Product packaging for Calcium lactate monohydrate(Cat. No.:CAS No. 69843-88-5)

Calcium lactate monohydrate

Cat. No.: B1234476
CAS No.: 69843-88-5
M. Wt: 236.23 g/mol
InChI Key: MDAVASCOAJMZHZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Lactate Monohydrate is a high-purity chemical compound supplied for laboratory and research applications. It is the calcium salt of lactic acid in its monohydrated form. In aqueous solutions, it dissociates to release bioavailable calcium ions (Ca²⁺) and lactate ions (C₃H₅O₃⁻), a mechanism fundamental to its research utility . In biochemical research, the released calcium ions are valuable for studying calcium-dependent processes, including enzyme kinetics and cellular signaling pathways . The lactate ions can serve as a subject of study in metabolic pathways, particularly under anaerobic conditions . In food science research, this compound is investigated for its role as a firming agent; studies focus on how its calcium ions interact with pectin in plant cell walls to form cross-links that strengthen tissue structure and prevent softening . It is also a key reagent in molecular gastronomy research for spherification, where it reacts with sodium alginate to form stable, gel-like spheres for studying texture and food material science . In industrial and environmental research, its application in wastewater treatment is explored, where calcium ions precipitate phosphate ions, effectively reducing phosphorus levels . Furthermore, its function as a coagulant for removing suspended solids is studied as a biodegradable alternative to traditional chemicals . In material science, the compound is used in bioconcrete research, where it substantially increases the compressive strength and reduces the water permeability of the final material . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12CaO7 B1234476 Calcium lactate monohydrate CAS No. 69843-88-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-hydroxypropanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Ca.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAVASCOAJMZHZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CaO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961650
Record name Calcium 2-hydroxypropanoate--water (1/2/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69843-88-5, 41372-22-9
Record name Calcium lactate monohydrate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069843885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium 2-hydroxypropanoate--water (1/2/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-hydroxy-, calcium salt (2:1), hydrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM LACTATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Crystalline Architecture of Calcium Lactate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the crystal structure of calcium L-lactate monohydrate provides critical insights for researchers, scientists, and professionals in drug development. This technical guide synthesizes crystallographic data and experimental protocols to offer a detailed understanding of this important pharmaceutical and food ingredient.

Core Crystallographic Data

The crystal structure of calcium L-lactate monohydrate (CLM) has been determined through advanced X-ray diffraction techniques. The key quantitative data, essential for characterization and computational modeling, are summarized below. This data is foundational for understanding the compound's stability, solubility, and bioavailability.

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions
a (Å)17.653(4)
b (Å)6.556(1)
c (Å)8.825(2)
α (°)90
β (°)100.81(2)
γ (°)90
Unit Cell Volume (ų)1004.3(4)
Z (Formula Units/Unit Cell) 4
Calculated Density (g/cm³)1.565

Experimental Protocol: Structure Determination

The determination of the crystal structure of calcium L-lactate monohydrate was achieved through powder X-ray diffraction (PXRD), a powerful non-destructive technique. The following outlines the key experimental steps employed.

Sample Preparation and Data Collection

A high-quality diffractogram of calcium L-lactate monohydrate was obtained from a sample of calcium L-lactate pentahydrate heated in a sealed environment. The experiment was conducted at a controlled temperature of 99.5 °C. Synchrotron variable-temperature powder X-ray diffraction (VT-PXRD) data were collected to monitor the phase transitions and isolate the monohydrate form.

Structure Solution and Refinement

The crystal structure was solved ab initio from the high-resolution powder diffraction data. The monoclinic P2₁ space group was identified, and the asymmetric unit was found to contain two calcium lactate (B86563) moieties and two water molecules. The final structural model was refined using the Rietveld method to achieve a good fit between the observed and calculated diffraction patterns.

Visualizing the Experimental Workflow

To elucidate the process of obtaining and analyzing the crystal structure, the following workflow diagram is provided.

experimental_workflow cluster_sample_prep Sample Preparation & Data Collection cluster_analysis Structure Analysis start Calcium L-Lactate Pentahydrate heating Heating in Sealed Capillary (99.5 °C) start->heating Controlled Heating data_collection Synchrotron VT-PXRD Data Collection heating->data_collection Phase Transition structure_solution Ab Initio Structure Solution (P2₁ Space Group) data_collection->structure_solution Diffraction Pattern rietveld_refinement Rietveld Refinement structure_solution->rietveld_refinement Initial Model final_structure Final Crystal Structure of Monohydrate rietveld_refinement->final_structure Refined Model

Experimental workflow for the crystal structure determination of calcium lactate monohydrate.

Logical Relationship of Crystallographic Data

The relationship between the fundamental crystallographic parameters is crucial for a complete understanding of the crystal lattice. The following diagram illustrates this interconnectedness.

crystal_data_relationship cluster_unit_cell Unit Cell Parameters cluster_derived_properties Derived Properties a a = 17.653(4) Å volume Volume = 1004.3(4) ų a->volume density Calculated Density = 1.565 g/cm³ a->density b b = 6.556(1) Å b->volume b->density c c = 8.825(2) Å c->volume c->density beta β = 100.81(2)° beta->volume beta->density volume->density space_group Space Group P2₁ space_group->density crystal_system Crystal System Monoclinic space_group->crystal_system

Interrelationship of the crystallographic data for this compound.

This in-depth guide provides the foundational knowledge for further research and development involving this compound. The precise structural information is invaluable for applications ranging from formulation science to quality control.

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Lactate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium lactate (B86563), a calcium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and beverage industries.[1][2][3] It serves as a common calcium supplement for treating deficiencies, a food additive for stabilizing and thickening, and a flavor enhancer.[1][2][3] Available in various hydration states such as anhydrous, monohydrate, trihydrate, and pentahydrate, the specific form influences its physical and chemical properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of calcium lactate monohydrate (C₆H₁₂CaO₇), offering detailed experimental protocols for researchers, scientists, and professionals in drug development.[4]

Synthesis of this compound

The primary method for synthesizing calcium lactate is through the neutralization reaction of lactic acid with a calcium source, most commonly calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂).[1][5][6] This process is favored for its simplicity and the high purity of the resulting product.[7]

Chemical Reactions:

The synthesis can be represented by the following chemical equations:

  • Using Calcium Carbonate: 2CH₃CH(OH)COOH + CaCO₃ → Ca(CH₃CH(OH)COO)₂ + H₂O + CO₂

  • Using Calcium Hydroxide: 2CH₃CH(OH)COOH + Ca(OH)₂ → Ca(CH₃CH(OH)COO)₂ + 2H₂O[7]

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a one-step synthesis method using lactic acid and calcium carbonate.[7]

Materials:

  • Lactic Acid (C₃H₆O₃)

  • Calcium Carbonate (CaCO₃)

  • Deionized Water

  • Ethanol (B145695) (Medicinal Grade)

Procedure:

  • Reactant Preparation: A specific molar concentration of lactic acid is dissolved in deionized water.[7]

  • Reaction: The solution is maintained at a temperature of 28-32°C.[1][7] Calcium carbonate is then gradually added to the lactic acid solution.[1] The reaction is typically allowed to proceed for 10-15 minutes with stirring until the reaction is complete.[7]

  • Crystallization: Following the reaction, medicinal alcohol is introduced to the solution to facilitate the crystallization of calcium lactate.[1] The mixture is then allowed to stand for 5-7 hours at a temperature of 10-20°C.[1]

  • Separation and Purification: The resulting solid product is separated from the liquid via filtration.[1]

  • Washing and Drying: The collected crystals are washed with ethanol and subsequently dried to obtain a uniform, white granular solid.[1][7] This process can yield calcium lactate with a purity of up to 99.9%.[7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₂CaO₇[4]
Molecular Weight 236.23 g/mol [4]
Appearance White to cream-colored crystalline or granular powder[2][8]
Solubility in Water 9 g in 100 mL at 25°C (for trihydrate and pentahydrate forms)[2]
pH of Solution (1 in 20) 6.0 - 8.0[8]

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, structure, and morphology of the synthesized this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is utilized to identify the functional groups present in the molecule, thereby confirming its chemical structure. The infrared spectrum of calcium lactate exhibits characteristic absorption bands corresponding to its various bonds.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the dried this compound powder is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic peaks.

Interpretation of Key FTIR Peaks

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3200-3550-OH (Hydroxyl group from water and lactate)Symmetric Stretching
~1500-1750COO⁻ (Carboxylate group)Asymmetric Stretching
~1300-1400C-HBending

The broad peak between 3200-3550 cm⁻¹ is indicative of the hydroxyl groups, while the strong absorption around 1500-1750 cm⁻¹ confirms the presence of the carboxylate anion.[10][11]

Powder X-ray Diffraction (PXRD)

PXRD is a critical technique for identifying the crystalline structure and phase purity of the synthesized compound. The diffraction pattern is a unique fingerprint for a specific crystalline solid. For calcium lactate, PXRD can differentiate between its various hydrated forms and even its enantiomeric variants (L-lactate vs. DL-lactate).[12]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A thin layer of the finely ground this compound powder is mounted on a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • Analysis: The experimental diffraction pattern is compared with reference patterns from a database, such as the International Centre for Diffraction Data (ICDD), to confirm the crystalline phase.[13][14]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.[15] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The mass loss (TGA) and heat flow (DSC) are recorded simultaneously.[16]

  • Analysis: The resulting curves are analyzed to determine the temperatures of dehydration, decomposition, and phase transitions.

Thermal Decomposition Stages

The thermal decomposition of calcium lactate pentahydrate, a common form, typically occurs in three main stages.[17]

Temperature Range (°C)ProcessMass Loss Event
35 - 135DehydrationLoss of water molecules
200 - 400DecompositionElimination of lactate group
600 - 800DecarbonizationFormation of calcium oxide

The initial weight loss corresponds to the removal of water of hydration.[5] Subsequent weight losses at higher temperatures correspond to the decomposition of the lactate anion, ultimately yielding calcium oxide as the final residue.[15]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, particle size, and shape of the synthesized calcium lactate crystals. The morphology can be influenced by the synthesis conditions, such as the concentration of lactic acid used.[18]

Experimental Protocol: SEM Analysis

  • Sample Preparation: A small amount of the calcium lactate powder is mounted on an aluminum stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: The prepared sample is placed in the SEM chamber. An electron beam is scanned across the sample surface, and the emitted secondary electrons are detected to form an image.

  • Analysis: The resulting micrographs are examined to determine the crystal habit (e.g., rods, sheets, agglomerates) and size distribution.[18][19] The morphology of calcium lactate can appear as irregularly agglomerated hexagonal rods or thin, overlapping sheets depending on the synthesis conditions.[18]

Purity Assessment by Complexometric Titration

The purity of the synthesized calcium lactate can be quantitatively determined by complexometric titration, which measures the calcium content.

Experimental Protocol: Calcium Content Determination

  • Sample Preparation: An accurately weighed amount of the dried calcium lactate is dissolved in deionized water, acidified with dilute hydrochloric acid.[8]

  • Titration: A buffer solution (e.g., sodium hydroxide) is added to raise the pH, along with an indicator such as hydroxy naphthol blue.[8][20] The solution is then titrated with a standardized solution of ethylenediaminetetraacetate (B1237979) (EDTA) until a color change at the endpoint is observed (e.g., to a clear blue).[8]

  • Calculation: The purity of calcium lactate is calculated based on the volume of EDTA solution used and its concentration. Each milliliter of 0.05 M EDTA is equivalent to 10.91 mg of anhydrous calcium lactate (C₆H₁₀CaO₆).[8] A purity of 98.64% w/w has been reported using this method.[3]

Visualizations

// Node Definitions raw_materials [label="Raw Materials\n(Lactic Acid, Calcium Carbonate)", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant_prep [label="Reactant Preparation\n(Dissolution in Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Neutralization Reaction\n(28-32°C, 10-15 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystallization [label="Crystallization\n(Addition of Ethanol, 10-20°C, 5-7h)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Washing\n(with Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying [label="Drying", fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_product [label="Calcium Lactate\nMonohydrate Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges raw_materials -> reactant_prep; reactant_prep -> reaction; reaction -> crystallization; crystallization -> separation; separation -> purification; purification -> drying; drying -> final_product; } caption="Synthesis Workflow for this compound."

// Central Node product [label="Synthesized\nthis compound", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Characterization Techniques ftir [label="FTIR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pxrd [label="Powder X-ray Diffraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thermal [label="Thermal Analysis\n(TGA/DSC)", fillcolor="#FBBC05", fontcolor="#202124"]; sem [label="Scanning Electron\nMicroscopy (SEM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; titration [label="Complexometric Titration", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Determined Properties structure [label="Chemical Structure\n(Functional Groups)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; crystallinity [label="Crystalline Phase\n& Structure", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; stability [label="Thermal Stability\n& Decomposition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; morphology [label="Surface Morphology\n& Particle Size", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; purity [label="Purity & Calcium\nContent", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges product -> ftir [label="Analyzes"]; product -> pxrd [label="Analyzes"]; product -> thermal [label="Analyzes"]; product -> sem [label="Analyzes"]; product -> titration [label="Analyzes"];

ftir -> structure [label="Determines", style=dashed]; pxrd -> crystallinity [label="Determines", style=dashed]; thermal -> stability [label="Determines", style=dashed]; sem -> morphology [label="Determines", style=dashed]; titration -> purity [label="Determines", style=dashed]; } caption="Logical Flow of Characterization Techniques."

References

Physicochemical Properties of Calcium Lactate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563) (Ca(C₃H₅O₃)₂), a calcium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and beverage industries.[1][2] It serves as a common calcium supplement in pharmaceutical formulations due to its high bioavailability and solubility.[3] This technical guide provides an in-depth overview of the core physicochemical properties of calcium lactate monohydrate, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white or almost white, crystalline or granular powder.[1][4][5] It is slightly efflorescent, meaning it can lose its water of hydration when exposed to a dry atmosphere.[1][6]

PropertyValueReferences
Chemical Formula C₆H₁₀CaO₆·H₂O[4][7][8]
Molecular Weight 236.23 g/mol [7][8]
Appearance White or almost white, crystalline or granular powder[1][4][5]
Taste Mild taste[9]

Solubility

Calcium lactate is known for its relatively high solubility in water compared to other calcium salts, which is a key factor in its bioavailability.[6][9] It is freely soluble in boiling water and very slightly soluble in ethanol.[1][4][5]

SolventTemperatureSolubilityReferences
Water20 °C3.4 g/100 g[1][2]
Water25 °C9 g/100 mL (for trihydrate and pentahydrate)[1][2]
Boiling Water-Freely soluble[1][4][5]
Ethanol (96%)-Very slightly soluble[1][4][5]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[10]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing the solvent (e.g., distilled water).

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[10]

  • Concentration Analysis: Determine the concentration of calcium lactate in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11][12]

G Workflow for Solubility Determination A Add excess this compound to solvent B Agitate at constant temperature to reach equilibrium A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Analyze solute concentration in the liquid phase C->D

Workflow for Solubility Determination

Melting Point and Thermal Decomposition

The melting point of hydrated salts is often associated with the loss of water of hydration. For calcium lactate, various forms exist with different hydration states, including a monohydrate, trihydrate, and pentahydrate.[1][13] The pentahydrate form loses water and becomes anhydrous at 120 °C.[5][6] The anhydrous form has a melting point of approximately 240 °C.[6][14]

Thermal decomposition studies using Thermogravimetric-Differential Thermal Analysis (TG-DTA) show a significant weight loss between 200-400 °C, corresponding to the melting and decomposition of calcium lactate.[14] A further decomposition step occurs at 600-800 °C, attributed to the decarbonation of calcium oxide.[14]

FormMelting Point (°C)NotesReferences
Pentahydrate120Dehydration to anhydrous form[5][6]
Anhydrous240-[6][14]
Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid.[15][16][17][18]

  • Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.[15][18] Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[15][16]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.[15][16]

  • Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[15][17]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.[17][18]

G Melting Point Determination Workflow A Prepare and pack sample in capillary tube B Place in melting point apparatus A->B C Rapidly heat to near melting point B->C D Slowly heat and observe melting C->D E Record melting point range D->E G XRPD Experimental Workflow A Prepare powdered sample B Mount sample in diffractometer A->B C Irradiate with X-rays and detect diffraction B->C D Analyze diffraction pattern for phase identification C->D

References

An In-depth Technical Guide to the Thermal Decomposition Behavior of Calcium Lactate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium lactate (B86563) monohydrate (Ca(C₃H₅O₃)₂·H₂O). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of the decomposition process.

Introduction to Calcium Lactate Monohydrate

Calcium lactate is a calcium salt of lactic acid that is widely utilized in the pharmaceutical, food, and beverage industries. It serves as a calcium supplement, a firming agent, and a flavor enhancer. In pharmaceutical formulations, understanding the thermal stability and decomposition behavior of its hydrated forms, such as the monohydrate, is critical for determining appropriate processing temperatures, storage conditions, and ensuring the stability of the final product. The thermal decomposition of this compound is a multi-stage process involving dehydration and subsequent degradation of the anhydrous salt.

Thermal Decomposition Behavior

The thermal decomposition of this compound proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process generally involves:

  • Dehydration: The initial stage involves the loss of the water molecule of hydration to form anhydrous calcium lactate.

  • Decomposition of Anhydrous Calcium Lactate: The anhydrous salt then decomposes into calcium carbonate. This is a complex stage that may involve the formation of various intermediate gaseous products.

  • Decomposition of Calcium Carbonate: The final stage is the decomposition of calcium carbonate into calcium oxide, with the release of carbon dioxide.

Evolved gas analysis, often coupled with TGA (TGA-MS or TGA-FTIR), has identified water and carbon dioxide as the primary gaseous products during the thermal degradation of calcium lactate hydrates.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from the thermal analysis of calcium lactate. It is important to note that much of the detailed published research focuses on the pentahydrate form. Data for the monohydrate is less prevalent and can vary based on experimental conditions such as heating rate and atmospheric environment. The data presented here is a synthesis of available information.

Table 1: Thermogravimetric Analysis (TGA) Data for Calcium Lactate Decomposition

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Evolved ProductsSolid Residue
Dehydration~100 - 2007.69%Varies with studyH₂OAnhydrous Calcium Lactate
Anhydrous Decomposition~200 - 500~43.5% (to CaCO₃)Varies with studyCO, CO₂, other organicsCalcium Carbonate (CaCO₃)
Carbonate Decomposition~600 - 850~18.8% (from CaCO₃)Varies with studyCO₂Calcium Oxide (CaO)

Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions. Observed values can differ due to experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventPeak Temperature (°C)Enthalpy Change (ΔH)Description
Dehydration~120 - 150EndothermicLoss of water of hydration
Decomposition~300 - 500Exothermic/EndothermicDecomposition of anhydrous lactate
Decomposition>700EndothermicDecomposition of calcium carbonate

Note: The nature of the enthalpy change during the decomposition of the anhydrous form can be complex due to overlapping endothermic and exothermic processes.

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following protocols are generalized for the analysis of a hydrated organic salt like this compound.

4.1 Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 1-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative decomposition.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage mass loss for each stage.

4.2 Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed to prevent the loss of volatiles during the initial stages of heating.

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, often matching the TGA experiment (e.g., 10 °C/min), is used.

    • Temperature Program: The sample is heated over a temperature range that encompasses the thermal events of interest.

    • Atmosphere: An inert purge gas, such as nitrogen, is used at a constant flow rate.

  • Data Analysis: The heat flow to or from the sample relative to a reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify the peak temperatures of endothermic and exothermic events and to calculate the enthalpy changes associated with these transitions.

4.3 Evolved Gas Analysis (EGA) using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of the sample is placed in a pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis Temperature: The sample is rapidly heated to a specific temperature corresponding to a decomposition stage observed in the TGA to analyze the evolved gases at that particular step.

    • GC Separation: The evolved volatile products are separated on a capillary column.

    • MS Detection: The separated components are identified by their mass spectra.

  • Data Analysis: The identities of the gaseous products evolved at different temperatures are determined, providing insight into the decomposition mechanism.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the thermal decomposition of this compound and a typical experimental workflow for its analysis.

Thermal_Decomposition_Pathway cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Anhydrous Decomposition cluster_2 Stage 3: Carbonate Decomposition CLM Calcium Lactate Monohydrate Ca(C₃H₅O₃)₂·H₂O ACL Anhydrous Calcium Lactate Ca(C₃H₅O₃)₂ CLM->ACL ~100-200°C -H₂O (g) CC Calcium Carbonate CaCO₃ ACL->CC ~200-500°C - Volatile Organics (g) CO Calcium Oxide CaO CC->CO ~600-850°C -CO₂ (g)

Thermal Decomposition Pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis and Interpretation start Start: Obtain This compound Sample weigh Accurately weigh 1-10 mg of sample start->weigh tga_dsc Perform TGA/DSC Analysis (e.g., 10°C/min in N₂) weigh->tga_dsc ega Perform Py-GC-MS at specific decomposition temperatures weigh->ega analyze_tga Analyze TGA Data: - Determine mass loss % - Identify temperature ranges tga_dsc->analyze_tga analyze_dsc Analyze DSC Data: - Identify peak temperatures - Calculate enthalpy changes tga_dsc->analyze_dsc analyze_ega Analyze EGA Data: - Identify evolved gases ega->analyze_ega interpretation Correlate data to determine decomposition mechanism and kinetics analyze_tga->interpretation analyze_dsc->interpretation analyze_ega->interpretation

Experimental Workflow for Thermal Analysis.

An In-depth Technical Guide to the Solubility of Calcium Lactate Monohydrate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium lactate (B86563) monohydrate in a range of common solvents. The information presented herein is intended to support research, development, and formulation activities where calcium lactate is a key component. This document details quantitative solubility data, experimental protocols for solubility determination, and the influence of various factors on the solubility profile of this widely used calcium salt.

Introduction

Calcium lactate (C₆H₁₀CaO₆), a salt of lactic acid, is a common source of calcium in pharmaceutical formulations, food products, and nutraceuticals. Its bioavailability and generally good solubility in aqueous systems make it a preferred choice for calcium supplementation. The monohydrate form (C₆H₁₀CaO₆·H₂O) is a common commercially available variant. A thorough understanding of its solubility in different solvents is critical for predicting its behavior in various formulation matrices, ensuring optimal delivery and stability.

This guide summarizes the available quantitative data on the solubility of calcium lactate monohydrate and related hydrates in water, ethanol (B145695), methanol (B129727), acetone, and glycerol (B35011). It also provides detailed experimental methodologies for researchers to conduct their own solubility assessments.

Factors Influencing Solubility

The solubility of calcium lactate is not a static property but is influenced by several factors:

  • Temperature: The solubility of calcium lactate in water is endothermic, meaning it increases with rising temperature.[1][2]

  • pH: The pH of the solution plays a crucial role. At acidic pH values (≤5), the solubility of calcium lactate is high (greater than 90%). However, as the pH increases towards neutral and alkaline conditions, the solubility can significantly decrease.[3] A decrease in pH through the addition of lactic acid can paradoxically lead to a decrease in solubility due to the common ion effect.[1]

  • Solvent Composition: The presence of organic solvents, such as ethanol and acetone, in aqueous solutions significantly reduces the solubility of calcium lactate.[4]

  • Isomeric Form: Lactic acid exists as two stereoisomers, L-lactate and D-lactate. The L(+) form of calcium lactate is more soluble than the racemic DL(±) form.[2][5]

  • Presence of Other Ions: The presence of other salts can influence solubility. For instance, the addition of sodium chloride (NaCl) has been reported to have no significant effect on the solubility of calcium lactate.[1] However, the presence of D-gluconate ions has been shown to increase the solubility of calcium L-lactate.[6]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound and other forms of calcium lactate in various solvents.

Table 1: Solubility of Calcium Lactate in Water at Various Temperatures

Form of Calcium LactateTemperature (°C)Solubility ( g/100 g of solution)Solubility ( g/100 mL of water)
Anhydrous0~2-
Anhydrous20-3.4[7]
L-lactate, anhydrous10-4.8[5]
L-lactate, anhydrous20-5.8[5]
L-lactate, anhydrous25-6.7[5]
L-lactate, anhydrous30-8.5[5]
Anhydrous60~50-
L(+) Calcium Lactate8045.88-
DL(±) Calcium Lactate8036.48-
Trihydrate/Pentahydrate25-9[7]
Pentahydrate25-7.9[5]

Table 2: Solubility of Calcium L-Lactate Pentahydrate in Ethanol-Water Mixtures at 25°C (298.15 K)

Mole Fraction of EthanolSolubility (Mole Fraction)
0.00000.0049
0.05880.0021
0.12690.0008
0.20830.0003
0.31030.0001
0.44540.0000
0.63660.0000
1.00000.0000

Data adapted from a study on the solubility of calcium-L-lactate pentahydrate in binary solvent mixtures.[4]

Table 3: Solubility of Calcium L-Lactate Pentahydrate in Acetone-Water Mixtures at 25°C (298.15 K)

Mole Fraction of AcetoneSolubility (Mole Fraction)
0.00000.0049
0.03370.0026
0.07320.0013
0.12050.0006
0.17930.0002
0.25570.0001
0.36010.0000
1.00000.0000

Data adapted from a study on the solubility of calcium-L-lactate pentahydrate in binary solvent mixtures.[4]

Qualitative Solubility in Other Solvents:

  • Glycerol: While quantitative solubility data is limited, a calcium lactate-glycerol adduct can be formed by reacting calcium lactate with anhydrous glycerol, suggesting a high degree of interaction and solubility.[8]

  • Ethanol (96%): Calcium lactate is characterized as "very slightly soluble" to "practically insoluble" in ethanol.[9][10]

  • Propylene (B89431) Glycol: Information on the solubility of calcium lactate in propylene glycol is not widely available in the reviewed literature. One study mentions the production of propylene glycol from crude calcium lactate, but does not detail the solubility of the salt in the final product.[11]

Experimental Protocols

Accurate determination of solubility is crucial for many applications. The following sections detail the methodologies for key experiments.

Equilibrium Solubility Determination

This method determines the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, methanol)

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for undissolved solid to confirm saturation.

  • Once equilibrium is established, allow the solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered, saturated solution with a suitable solvent (e.g., deionized water) to a concentration within the range of the analytical method.

  • Determine the concentration of calcium in the diluted solution using an appropriate analytical technique, such as complexometric titration with EDTA.

  • Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Accurately dilute the saturated solution D->E F Determine Calcium concentration (e.g., EDTA Titration) E->F G Calculate solubility F->G

Caption: Workflow for determining the equilibrium solubility of this compound.

Complexometric Titration with EDTA for Calcium Concentration

This is a standard method for quantifying the amount of calcium in a solution.

Materials:

  • 0.05 M Disodium Ethylenediaminetetraacetate (EDTA) solution (standardized)

  • Diluted hydrochloric acid

  • Sodium hydroxide (B78521) solution (e.g., 1 M)

  • Hydroxy naphthol blue indicator

  • Burette, pipette, and conical flasks

  • Magnetic stirrer

Procedure:

  • Pipette an accurately known volume of the diluted calcium lactate solution into a conical flask.

  • Add approximately 150 mL of deionized water and 2 mL of dilute hydrochloric acid.[9]

  • While stirring, add about 30 mL of the 0.05 M EDTA solution from a burette.

  • Add 15 mL of sodium hydroxide solution and approximately 300 mg of hydroxy naphthol blue indicator.[9]

  • Continue the titration with the EDTA solution until the color changes to a distinct blue endpoint.[9]

  • Record the total volume of EDTA solution used.

  • Perform a blank titration using the same procedure but without the calcium lactate sample.

  • Calculate the concentration of calcium in the sample using the following formula:

    Ca²⁺ (mg/L) = [(V_sample - V_blank) × M_EDTA × 40.08 × 1000] / V_sample_aliqout

    Where:

    • V_sample = Volume of EDTA used for the sample (L)

    • V_blank = Volume of EDTA used for the blank (L)

    • M_EDTA = Molarity of the EDTA solution (mol/L)

    • 40.08 = Molar mass of Calcium ( g/mol )

    • V_sample_aliqout = Volume of the sample aliquot taken for titration (L)

Diagram 2: Logical Flow of Complexometric Titration

G start Start prep_sample Prepare sample solution (Calcium Lactate in HCl) start->prep_sample add_reagents Add EDTA (excess), NaOH, and Indicator prep_sample->add_reagents titrate Titrate with standardized EDTA solution add_reagents->titrate endpoint Observe color change (Wine Red to Blue) titrate->endpoint calculate Calculate Calcium concentration endpoint->calculate end_node End calculate->end_node

Caption: Logical steps involved in the complexometric titration of calcium.

Conclusion

The solubility of this compound is a multifaceted property that is significantly influenced by the solvent system, temperature, and pH. While highly soluble in water, especially at elevated temperatures, its solubility is markedly reduced in the presence of common organic solvents like ethanol and acetone. The provided quantitative data and detailed experimental protocols offer a valuable resource for scientists and researchers in the pharmaceutical and food industries. A thorough understanding and precise measurement of solubility are paramount for the successful formulation and application of products containing calcium lactate. Further research to quantify the solubility of this compound in pure solvents such as methanol and glycerol would be beneficial to the scientific community.

References

Spectroscopic Analysis of Calcium Lactate Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lactate (B86563) monohydrate, a common pharmaceutical excipient and calcium supplement, requires rigorous characterization to ensure its identity, purity, and solid-state properties. This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of calcium lactate monohydrate. Detailed methodologies for Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Diffraction (XRD) are presented, alongside a summary of key quantitative data. This document serves as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing this compound.

Introduction

Calcium lactate (C₆H₁₀CaO₆) is the calcium salt of lactic acid and is widely used in the pharmaceutical industry as a calcium source in dietary supplements and as a food additive (E327).[1][2] It can exist in various hydrated forms, with the monohydrate and pentahydrate being the most common.[3][4][5][6] The specific hydrate (B1144303) form can significantly impact the material's physicochemical properties, including solubility, stability, and bioavailability. Therefore, accurate and robust analytical methods are crucial for the characterization of this compound in raw materials and finished drug products.

Spectroscopic techniques are indispensable tools for the solid-state characterization of active pharmaceutical ingredients (APIs) and excipients.[7][8] These methods provide detailed information about the molecular structure, crystalline form, and purity of a substance. This guide focuses on the application of four key spectroscopic techniques for the analysis of this compound:

  • Infrared (IR) Spectroscopy: To identify functional groups and confirm the molecular structure.

  • Raman Spectroscopy: To provide complementary vibrational information, particularly for non-polar bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and identify different chemical environments of the nuclei.

  • X-ray Diffraction (XRD): To determine the crystalline structure and differentiate between different polymorphic and hydrated forms.

Spectroscopic Methodologies and Data

This section details the experimental protocols for each spectroscopic technique and presents a summary of the quantitative data for this compound in structured tables.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of functional groups.

Attenuated Total Reflectance (ATR) is a widely used sampling technique for the analysis of solid powders in the pharmaceutical industry due to its minimal sample preparation and rapid analysis time.[9][10][11]

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding environment.

  • Sample Analysis:

    • Place a small amount of the this compound powder (approximately 5-10 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

  • Data Processing:

    • The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

    • If necessary, perform baseline correction and other spectral processing using the spectrometer's software.

The following table summarizes the characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational AssignmentReference(s)
~3400 - 3000O-H stretching (water of hydration and hydroxyl group)[4][12]
~2985Asymmetric C-H stretching (CH₃)[12][13]
~2935Symmetric C-H stretching (CH₃)[12]
~1570 - 1550Asymmetric COO⁻ stretching (carboxylate)[12]
~1470C-H bending (CH₃)[13]
~1450O-H in-plane bending (hydroxyl group)[14]
~1370Symmetric COO⁻ stretching (carboxylate)[13]
~1120C-O stretching (hydroxyl group)[12]
~1040C-C stretching[13]
~850C-COO stretching[13]
Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. Raman is particularly sensitive to non-polar bonds and provides valuable information about the crystalline lattice and molecular backbone.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Sample Preparation:

    • Place a small amount of this compound powder onto a microscope slide or into a suitable sample holder. No further sample preparation is typically required.[8][15][16]

  • Data Acquisition:

    • Focus the laser onto the sample using the integrated microscope.

    • Acquire the Raman spectrum over a typical range of 200-3200 cm⁻¹.

    • The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation. Typical parameters might include a laser power of 50-100 mW and an integration time of 10-30 seconds, with multiple accumulations.

  • Data Processing:

    • The collected spectrum may require baseline correction to remove fluorescence background.

    • Cosmic ray removal algorithms may also be applied.

The following table summarizes the characteristic Raman shifts for this compound.

Raman Shift (cm⁻¹)Vibrational AssignmentReference(s)
~2990Asymmetric C-H stretching (CH₃)[17]
~2940Symmetric C-H stretching (CH₃)[17]
~1460C-H bending (CH₃)[17]
~1410Symmetric COO⁻ stretching (carboxylate)[17]
~1090C-O stretching (hydroxyl group)[17]
~1045C-C stretching[17]
~930C-C stretching[17]
~850C-COO stretching[17]
~540O-C-O bending (carboxylate)[18]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of the solid forms of pharmaceuticals. It provides detailed information about the local chemical environment of atomic nuclei, allowing for the differentiation of polymorphs, solvates, and amorphous forms.[7][19]

  • Instrument Setup:

    • Use a high-field solid-state NMR spectrometer.

    • Pack the powdered this compound sample into a zirconia rotor (e.g., 4 mm diameter).

  • Data Acquisition:

    • Insert the rotor into the NMR probe and spin it at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.[20]

    • Perform a ¹³C CP/MAS experiment. This technique enhances the ¹³C signal by transferring polarization from the more abundant ¹H nuclei.

    • Key experimental parameters to be optimized include the contact time, recycle delay, and the number of scans. A typical contact time is 1-5 ms, and the recycle delay should be long enough to allow for relaxation of the ¹H nuclei.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

    • The spectrum is referenced to a standard, such as adamantane (B196018) or glycine.

    • Baseline correction and phasing may be necessary.

The following table summarizes the approximate ¹³C chemical shifts for this compound. These values can vary slightly depending on the specific crystalline form and experimental conditions.

Chemical Shift (ppm)Carbon AssignmentReference(s)
~182 - 178C=O (carboxylate)[21][22]
~70 - 65C-OH[21][22]
~25 - 20CH₃[21][22]
Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a primary technique for the characterization of crystalline solids. It provides a unique diffraction pattern based on the arrangement of atoms in the crystal lattice, allowing for the identification of the crystalline form and the detection of polymorphism.[23][24][25]

  • Instrument Setup:

    • Use a powder X-ray diffractometer with a copper (Cu) Kα X-ray source (λ = 1.5406 Å).

    • Calibrate the instrument using a standard reference material (e.g., silicon).

  • Sample Preparation:

    • Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder, ensuring a flat and level surface.[26]

  • Data Acquisition:

    • Collect the diffraction pattern over a specific 2θ range, typically from 5° to 40°.

    • The scan speed and step size should be chosen to obtain a high-quality pattern. A typical scan rate might be 1-2° per minute.

  • Data Analysis:

    • The resulting diffractogram plots the intensity of the diffracted X-rays versus the diffraction angle (2θ).

    • The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the crystalline structure.

The following table lists the characteristic 2θ values for this compound.

2θ (°)Relative IntensityReference(s)
~9.5Strong[3][6]
~11.2Medium[3][6]
~16.8Medium[3][6]
~18.9Strong[3][6]
~20.5Medium[3][6]
~24.2Medium[3][6]
~28.0Medium[3][6]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

experimental_workflow start Sample: Calcium Lactate Monohydrate ir IR Spectroscopy (ATR-FTIR) start->ir raman Raman Spectroscopy start->raman nmr Solid-State NMR (¹³C CP/MAS) start->nmr xrd Powder X-ray Diffraction (PXRD) start->xrd data_analysis Data Analysis & Interpretation ir->data_analysis Vibrational Spectrum raman->data_analysis Vibrational Spectrum nmr->data_analysis Chemical Shifts xrd->data_analysis Diffraction Pattern report Comprehensive Characterization Report data_analysis->report

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship substance Calcium Lactate Monohydrate molecular Molecular Structure substance->molecular crystalline Crystalline Structure substance->crystalline ir IR Spectroscopy molecular->ir raman Raman Spectroscopy molecular->raman nmr ssNMR molecular->nmr xrd PXRD crystalline->xrd

Caption: Logical relationship between analytical techniques and material properties.

Conclusion

The spectroscopic analysis of this compound using IR, Raman, ssNMR, and PXRD provides a comprehensive understanding of its chemical structure and solid-state properties. The methodologies and data presented in this guide serve as a foundational resource for the quality control and characterization of this important pharmaceutical material. By employing these techniques, researchers and drug development professionals can ensure the consistency, quality, and performance of products containing this compound.

References

An In-depth Technical Guide to Calcium Lactate Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of calcium lactate (B86563) monohydrate (C₆H₁₂CaO₇), a chemical compound of significant interest in the pharmaceutical and life sciences sectors. The document details its chemical identity, physicochemical properties, and established roles in drug development, including its use as an excipient and a source of bioavailable calcium. Furthermore, this guide outlines detailed experimental protocols for its synthesis and quality control analysis. It also explores the compound's physiological impact, visualizing its role in modulating intracellular calcium signaling pathways. The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data in accessible tables and illustrating complex processes with clear diagrams.

Chemical Identity and Physicochemical Properties

Calcium lactate is the calcium salt of lactic acid, consisting of two lactate anions for each calcium cation (Ca²⁺). It is commercially available in several hydration states, with the monohydrate and pentahydrate being common forms.[1][2][3] The monohydrate is the focus of this guide.

Key Identifiers

A clear identification of calcium lactate monohydrate is crucial for regulatory and research purposes. There are several CAS numbers associated with calcium lactate and its various hydrates.

IdentifierValueReference(s)
Molecular Formula C₆H₁₂CaO₇[4]
Molecular Weight 236.23 g/mol [4]
IUPAC Name calcium;bis(2-hydroxypropanoate);hydrate[4]
CAS Number (Monohydrate) 41372-22-9[5][6]
CAS Number (DL-Monohydrate) 69843-88-5[7]
CAS Number (Anhydrous) 814-80-2[8]
E-Number E327[2]
Physicochemical Properties

This compound is a white to cream-colored crystalline powder or granule that is nearly odorless.[5][9] Its physicochemical properties, particularly its solubility, are key to its high bioavailability compared to other calcium salts like calcium citrate.[10]

PropertyValueReference(s)
Appearance White or almost white, crystalline or granular powder.[1]
Solubility in Water Soluble in water; freely soluble in boiling water.[1][5]
Solubility in Ethanol (B145695) Very slightly soluble in ethanol (96%).[1][5]
pH (5% w/v solution) 6.0 - 8.0[5]
Melting Point Decomposes at 240 °C (anhydrous form).[2][5]
Loss on Drying (Monohydrate) 5.0% - 8.0% (at 125°C).[5]

Applications in Pharmaceutical Development

Calcium lactate is recognized by the FDA as a Generally Recognized as Safe (GRAS) substance and is used in various pharmaceutical applications.[8][11]

  • Calcium Supplementation: It is widely used in oral dosage forms to treat and prevent calcium deficiencies, leveraging its good solubility and bioavailability.[][13][14]

  • Tablet Excipient: A spray-dried grade of calcium lactate has demonstrated good compactability, making it suitable as a diluent in direct compression tablet manufacturing.[3][15] The hydration state can affect tablet properties; for instance, dehydration of the pentahydrate form may reduce the crushing strength of tablets.[1][3]

  • Bioavailability Enhancer: It is used in formulations to enhance the bioavailability of active pharmaceutical ingredients.[3][]

  • Controlled-Release Formulations: Calcium lactate serves as a source of calcium ions for the ionic cross-linking of polymers like sodium alginate, used to prepare microspheres for controlled drug delivery.[3][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control of calcium lactate, reflecting standard laboratory and industrial practices.

Synthesis of Calcium Lactate

The most common method for preparing calcium lactate is through the neutralization of lactic acid with a calcium source.[8]

Objective: To synthesize calcium lactate via the reaction of lactic acid with calcium carbonate.

Materials:

  • Lactic Acid (C₃H₆O₃)

  • Calcium Carbonate (CaCO₃)

  • Deionized Water

  • Ethanol (for recrystallization, optional)

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve lactic acid in deionized water. The concentration can be varied, but concentrations above 2.0 mol% may increase slurry viscosity and hinder mass transfer.[16]

  • Neutralization: Slowly add calcium carbonate powder to the lactic acid solution while stirring continuously. The reaction will produce carbon dioxide gas, causing effervescence. The molar ratio of calcium carbonate to lactic acid should be approximately 1:2 to ensure the reaction goes to completion.[17] Reaction: CaCO₃ + 2 C₃H₆O₃ → C₆H₁₀CaO₆ + H₂O + CO₂

  • Temperature Control: Maintain the reaction temperature at approximately 30-60 °C. One study found the optimal temperature to be around 60 °C for maximum yield.[16][17]

  • Filtration: Once the reaction is complete (i.e., effervescence ceases), filter the hot solution to remove any unreacted calcium carbonate or other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization of calcium lactate. For higher purity, ethanol can be added to the solution to promote recrystallization.[17]

  • Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities. Dry the final product in an oven at an appropriate temperature (e.g., below 120°C to prevent full dehydration) to obtain calcium lactate hydrate.[9][17]

G cluster_synthesis Synthesis Protocol cluster_qc Quality Control Workflow s1 Dissolve Lactic Acid in Water s2 Slowly Add CaCO₃ (1:2 molar ratio) s1->s2 s3 Maintain Temp (30-60°C) s2->s3 s4 Filter Hot Solution s3->s4 s5 Cool to Crystallize s4->s5 s6 Isolate & Dry Crystals s5->s6 q1 Assay (EDTA Titration) s6->q1 Sample q5 Final Product Release q1->q5 q2 Loss on Drying q2->q5 q3 Heavy Metals Test q3->q5 q4 Limit of Mg & Alkali Salts q4->q5

Fig 1. Workflow for Synthesis and Quality Control of Calcium Lactate.
Quality Control Protocols

The following protocols are based on standard pharmacopeial methods for ensuring the purity and quality of calcium lactate.

3.2.1. Assay (Complexometric Titration)

Objective: To determine the percentage purity of calcium lactate (C₆H₁₀CaO₆) on a dried basis.

Principle: The calcium content is determined by direct titration with a standardized solution of edetate disodium (B8443419) (EDTA) at an alkaline pH, using a metal-ion indicator.

Protocol:

  • Sample Preparation: Accurately weigh a portion of the sample equivalent to about 350 mg of anhydrous calcium lactate.

  • Dissolution: Dissolve the sample in 150 mL of water containing 2 mL of dilute hydrochloric acid.

  • Titration: a. While stirring (e.g., with a magnetic stirrer), add approximately 30 mL of 0.05 M edetate disodium VS from a buret. b. Add 15 mL of 1 N sodium hydroxide (B78521) and about 300 mg of hydroxy naphthol blue indicator. c. Continue the titration with 0.05 M edetate disodium VS until the endpoint is reached, indicated by a color change to blue.

  • Calculation: Perform a blank determination and calculate the percentage of C₆H₁₀CaO₆ in the sample. Each mL of 0.05 M edetate disodium is equivalent to 10.91 mg of C₆H₁₀CaO₆.[18] The acceptance criteria are typically between 98.0% and 101.0% on the dried basis.[19]

3.2.2. Loss on Drying

Objective: To determine the percentage of water content in the sample.

Protocol:

  • Accurately weigh 1-2 g of the sample in a suitable pre-dried weighing dish.

  • Distribute the sample evenly to a depth of not more than 3 mm.

  • Dry the sample in an oven at 120 °C for 4 hours.

  • Cool in a desiccator and reweigh. The percentage loss in weight is calculated.

  • Acceptance Criteria: For this compound, the loss on drying should be between 5.0% and 8.0%.[19]

3.2.3. Analytical Method using Ion Chromatography (IC)

For the determination of lactate in various matrices, a ring-trial validated method (EN 17294) based on ion chromatography coupled to conductivity detection (IC-CD) is recommended for official control.[20]

Protocol Outline:

  • Extraction: A 5 g sample is mixed with 100 mL of water and stirred for 60 minutes or sonicated for 30 minutes.

  • Clarification: The extract is filtered or centrifuged to remove particulate matter.

  • Analysis: The clarified extract is diluted if necessary, filtered through a membrane filter, and injected into the IC system.

  • Quantification: Lactate is quantified using an external calibration curve.[20]

Biological Role and Signaling Pathways

When administered, calcium lactate dissociates into calcium (Ca²⁺) and lactate ions, both of which are physiologically active.[8]

  • Calcium (Ca²⁺): The released Ca²⁺ contributes to the extracellular calcium pool. Calcium is a critical second messenger that regulates a vast number of cellular processes.[21] An influx of extracellular calcium or its release from intracellular stores like the endoplasmic reticulum (ER) can trigger signaling cascades that control everything from muscle contraction and neurotransmitter release to gene transcription.[21][22]

  • Lactate: The lactate anion is not merely a metabolic byproduct but also a signaling molecule. It can be transported into cells via monocarboxylate transporters (MCTs) and can influence neuronal activity and plasticity.[23][24]

A study on colon cancer cells demonstrated that extracellular calcium lactate can increase intracellular Ca²⁺ levels.[23] This influx of calcium activates calpain, a calcium-dependent protease. Activated calpain then cleaves focal adhesion kinase (FAK), a key protein in cell adhesion and migration. The destabilization of FAK ultimately leads to an increase in cancer cell motility.[23]

G cluster_membrane Cellular Environment cluster_cytosol Cytosol CaLa_ext Calcium Lactate (Extracellular) Ca_ion Ca²⁺ CaLa_ext->Ca_ion Dissociation Lactate_ion Lactate⁻ CaLa_ext->Lactate_ion Dissociation Ca_channel Ca²⁺ Channel Ca_ion->Ca_channel MCT MCT Lactate_ion->MCT Ca_intra ↑ Intracellular Ca²⁺ Ca_channel->Ca_intra Influx Calpain Calpain (Inactive) Ca_intra->Calpain Activates Calpain_act Calpain (Active) FAK FAK Calpain_act->FAK Cleaves FAK_cleaved Cleaved FAK Motility ↑ Cell Motility FAK_cleaved->Motility Leads to

Fig 2. Signaling Pathway Modulated by Calcium Lactate.

References

An In-depth Technical Guide to the Hydrate Forms of Calcium Lactate: Monohydrate and Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary hydrate (B1144303) forms of calcium lactate (B86563): the monohydrate and the pentahydrate. Calcium lactate, a widely used pharmaceutical excipient and calcium supplement, can exist in different hydration states, which significantly influences its physicochemical properties and, consequently, its performance in drug formulations. Understanding the characteristics and interconversion of these hydrates is crucial for ensuring product quality, stability, and bioavailability.

Physicochemical Properties

Calcium lactate monohydrate (C₆H₁₀CaO₆·H₂O) and calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O) exhibit distinct physical and chemical properties. A summary of their key quantitative data is presented in the tables below for easy comparison.

Table 1: General and Physical Properties

PropertyThis compoundCalcium Lactate Pentahydrate
Molecular Formula C₆H₁₀CaO₆·H₂OC₆H₁₀CaO₆·5H₂O
Molecular Weight 236.23 g/mol 308.30 g/mol
Appearance White to cream-colored crystalline powder or granules.White or almost white, crystalline or granular powder, slightly efflorescent.[1]
Density Data not readily available1.494 g/cm³[2]
Water Content (theoretical) 7.62%29.20%

Table 2: Solubility Data

SolventTemperatureThis compoundCalcium Lactate Pentahydrate
Water25 °CSoluble7.9 g/100 mL[2]
Boiling Water-Freely solubleFreely soluble
Ethanol-Practically insolublePractically insoluble[1]

Table 3: Thermal Properties

PropertyThis compoundCalcium Lactate Pentahydrate
Melting Point Decomposes upon heatingBecomes anhydrous at 120 °C[2]
Dehydration Temperature Onset of dehydration is typically observed at a lower temperature than the pentahydrate.Loses water in a dry atmosphere between 35 and 135 °C.[2]

Crystallization and Interconversion

The formation of either the monohydrate or the pentahydrate of calcium lactate is dependent on the crystallization conditions, primarily temperature and the presence of other solutes.

  • Calcium Lactate Pentahydrate is the most common and stable form under ambient conditions.[3] It can be crystallized from aqueous solutions at room temperature.[4] The optimal conditions for the crystallization of L-calcium lactate pentahydrate without additives include a crystallization temperature of 39°C, a stirring rate of 220 r/min, the addition of seed crystals (2.5‰ of the solution mass), and a cooling rate of 10°C/h.[4]

  • This compound can be formed under specific conditions, such as through a variable temperature powder X-ray diffraction (VT-PXRD) experiment performed in a sealed capillary.[5]

The interconversion between these hydrate forms is influenced by temperature and relative humidity. The pentahydrate can lose its water of crystallization to form the anhydrous form, which can then rehydrate.[2]

Hydrate_Interconversion Pentahydrate Calcium Lactate Pentahydrate Monohydrate Calcium Lactate Monohydrate Pentahydrate->Monohydrate Specific Conditions (e.g., VT-PXRD in sealed capillary) Anhydrous Amorphous Anhydrous Form Pentahydrate->Anhydrous Dehydration (Heating, Low RH) Anhydrous->Pentahydrate Hydration (High RH)

Diagram 1: Relationship between Calcium Lactate Hydrate Forms.

Experimental Protocols for Characterization

Accurate characterization of the hydrate form of calcium lactate is essential for quality control and formulation development. The following are detailed methodologies for key analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline form of a substance. The monohydrate and pentahydrate forms of calcium lactate have distinct diffraction patterns.

Methodology:

  • Sample Preparation: Gently grind the calcium lactate sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystals.

  • Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface level with the holder's top.

  • Instrument Parameters (Typical):

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 50°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/minute

  • Data Analysis: Compare the obtained diffraction pattern with reference patterns for this compound and pentahydrate. The presence of characteristic peaks at specific 2θ angles confirms the identity of the hydrate form. It is important to note that different enantiomeric forms of calcium lactate pentahydrate (L- and DL-) also exhibit distinct PXRD patterns.[6]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration processes of the hydrates.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the calcium lactate sample into an aluminum or ceramic TGA/DSC pan.

  • Instrument Parameters (Typical):

    • Heating Rate: 10 °C/minute

    • Temperature Range: 25 °C to 300 °C (or higher to observe decomposition)

    • Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/minute

  • Data Analysis:

    • TGA: Observe the mass loss corresponding to the loss of water molecules. For the pentahydrate, a mass loss of approximately 29.2% is expected upon complete dehydration. The monohydrate will show a smaller mass loss.

    • DSC: Identify endothermic peaks corresponding to the dehydration events. The temperature and enthalpy of these transitions are characteristic of each hydrate. For calcium lactate pentahydrate, an endothermic peak corresponding to the transition to the anhydrous form is typically observed.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and the presence of water in the crystal structure.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix approximately 1-2 mg of the calcium lactate sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Parameters (Typical):

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

    • O-H Stretching: A broad band in the region of 3000-3600 cm⁻¹ indicates the presence of water of hydration. The shape and position of this band can differ between the monohydrate and pentahydrate.

    • Carbonyl (C=O) Stretching: A strong absorption band is typically observed around 1500-1750 cm⁻¹.[8]

    • C-H Bending: Bands in the 1300-1400 cm⁻¹ region are characteristic of C-H bending vibrations.[8]

Experimental_Workflow cluster_0 Sample Characterization Workflow Start Unknown Calcium Lactate Sample PXRD Powder X-ray Diffraction (PXRD) Start->PXRD TGA_DSC Thermal Analysis (TGA/DSC) Start->TGA_DSC FTIR FTIR Spectroscopy Start->FTIR Decision Compare Data with Reference Standards PXRD->Decision TGA_DSC->Decision FTIR->Decision Monohydrate Identified as Monohydrate Decision->Monohydrate Matches Monohydrate Pentahydrate Identified as Pentaahydrate Decision->Pentahydrate Matches Pentahydrate Mixture Identified as a Mixture or Other Form Decision->Mixture Inconclusive

Diagram 2: Experimental Workflow for Hydrate Identification.

Implications for Drug Development

The choice of hydrate form for calcium lactate in a pharmaceutical formulation is critical for several reasons:

  • Stability: The pentahydrate is generally more stable under ambient conditions. However, changes in temperature and humidity during manufacturing and storage can lead to dehydration or hydration, potentially affecting the physical properties of the drug product.[2]

  • Processability: The flowability, compressibility, and other bulk properties of the powder can differ between the hydrate forms, impacting manufacturing processes such as tableting and encapsulation.

  • Dissolution and Bioavailability: Although both forms are soluble in water, differences in their crystal structure and surface properties could lead to variations in dissolution rates, which may affect the bioavailability of the calcium.

Conclusion

A thorough understanding and control of the hydrate form of calcium lactate are paramount in the development of robust and reliable pharmaceutical products. The monohydrate and pentahydrate forms exhibit distinct physicochemical properties that can be effectively characterized using a combination of analytical techniques, including PXRD, thermal analysis, and FTIR spectroscopy. By implementing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can ensure the consistent quality and performance of their formulations containing calcium lactate.

References

The Chirality of Calcium Lactate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium lactate (B86563), a widely utilized excipient and calcium supplement, exists in three distinct forms based on the chirality of the lactate ion: L-calcium lactate, D-calcium lactate, and DL-calcium lactate (a racemic mixture). While often considered interchangeable, the stereochemistry of the lactate enantiomer has significant implications for the physicochemical properties, biological activity, and ultimately, the research applications of calcium lactate. This technical guide provides a comprehensive overview of the chirality of calcium lactate, offering a comparative analysis of the different forms, detailed experimental considerations, and an exploration of their divergent roles in cellular signaling and drug development.

Introduction to the Chirality of Lactate

Lactic acid is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: L-(+)-lactate and D-(-)-lactate. In vertebrates, including humans, L-lactate is the predominant enantiomer produced and metabolized by the enzyme L-lactate dehydrogenase (L-LDH). D-lactate, on the other hand, is primarily a product of microbial metabolism and is metabolized in humans to a much lesser extent by the enzyme D-α-hydroxy acid dehydrogenase. This fundamental biological distinction forms the basis for the differing physiological and pharmacological profiles of their respective calcium salts.

Physicochemical Properties of Calcium Lactate Enantiomers

The chirality of the lactate ion directly influences the physicochemical properties of calcium lactate, which in turn affect its behavior in formulations and biological systems.

Solubility

The solubility of calcium lactate is a critical parameter in drug formulation and bioavailability. The L-enantiomer is significantly more soluble in water than the racemic (DL) form. The lower solubility of DL-calcium lactate is attributed to the formation of a more stable crystal lattice in the racemic mixture.

Table 1: Comparative Solubility of Calcium Lactate Forms in Water

Form of Calcium LactateTemperature (°C)Solubility ( g/100 mL)Reference
L-Calcium Lactate104.8
L-Calcium Lactate205.8
L-Calcium Lactate256.7 - 9.7
L-Calcium Lactate308.5
DL-Calcium Lactate25Less soluble than L-form
DL-Calcium Lactate8036.48 ( g/100g solution)
L-Calcium Lactate8045.88 ( g/100g solution)
Bioavailability

While solubility differs, studies in rats have shown that the bioavailability of calcium from L-calcium lactate and DL-calcium lactate is not significantly different. However, the faster dissolution of the L-form could potentially lead to a more rapid increase in serum calcium levels.

Stability and Hygroscopicity

Calcium lactate exists in various hydrated forms, with the pentahydrate being the most common. The pentahydrate of L-calcium lactate is known to lose water in a dry atmosphere at temperatures between 35 and 135 °C. Information on the comparative stability and hygroscopicity of the D- and DL-forms is limited, but it is a critical consideration for the storage and handling of these materials in a pharmaceutical setting.

Biological and Research Implications

The distinct biological roles of L- and D-lactate translate to different implications when using their calcium salts in research.

L-Lactate as a Signaling Molecule

L-lactate is now recognized as a crucial signaling molecule, or "lactormone," that modulates a variety of cellular processes. It exerts its effects through receptor-mediated and receptor-independent pathways.

  • HCAR1/GPR81 Receptor Activation: L-lactate is the endogenous ligand for the G-protein coupled receptor HCAR1 (also known as GPR81). Activation of HCAR1 by L-lactate leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects such as the inhibition of lipolysis in adipocytes. Studies have shown that L-lactate has a significantly higher potency for HCAR1 activation compared to D-lactate.

  • Neuromodulation: In the brain, L-lactate can modulate neuronal activity. It can act as an energy substrate for neurons and also influence neuronal excitability through HCAR1 activation, leading to a decrease in spontaneous calcium spiking.

The Role of D-Lactate

D-lactate is generally considered a marker of bacterial overgrowth and can be neurotoxic at high concentrations, leading to D-lactic acidosis. Therefore, the use of D-calcium lactate in research requires careful consideration of its potential toxic effects. However, some studies suggest that D-lactate may also have immunomodulatory and neuroprotective functions at lower, physiological concentrations.

The Interplay of Calcium and Lactate Signaling

When using calcium lactate, it is crucial to consider the simultaneous delivery of both calcium and lactate ions, which can trigger their respective and potentially interacting signaling pathways. For instance, an influx of calcium can activate a multitude of calcium-dependent enzymes and signaling cascades, which may intersect with lactate-mediated signaling.

Experimental Protocols and Considerations

Preparation of Calcium Lactate Solutions for In Vitro Studies

Objective: To prepare sterile solutions of L-, D-, and DL-calcium lactate for use in cell culture experiments.

Materials:

  • L-calcium lactate pentahydrate

  • D-calcium lactate

  • DL-calcium lactate

  • Cell culture grade water (e.g., WFI or equivalent)

  • 0.22 µm sterile filter

  • Sterile containers

Protocol:

  • Calculate the required mass of calcium lactate based on the desired final concentration, accounting for the water of hydration if using a hydrated form.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the calcium lactate powder in cell culture grade water at room temperature. Gentle warming may be used to aid the dissolution of less soluble forms, but avoid excessive heat.

  • Once fully dissolved, sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Store the sterile solution at 4°C. For long-term storage, aliquots can be frozen at -20°C.

Note: Due to the lower solubility of DL-calcium lactate, it may require more time and agitation to dissolve completely.

In Vivo Administration

For in vivo studies in animal models, calcium lactate can be administered orally via gavage or in drinking water. It is important to consider the differing solubilities of the enantiomeric forms when preparing solutions for administration to ensure accurate dosing. The potential for D-lactic acidosis should be monitored in studies involving high doses of D- or DL-calcium lactate.

Visualizing Signaling Pathways and Workflows

Signaling Pathway of L-Lactate via HCAR1 Receptor

HCAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Lactate L-Lactate HCAR1 HCAR1 (GPR81) L-Lactate->HCAR1 Binds Gi Gi HCAR1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Lipolysis Lipolysis Gi->Lipolysis Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Lipolysis Promotes

Caption: L-Lactate signaling through the HCAR1 receptor.

Experimental Workflow for Comparing the Effects of Calcium Lactate Enantiomers on Cell Viability

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare sterile solutions of L-, D-, and DL-Calcium Lactate C Treat cells with varying concentrations of each calcium lactate isomer A->C B Seed cells in 96-well plates B->C D Incubate for 24, 48, and 72 hours C->D E Perform MTT or similar cell viability assay D->E F Measure absorbance E->F G Analyze and compare the dose-response curves F->G Logical_Relationship cluster_properties Physicochemical Properties cluster_implications Biological Implications cluster_applications Research & Development Applications Chirality Chirality of Lactate (L-, D-, DL-) Solubility Solubility Chirality->Solubility Signaling Cellular Signaling (e.g., HCAR1) Chirality->Signaling Metabolism Metabolic Fate Chirality->Metabolism Toxicity Potential Toxicity (D-form) Chirality->Toxicity DrugDelivery Drug Delivery (Excipient) Solubility->DrugDelivery Supplements Nutritional Supplements Solubility->Supplements Bioavailability Bioavailability Bioavailability->Supplements Stability Stability Stability->DrugDelivery ResearchTool Research Tool in Cell Biology Signaling->ResearchTool Metabolism->ResearchTool Toxicity->ResearchTool

The Dual-Pronged Mechanism of Calcium Lactate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lactate (B86563), a salt formed from the combination of calcium and lactic acid, serves as a readily bioavailable source of two critical biological molecules: calcium and lactate. While traditionally recognized for its role in calcium supplementation, emerging research highlights the multifaceted signaling capabilities of the lactate anion. This technical guide provides an in-depth exploration of the mechanism of action of calcium lactate, delineating the distinct yet synergistic roles of its constituent ions in cellular and physiological processes. This document summarizes key quantitative data, provides detailed experimental methodologies for studying its effects, and presents visual representations of the core signaling pathways involved.

Introduction

Calcium lactate is a chemical compound with the formula Ca(C₃H₅O₃)₂. It is widely utilized in the food and pharmaceutical industries as a calcium supplement and food additive. Upon ingestion, calcium lactate dissociates into calcium cations (Ca²⁺) and lactate anions (C₃H₅O₃⁻), both of which are readily absorbed and participate in a wide array of biological functions. The primary mechanism of action of calcium lactate is therefore twofold: the delivery of elemental calcium for its essential physiological roles and the provision of lactate, which acts as both an energy substrate and a signaling molecule.

Pharmacokinetics and Bioavailability

The efficacy of calcium lactate as a delivery vehicle for calcium is largely dependent on its solubility and subsequent absorption.

Dissociation and Absorption

In the aqueous environment of the gastrointestinal tract, calcium lactate dissociates to release calcium and lactate ions.[1] The absorption of calcium ions occurs primarily in the small intestine through both a saturable, active transport mechanism regulated by vitamin D and a non-saturable, passive diffusion process.[1] The lactate anion is also readily absorbed and enters systemic circulation.

Quantitative Data on Solubility and Bioavailability

The solubility and bioavailability of calcium lactate are key parameters in its selection as a calcium salt for supplementation.

Parameter Calcium Lactate Calcium Carbonate Calcium Citrate Reference
Elemental Calcium (%) 13%40%21%[2]
Solubility in Water (g/L at 25°C) 79Low0.85[3]
Relative Bioavailability Higher than carbonateLower than lactate and citrateHigher than carbonate[4][5]

Molecular Mechanisms of Action

The biological effects of calcium lactate are a composite of the individual actions of calcium and lactate ions.

The Role of the Calcium Ion (Ca²⁺)

Calcium is an essential mineral that plays a pivotal role in numerous physiological processes, including:

  • Bone Mineralization: Calcium is a primary component of hydroxyapatite, the mineral matrix of bones and teeth, providing structural integrity.[6]

  • Signal Transduction: As a ubiquitous second messenger, intracellular calcium is involved in a multitude of signaling pathways that regulate processes such as muscle contraction, nerve impulse transmission, and hormone secretion.[3]

  • Enzyme Cofactor: Many enzymes require calcium for their activity.

One of the key signaling pathways initiated by an influx of intracellular calcium is the Calmodulin-dependent protein kinase (CaMK) pathway.

Calcium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_Channel Ca²⁺ Channel Ca_int Intracellular Ca²⁺ Ca_Channel->Ca_int Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_Channel Stimulus Calmodulin Calmodulin Ca_int->Calmodulin Binds CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex CaMKII CaMKII CaM_Complex->CaMKII Activates Activated_CaMKII Activated CaMKII (Phosphorylated) CaMKII->Activated_CaMKII Autophosphorylation Downstream_Targets Downstream Targets Activated_CaMKII->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) Downstream_Targets->Cellular_Response

Figure 1: Calcium Signaling Pathway via Calmodulin and CaMKII.

The Role of the Lactate Ion (C₃H₅O₃⁻)

Historically viewed as a metabolic byproduct, lactate is now recognized as a dynamic signaling molecule, or "lactormone," with diverse biological functions.

  • Energy Substrate: Lactate can be taken up by various tissues and converted to pyruvate, which then enters the citric acid cycle to produce ATP.

  • Signaling Molecule: Lactate can act as a ligand for G protein-coupled receptors, most notably GPR81 (also known as HCA1), to modulate cellular activity. This is particularly relevant in immune cells, where lactate can influence inflammation.

The signaling cascade initiated by lactate binding to GPR81 is a key mechanism of its action.

Lactate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_ext Extracellular Lactate GPR81 GPR81 Receptor Lactate_ext->GPR81 Binds Gi Gi Protein GPR81->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Effects (e.g., Inhibition of Lipolysis, Modulation of Inflammation) PKA->Downstream_Effects

Figure 2: Lactate Signaling through the GPR81 Receptor.

Key Experimental Protocols

The following sections detail methodologies for investigating the biological effects of calcium lactate.

In Vitro Assessment of Lactate's Effect on Macrophage Polarization

This protocol outlines a method to study how lactate influences the inflammatory response of macrophages.

Objective: To determine the effect of lactate on the polarization of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Sodium L-lactate

  • Phosphate-Buffered Saline (PBS)

  • Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR)

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed 5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • Macrophage Stimulation: Stimulate the cells with 100 ng/mL LPS for 6 hours to induce a pro-inflammatory (M1) phenotype.

  • Lactate Treatment: After LPS stimulation, wash the cells with PBS and replace the medium with fresh DMEM containing 0 mM (control), 10 mM, or 20 mM sodium L-lactate. Incubate for 24 hours.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.

    • Cell Lysate: Lyse the cells for RNA extraction.

  • Cytokine Analysis (ELISA): Measure the concentrations of TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the cell lysates.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR to analyze the relative expression of M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Il10). Normalize the data to a housekeeping gene (e.g., Actb).

InVitro_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 6-well Plates Cell_Culture->Seeding Stimulation Stimulate with LPS (100 ng/mL, 6h) Seeding->Stimulation Treatment Treat with Lactate (0, 10, 20 mM, 24h) Stimulation->Treatment Collection Collect Supernatant and Cell Lysate Treatment->Collection ELISA ELISA for TNF-α and IL-10 Collection->ELISA qPCR qPCR for Gene Expression Collection->qPCR End End ELISA->End qPCR->End

Figure 3: Experimental Workflow for In Vitro Macrophage Study.

Clinical Trial Protocol for Assessing Calcium Bioavailability

This protocol describes a randomized, double-blind, crossover study to compare the bioavailability of calcium from calcium lactate with other calcium supplements.

Objective: To evaluate the relative bioavailability of calcium from calcium lactate compared to calcium carbonate and a placebo in healthy postmenopausal women.

Study Design: A randomized, double-blind, three-period, crossover study with a 7-day washout period between each treatment phase.

Participants: Healthy, non-smoking postmenopausal women, aged 50-70, with normal calcium and vitamin D levels.

Interventions:

  • Treatment A: Calcium lactate (500 mg elemental calcium)

  • Treatment B: Calcium carbonate (500 mg elemental calcium)

  • Treatment C: Placebo

Procedure:

  • Screening: Screen potential participants for eligibility based on inclusion and exclusion criteria.

  • Standardized Diet: Participants will follow a standardized low-calcium diet for 48 hours prior to each study visit.

  • Study Visit:

    • Participants arrive at the clinical research unit after an overnight fast.

    • A baseline blood sample is collected.

    • Participants consume a standardized breakfast with one of the three study interventions.

    • Blood samples are collected at 0, 1, 2, 4, 6, and 8 hours post-ingestion.

    • Urine is collected for 24 hours post-ingestion.

  • Washout Period: A 7-day washout period is implemented between each treatment arm.

  • Crossover: Participants will receive each of the three interventions in a randomized order.

  • Biochemical Analysis:

    • Serum samples will be analyzed for total and ionized calcium concentrations.

    • 24-hour urine samples will be analyzed for total calcium excretion.

  • Bone Mineral Density (BMD) Assessment: BMD will be measured at the lumbar spine and hip using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the study.

Clinical_Trial_Workflow cluster_period1 Treatment Period 1 cluster_washout1 Washout (7 days) cluster_period2 Treatment Period 2 cluster_washout2 Washout (7 days) cluster_period3 Treatment Period 3 Start Start Screening Participant Screening Start->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Diet1 Standardized Diet Randomization->Diet1 Visit1 Study Visit 1: Intervention A/B/C Diet1->Visit1 Sampling1 Blood & Urine Collection Visit1->Sampling1 Washout1_node Washout Period Sampling1->Washout1_node Diet2 Standardized Diet Washout1_node->Diet2 Visit2 Study Visit 2: Intervention A/B/C Diet2->Visit2 Sampling2 Blood & Urine Collection Visit2->Sampling2 Washout2_node Washout Period Sampling2->Washout2_node Diet3 Standardized Diet Washout2_node->Diet3 Visit3 Study Visit 3: Intervention A/B/C Diet3->Visit3 Sampling3 Blood & Urine Collection Visit3->Sampling3 Analysis Biochemical Analysis & DEXA Scans Sampling3->Analysis End End Analysis->End

Figure 4: Clinical Trial Workflow for Calcium Bioavailability Study.

Applications in Drug Development and Research

Understanding the dual mechanism of action of calcium lactate opens avenues for its application in various research and therapeutic areas:

  • Osteoporosis and Bone Health: As a bioavailable source of calcium, it remains a cornerstone for the prevention and treatment of osteoporosis.

  • Immunomodulation: The signaling properties of lactate suggest potential applications in inflammatory conditions, where modulation of macrophage polarization could be beneficial.

  • Metabolic Disorders: The role of lactate in energy metabolism and signaling could be explored in the context of metabolic diseases.

  • Drug Delivery: The physicochemical properties of calcium lactate may be leveraged in the formulation and delivery of other therapeutic agents.

Conclusion

The mechanism of action of calcium lactate is a confluence of the well-established physiological roles of calcium and the emerging understanding of lactate as a key signaling molecule. Its high bioavailability makes it an effective calcium supplement, while the bioactive properties of lactate present exciting opportunities for therapeutic innovation. The experimental frameworks provided in this guide offer a starting point for further investigation into the nuanced biological effects of this versatile compound. A thorough comprehension of its dual-pronged mechanism is essential for researchers and drug development professionals seeking to harness its full potential.

References

Methodological & Application

Application Notes and Protocols for Preparing Calcium Lactate Crosslinking Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563) is a widely utilized crosslinking agent for various biopolymers, most notably alginate, in the fields of drug delivery, tissue engineering, and food science. The ionic crosslinking of polymers like sodium alginate with divalent cations such as calcium (Ca²⁺) from calcium lactate results in the formation of a stable hydrogel matrix. This "egg-box" model of gelation is crucial for encapsulating cells, drugs, and other therapeutic agents.[1] The selection of calcium lactate as a crosslinking agent is often favored due to its favorable solubility and biocompatibility.[2] This document provides detailed protocols for the preparation of calcium lactate crosslinking solutions and their application in forming alginate hydrogels.

Data Summary: Quantitative Parameters for Calcium Lactate Crosslinking

The following table summarizes key quantitative data from various sources for the preparation and use of calcium-based crosslinking solutions.

ParameterValue/RangePolymer SystemNotesSource(s)
Calcium Lactate Concentration 0.25 tsp in 1 cup waterSodium AlginateA common ratio for basic spherification techniques.[3]
2 wt%Sodium AlginateA straightforward weight/volume preparation.[4]
5%, 10%, 15%Bacillus subtilis in concreteUsed for microbial-induced calcite precipitation.[4]
Calcium Chloride Concentration (for comparison) 0.5% w/vSodium AlginateFound to be suitable for high cell viability in 3D bioprinting.[5][5]
1% (w/v)Sodium AlginateUsed for basic external gelation of alginate beads.[1][1]
0.05 M, 0.1 M, 0.5 MSodium AlginateInvestigated for its effect on drying kinetics of hydrogels.[6][6]
10 mM, 50 mMSodium AlginateHigher concentrations lead to stiffer hydrogels.[7][7]
Reaction Time 3-4 seconds (initial)Sodium AlginateFor initial capsule formation before curing.[3]
15 minutes (curing)Sodium AlginateTo ensure complete crosslinking of alginate spheres.[3]
10 min, 20 min, 40 minSodium AlginateVaried to study the impact on hydrogel water content.[6]
Stirring Speed ~600 rpmSodium AlginateFor dissolving sodium alginate powder.[3]
Temperature Room TemperatureSodium AlginateMost protocols are performed at ambient temperature.[8]
5°C - 25°CLactic Acid & Calcium CarbonateFor crystallization of the final calcium lactate product.[9][9]

Experimental Protocols

Protocol 1: Standard Preparation of a 2% (w/v) Calcium Lactate Crosslinking Solution

This protocol is suitable for general-purpose crosslinking of alginate hydrogels for applications such as cell encapsulation or basic spherification.

Materials:

  • Calcium Lactate Pentahydrate

  • Deionized or Distilled Water

  • Magnetic Stirrer and Stir Bar

  • Weighing Scale

  • Graduated Cylinder or Volumetric Flask

Procedure:

  • Weighing: Accurately weigh 2 grams of calcium lactate pentahydrate.

  • Dissolving: Measure 100 mL of deionized water using a graduated cylinder and transfer it to a beaker containing a magnetic stir bar.

  • Mixing: Place the beaker on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300-400 rpm).

  • Addition of Calcium Lactate: Slowly add the weighed calcium lactate to the vortex of the stirring water. This prevents clumping and ensures even dissolution.[4]

  • Complete Dissolution: Continue stirring until the calcium lactate is fully dissolved. The solution should be clear. This may take several minutes. Gentle heating can be applied to aid dissolution if necessary, but the solution should be cooled to room temperature before use.

  • Storage: The prepared solution can be stored at room temperature for immediate use or refrigerated for longer-term storage.

Protocol 2: Preparation of Calcium Lactate Solution for Alginate Bead Formation

This protocol is adapted for creating spherical hydrogel beads, a common technique in drug delivery and cell immobilization.

Materials:

  • Sodium Alginate

  • Calcium Lactate

  • Deionized Water

  • Beakers

  • Syringe with a needle or a dropping pipette

Procedure:

  • Prepare Sodium Alginate Solution: Prepare a 1-2% (w/v) sodium alginate solution by slowly dissolving the sodium alginate powder in deionized water with constant stirring. It is recommended to let this solution stand for several hours or overnight to eliminate air bubbles.[10]

  • Prepare Calcium Lactate Bath: Prepare a crosslinking bath by dissolving calcium lactate in deionized water to the desired concentration (e.g., 0.25 teaspoon in 1 cup of water or a 1-5% w/v solution).[3] Stir until the calcium lactate is completely dissolved.

  • Extrusion: Draw the sodium alginate solution into a syringe or a dropping pipette.

  • Bead Formation: Slowly extrude the alginate solution dropwise into the calcium lactate bath from a height of about 5-10 cm. Spherical beads will form instantaneously upon contact with the calcium ions.

  • Curing: Allow the beads to remain in the calcium lactate solution for a designated period (e.g., 5-15 minutes) to ensure thorough crosslinking.[3]

  • Washing: Collect the formed beads by decanting the calcium lactate solution and wash them several times with deionized water to remove any unreacted calcium lactate.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Preparing Calcium Lactate Crosslinking Solution and Alginate Hydrogel Formation

G cluster_prep Solution Preparation cluster_crosslink Crosslinking Process cluster_output Final Product A Weigh Calcium Lactate C Combine and Stir Until Dissolved A->C B Measure Deionized Water B->C E Extrude Alginate Solution into Calcium Lactate Bath C->E Crosslinking Bath D Prepare Sodium Alginate Solution D->E Polymer Solution F Instantaneous Gelation (Bead Formation) E->F G Cure for Complete Crosslinking F->G H Wash Hydrogel Beads G->H I Crosslinked Calcium Alginate Hydrogel H->I

Caption: Workflow for alginate hydrogel formation using a calcium lactate crosslinking solution.

Signaling Pathway: Ionic Crosslinking of Alginate with Calcium Ions

G cluster_reactants Reactants cluster_mechanism Crosslinking Mechanism cluster_product Product alginate Sodium Alginate Chains (in solution) interaction Ionic Interaction: Ca²⁺ binds to G-blocks of alginate chains alginate->interaction calcium Calcium Lactate (dissociates to Ca²⁺ and Lactate⁻) calcium->interaction hydrogel Calcium Alginate Hydrogel ('Egg-box' structure) interaction->hydrogel Gelation

Caption: The "egg-box" model of ionic crosslinking between alginate and calcium ions.

References

Application Notes and Protocols: Calcium Lactate Monohydrate in 3D Bioprinting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563) monohydrate is emerging as a valuable crosslinking agent in 3D bioprinting, particularly for alginate-based bioinks. While calcium chloride is widely used due to its rapid gelation kinetics, calcium lactate monohydrate offers a slower, more controlled crosslinking process. This controlled gelation can be advantageous for achieving higher print fidelity, more uniform scaffold structures, and potentially improved cell viability by reducing the osmotic shock on encapsulated cells. These application notes provide a comprehensive overview of the use of this compound in 3D bioprinting, including its mechanism of action, comparative data, and detailed experimental protocols.

Mechanism of Action: Ionic Crosslinking with Alginate

Alginate, a natural polysaccharide derived from brown algae, is composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) monomers. The gelation of alginate occurs when divalent cations, such as Ca²⁺, interact with the G-blocks of adjacent polymer chains, forming a stable hydrogel network. This process is often described by the "egg-box" model, where the calcium ions sit in the pockets created by the G-block residues, creating strong ionic bonds.

The primary advantage of this compound over calcium chloride lies in its lower solubility and slower dissociation rate. This results in a more gradual release of Ca²⁺ ions, allowing for a more uniform distribution of crosslinks throughout the printed construct. This can lead to hydrogels with improved structural homogeneity and mechanical properties.

Data Presentation: Quantitative Analysis of Alginate Hydrogels

The following tables summarize key quantitative data for alginate hydrogels crosslinked with calcium ions. While much of the literature focuses on calcium chloride, comparative data is presented where available to highlight the potential benefits of using this compound.

Table 1: Mechanical Properties of Alginate Hydrogels

Alginate ConcentrationCrosslinkerCrosslinker ConcentrationCompressive Modulus (kPa)Storage Modulus (G') (kPa)Reference
2% (w/v)Calcium Chloride100 mM-4.1 ± 0.6[1]
3.5% (w/v)Calcium Chloride50 mM (pre-crosslinking)--[2]
3.5% (w/v)Calcium Sulfate50 mM (pre-crosslinking)-9.9 ± 4.9[1]
4% (w/v)Calcium Chloride100 mM-Varies with M/G ratio[3]
1.5% (w/v)Calcium CarbonateVariousIncreases with Ca²⁺ content-[4]
2% (w/v)Various Cations1 MCu²⁺ > Sr²⁺ = Ca²⁺ > Zn²⁺-[5]

Table 2: Cell Viability in 3D Bioprinted Alginate Constructs

Cell TypeAlginate ConcentrationCrosslinkerPost-Printing Viability (%)Culture DurationReference
Mesenchymal Stromal Cells3.5% (w/v)Calcium ChlorideLower than other bioinks1 day[1]
Mouse Fibroblasts (L929)2%, 5%, 10% (w/v)Not specifiedRobust viabilityNot specified[6]
Human Adipose-Derived Stem Cells4% and 5% (w/v)Calcium Chloride88 ± 182 weeks[7][8]

Experimental Protocols

Protocol 1: Preparation of Alginate-Based Bioink with this compound

This protocol describes the preparation of a sterile alginate-based bioink for extrusion-based 3D bioprinting, using this compound for a controlled crosslinking process.

Materials:

  • Sodium alginate powder (sterile)

  • This compound (sterile)

  • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

  • Cell suspension in culture medium (if creating a cell-laden bioink)

  • Sterile syringes and Luer lock connectors

  • Sterile mixing container

Procedure:

  • Alginate Solution Preparation:

    • Under aseptic conditions, dissolve sodium alginate powder in sterile water or PBS to the desired concentration (e.g., 2-5% w/v).

    • Stir the solution gently at room temperature or 37°C until the alginate is completely dissolved. This may take several hours. Avoid vigorous stirring to prevent bubble formation.

    • Allow the solution to stand to remove any air bubbles. Degassing in a vacuum chamber or by centrifugation is recommended.

  • Crosslinking Solution Preparation:

    • Prepare a sterile stock solution of this compound in cell culture grade water or PBS. A typical starting concentration is in the range of 50-200 mM. The optimal concentration will depend on the desired gelation time and mechanical properties and should be determined empirically.

  • Bioink Formulation (Acellular):

    • Transfer the sterile alginate solution to a printing syringe.

  • Bioink Formulation (Cell-Laden):

    • Gently mix the cell suspension with the sterile alginate solution to achieve the desired cell density. Use a wide-bore pipette tip to minimize shear stress on the cells.

    • Load the cell-laden bioink into a printing syringe.

Protocol 2: 3D Bioprinting and Crosslinking

This protocol outlines the steps for 3D bioprinting of the prepared alginate bioink and subsequent crosslinking with this compound.

Equipment:

  • Extrusion-based 3D bioprinter

  • Sterile printing nozzle

  • Sterile petri dish or well plate

Procedure:

  • Printer Setup:

    • Load the syringe containing the alginate bioink into the 3D bioprinter.

    • Attach a sterile printing nozzle of the desired diameter.

    • Calibrate the printer according to the manufacturer's instructions.

  • Printing:

    • Extrude the bioink onto a sterile surface (e.g., petri dish) according to the pre-designed CAD model. Printing parameters such as extrusion pressure and print speed should be optimized for the specific bioink viscosity.

  • Post-Printing Crosslinking:

    • Immediately after printing, immerse the construct in the sterile this compound solution.

    • The crosslinking time will vary depending on the concentration of the calcium lactate solution and the desired mechanical properties of the scaffold. A typical starting point is 10-30 minutes.

    • For thicker constructs, a longer incubation time may be necessary to ensure complete crosslinking.

  • Washing and Cell Culture:

    • After crosslinking, gently wash the scaffold with sterile PBS or cell culture medium to remove excess calcium lactate.

    • If the scaffold is cell-laden, add fresh cell culture medium and incubate under standard cell culture conditions (37°C, 5% CO₂).

Mandatory Visualizations

Signaling Pathways

// Nodes Extracellular_Ca [label="Extracellular Ca²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_type_VGCC [label="L-type Voltage-Gated\nCalcium Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intracellular_Ca [label="Intracellular Ca²⁺ ↑", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt_Ligand [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled_LRP5_6 [label="Frizzled/LRP5/6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#FBBC05", fontcolor="#202124"]; TGF_beta_BMP [label="TGF-β/BMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGF_beta_BMP_Receptor [label="TGF-β/BMP Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SMADs [label="SMADs", fillcolor="#FBBC05", fontcolor="#202124"]; RUNX2 [label="RUNX2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteogenic_Genes [label="Osteogenic Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteoblast_Differentiation [label="Osteoblast\nDifferentiation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Extracellular_Ca -> L_type_VGCC [color="#5F6368"]; L_type_VGCC -> Intracellular_Ca [color="#5F6368"]; Wnt_Ligand -> Frizzled_LRP5_6 [color="#5F6368"]; Frizzled_LRP5_6 -> Beta_Catenin [label="Stabilization", fontsize=8, fontcolor="#202124", color="#5F6368"]; Beta_Catenin -> TCF_LEF [label="Nuclear\nTranslocation", fontsize=8, fontcolor="#202124", color="#5F6368"]; TCF_LEF -> RUNX2 [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; TGF_beta_BMP -> TGF_beta_BMP_Receptor [color="#5F6368"]; TGF_beta_BMP_Receptor -> SMADs [label="Phosphorylation", fontsize=8, fontcolor="#202124", color="#5F6368"]; SMADs -> RUNX2 [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; Intracellular_Ca -> RUNX2 [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; RUNX2 -> Osteogenic_Genes [color="#5F6368"]; Osteogenic_Genes -> Osteoblast_Differentiation [color="#5F6368"]; }

Caption: Calcium-mediated signaling pathways in osteogenesis.

// Nodes Extracellular_Ca [label="Extracellular Ca²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanotransduction [label="Mechanotransduction\n(e.g., TRPV4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intracellular_Ca [label="Intracellular Ca²⁺ ↑", fillcolor="#FBBC05", fontcolor="#202124"]; Calmodulin [label="Calmodulin", fillcolor="#FBBC05", fontcolor="#202124"]; Calcineurin [label="Calcineurin", fillcolor="#FBBC05", fontcolor="#202124"]; NFAT [label="NFAT", fillcolor="#FBBC05", fontcolor="#202124"]; SOX9 [label="SOX9", fillcolor="#34A853", fontcolor="#FFFFFF"]; RUNX2 [label="RUNX2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chondrogenic_Genes [label="Chondrogenic Gene\nExpression (e.g., COL2A1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chondrocyte_Differentiation [label="Chondrocyte\nDifferentiation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Extracellular_Ca -> Mechanotransduction [color="#5F6368"]; Mechanotransduction -> Intracellular_Ca [color="#5F6368"]; Intracellular_Ca -> Calmodulin [color="#5F6368"]; Calmodulin -> Calcineurin [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; Calcineurin -> NFAT [label="Dephosphorylation", fontsize=8, fontcolor="#202124", color="#5F6368"]; NFAT -> SOX9 [label="Activation", fontsize=8, fontcolor="#202124", color="#5F6368"]; SOX9 -> Chondrogenic_Genes [color="#5F6368"]; SOX9 -> RUNX2 [label="Inhibition", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#5F6368"]; Chondrogenic_Genes -> Chondrocyte_Differentiation [color="#5F6368"]; }

Caption: Calcium-mediated signaling pathways in chondrogenesis.

Experimental Workflow

// Nodes Bioink_Prep [label="Bioink Preparation\n(Alginate + Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Printing [label="3D Bioprinting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crosslinking [label="Crosslinking\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing [label="Washing\n(PBS/Media)", fillcolor="#FBBC05", fontcolor="#202124"]; Culture [label="Cell Culture\n(37°C, 5% CO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Scaffold Analysis", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Mechanical [label="Mechanical Testing", fillcolor="#FFFFFF", fontcolor="#202124"]; Viability [label="Cell Viability Assays", fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiation [label="Differentiation Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Bioink_Prep -> Printing; Printing -> Crosslinking; Crosslinking -> Washing; Washing -> Culture; Culture -> Analysis; Analysis -> Mechanical; Analysis -> Viability; Analysis -> Differentiation; }

Caption: General experimental workflow for 3D bioprinting.

References

Application Notes and Protocols: The Role of Calcium Lactate Monohydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563) monohydrate, the calcium salt of lactic acid, is emerging as a valuable supplement in cell culture media. It serves as a bioavailable source of both calcium ions (Ca²⁺) and lactate, two critical molecules in cellular physiology. Calcium is a ubiquitous second messenger essential for a myriad of cellular processes including proliferation, differentiation, and signal transduction.[1] Lactate, once considered merely a metabolic byproduct, is now recognized as a key energy substrate and signaling molecule that can influence cell fate and function. This document provides detailed application notes and protocols for the use of calcium lactate monohydrate in cell culture to enhance experimental outcomes and support the development of robust bioprocesses.

Mechanism of Action

In aqueous cell culture media, this compound dissociates into calcium ions (Ca²⁺) and lactate ions.[2]

  • Calcium (Ca²⁺): As a critical signaling molecule, intracellular calcium concentration is tightly regulated. Transient increases in cytosolic calcium levels, often triggered by extracellular stimuli, activate a wide range of downstream signaling pathways that control processes such as gene expression, cell cycle progression, and apoptosis.[3][4][5] Calcium also plays a fundamental role in cell adhesion and the maintenance of tissue architecture.[1]

  • Lactate: Lactate can be taken up by cells and converted to pyruvate, which then enters the tricarboxylic acid (TCA) cycle for efficient energy production through oxidative phosphorylation. This is particularly relevant in cells with high metabolic rates or under conditions where glucose metabolism is altered.[6] Furthermore, lactate itself can act as a signaling molecule, influencing cellular processes independently of its role as an energy substrate.

Applications in Cell Culture

The supplementation of cell culture media with this compound has shown benefits in a variety of applications:

  • Cancer Research: In colorectal cancer cell lines such as HCT116 and HT-29, calcium lactate has been shown to increase intracellular calcium levels, leading to the activation of calpain. This calcium-dependent protease can cleave focal adhesion kinase (FAK), a protein involved in cell motility and metastasis, thereby influencing cancer cell behavior.[7][8]

  • Stem Cell Differentiation: Calcium lactate has been utilized in protocols for the differentiation of human induced pluripotent stem cells (iPSCs) into hepatocytes. In a glucose-free, galactose-supplemented medium, the addition of calcium lactate promoted the survival and differentiation of iPSCs.[4]

  • Assisted Reproductive Technologies: In bovine in vitro fertilization (IVF), replacing sodium lactate and calcium chloride with calcium lactate in the fertilization medium has been shown to enhance the rates of fertilization and blastocyst formation.[9][10]

  • Biopharmaceutical Production: While research has focused more broadly on lactate metabolism in Chinese Hamster Ovary (CHO) cells, the use of calcium lactate can be explored as a means to modulate the metabolic state of these production powerhouses, potentially improving cell growth and recombinant protein yields.[2][3]

Data Presentation: Effects of this compound on Various Cell Lines

Cell Line/TypeApplicationConcentration of Calcium LactateObserved EffectsReference(s)
HCT116 & HT-29 (Human Colorectal Carcinoma)Cancer Cell Motility2.5 mMIncreased intracellular Ca²⁺, induced FAK cleavage, increased cell motility.[7][8]
Human Induced Pluripotent Stem Cells (iPSCs)Hepatocyte Differentiation1 mM, 3 mM, 10 mM1 mM was optimal for promoting survival and differentiation into hepatocytes in a specific medium formulation. Higher concentrations (3 mM and 10 mM) led to precipitation.[4]
Bovine OocytesIn Vitro Fertilization (IVF)4.5 mMEnhanced fertilization rate and blastocyst formation; reduced reactive oxygen species (ROS) and increased glutathione (B108866) (GSH) levels.[9][10]
Colorectal Cancer (CRC) CellsAntitumor Effect2.5 mMLong-term exposure decreased the expression of the betaine (B1666868) transporter BGT-1, reducing the clonogenic ability of the cancer cells.[11]

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution

Materials:

  • This compound (cell culture grade)

  • Nuclease-free water

  • Sterile conical tubes (50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (50 mL or 60 mL)

  • Analytical balance and weigh boats

Procedure:

  • Weigh out 2.28 g of this compound (MW: 236.22 g/mol for the monohydrate) to prepare 100 mL of a 100 mM stock solution.

  • Transfer the powder to a 50 mL sterile conical tube.

  • Add approximately 40 mL of nuclease-free water to the tube.

  • Vortex or shake vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required to facilitate dissolution.

  • Once dissolved, bring the final volume to 50 mL with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.

  • Label the tube "100 mM this compound Stock Solution" with the date of preparation and your initials.

  • Store the stock solution at 4°C for up to one month. For longer-term storage, aliquot and store at -20°C.

Protocol 2: Supplementation of Cell Culture Medium

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if required

  • Penicillin-Streptomycin solution (or other antibiotics)

  • Sterile 100 mM this compound Stock Solution

  • Sterile serological pipettes and pipette aid

  • Cell culture flasks or plates

  • Target cells

Procedure:

  • In a sterile biological safety cabinet, prepare your complete cell culture medium by adding the required amounts of FBS and antibiotics to the basal medium.

  • To achieve the desired final concentration of calcium lactate, add the appropriate volume of the 100 mM stock solution. For example, to prepare 100 mL of medium with a final concentration of 2.5 mM calcium lactate, add 2.5 mL of the 100 mM stock solution.

  • Mix the supplemented medium thoroughly by gentle swirling.

  • Use the calcium lactate-supplemented medium to culture your cells according to your standard cell culture protocols.

  • Quality Control: After preparing the supplemented medium, it is advisable to check the pH and osmolality to ensure they are within the optimal range for your specific cell line. A slight adjustment to the pH with sterile 1 M HCl or 1 M NaOH may be necessary. Osmolality should be measured and recorded.

Protocol 3: Assessing the Effect of Calcium Lactate on Cell Viability and Proliferation

Materials:

  • Target cells

  • Complete cell culture medium supplemented with a range of calcium lactate concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or a resazurin-based assay)

  • Plate reader

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Seed your target cells into 96-well plates at a predetermined optimal density.

  • Allow the cells to attach and recover overnight.

  • The next day, carefully remove the existing medium and replace it with the prepared media containing different concentrations of calcium lactate. Include a control group with no added calcium lactate.

  • Culture the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • At each time point, perform a cell viability assay according to the manufacturer's protocol and measure the absorbance or fluorescence using a plate reader.

  • In parallel, seed cells in larger culture vessels (e.g., 6-well plates) under the same conditions for cell counting. At each time point, detach the cells, stain with trypan blue, and count the viable cells using a hemocytometer or automated cell counter to determine cell proliferation.

  • Analyze the data to determine the effect of different calcium lactate concentrations on cell viability and proliferation.

Mandatory Visualizations

Signaling Pathway: Calcium Lactate-Induced FAK Cleavage in Colon Cancer Cells

FAK_Cleavage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CaLa_ext Calcium Lactate Monohydrate CaLa_int Calcium & Lactate CaLa_ext->CaLa_int Uptake Calpain Calpain (inactive) CaLa_int->Calpain Activates Calpain_act Calpain (active) Calpain->Calpain_act FAK FAK Calpain_act->FAK Cleaves cFAK Cleaved FAK FAK->cFAK Cell_Motility Increased Cell Motility cFAK->Cell_Motility Leads to

Caption: Calcium lactate uptake increases intracellular calcium, activating calpain, which cleaves FAK and promotes cell motility.

Experimental Workflow: Assessing Calcium Lactate Effects on Cell Proliferation

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Treatment Add Media with varying [Calcium Lactate] Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the impact of calcium lactate on cell proliferation using a 96-well plate format.

Conclusion

This compound is a versatile and effective supplement for cell culture media, offering a means to modulate fundamental cellular processes through the dual action of calcium and lactate. The provided application notes and protocols offer a starting point for researchers to explore the potential benefits of calcium lactate in their specific cell culture systems. Careful optimization of concentration and consideration of the specific cell type and experimental goals are crucial for successful implementation. As our understanding of the intricate roles of calcium and lactate in cell biology continues to grow, so too will the applications of this compound in advancing research, discovery, and the production of novel biotherapeutics.

References

Application of Calcium Lactate in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bone tissue engineering, the development of scaffolds that not only provide structural support but also actively promote tissue regeneration is a primary objective. An ideal scaffold should be biocompatible, biodegradable, and osteoconductive, mimicking the natural extracellular matrix (ECM) to facilitate cell adhesion, proliferation, and differentiation.[1][2] Calcium lactate (B86563), a salt of lactic acid, has emerged as a promising additive in the fabrication of composite scaffolds. Its inclusion aims to enhance bioactivity by providing a localized source of calcium and lactate ions, both of which play crucial roles in bone metabolism and regeneration.

Calcium ions are known to be critical for bone mineralization and can stimulate osteogenic signaling pathways.[3][4] Lactate, once considered merely a metabolic byproduct, is now recognized as a signaling molecule that can influence processes like angiogenesis and immune modulation, which are vital for effective tissue repair. The degradation of polylactic acid (PLA), a commonly used biodegradable polymer, naturally produces lactic acid, but the direct incorporation of calcium lactate can offer a more immediate and controlled release of these bioactive ions.[5][6]

These application notes provide an overview of the quantitative properties of scaffolds containing calcium-based additives and detailed protocols for their fabrication and evaluation.

Data Presentation: Properties of Scaffolds

The incorporation of calcium salts like calcium lactate into a polymer matrix can significantly alter the scaffold's physicochemical and biological properties. The following tables summarize quantitative data for polymer scaffolds, offering a comparison between control polymer scaffolds and those incorporating a calcium-based component. Direct quantitative comparisons for calcium lactate are limited in the literature; therefore, data from similar calcium-containing composites (e.g., calcium lactate gluconate, calcium phosphate) are used to provide representative values.

Table 1: Mechanical Properties of Tissue Engineering Scaffolds

Property Polymer Control (PLLA) Polymer + Calcium-Based Additive Target Range (Cancellous Bone)
Tensile Modulus (MPa) 121.2[2] ~170.1 (with silicate (B1173343) nanoplatelets)[2] 100 - 500[7]
Compressive Modulus (MPa) 0.1 - 80 (Varies with porosity)[8] Can be improved with additives[9] 100 - 500[7]
Tensile Strength (MPa) ~2.0 - 4.0[10] ~3.0 - 5.0 (Varies with additives)[11] 2.0 - 12.0[10]

| Porosity (%) | ~79 - 90[12] | ~80 - 92[12] | >80 |

Note: Mechanical properties are highly dependent on fabrication methods, polymer molecular weight, and scaffold architecture (e.g., porosity, fiber alignment). The addition of mineral components generally increases the stiffness (modulus) of the scaffold.[9][10]

Table 2: Degradation and Physicochemical Properties

Property Polymer Control (PLA/PLLA) Polymer + Calcium-Based Additive Key Considerations
Degradation (Mass Loss) Slow, can exceed 24 months in vivo[6] Can be accelerated or tuned[6] The degradation rate should ideally match the rate of new tissue formation.[6]
pH Change during Degradation Local pH decrease due to lactic acid release[5][6] Can be buffered by calcium salts, reducing inflammation[6] A near-neutral microenvironment is favorable for cell viability and reduces inflammatory responses.[6]
Porosity (%) Typically 70-90% for electrospinning[12] 80-92% achievable[12] High porosity (>80%) and interconnectivity are crucial for nutrient transport and cell infiltration.[1][13]

| Pore Size (μm) | 5-50 (electrospinning)[14] | Can be tailored by fabrication parameters[14] | 100-500 μm is generally considered optimal for bone tissue engineering.[1] |

Experimental Protocols

Protocol 1: Fabrication of Electrospun PLLA/Calcium Lactate Scaffolds

This protocol describes the fabrication of a composite nanofibrous scaffold using electrospinning, a versatile technique for producing scaffolds that mimic the ECM's architecture.[13]

Materials:

  • Poly(L-lactic acid) (PLLA), medical grade

  • Calcium Lactate pentahydrate

  • Chloroform

  • N,N-Dimethylformamide (DMF)

  • 10 mL syringe with an 18-gauge blunt-ended needle

  • Syringe pump

  • High-voltage power supply

  • Grounded collector (e.g., rotating mandrel or flat plate)

Procedure:

  • Polymer Solution Preparation: a. Prepare a 9:1 (v/v) solvent mixture of Chloroform and DMF. b. Dissolve PLLA in the solvent mixture to achieve a final concentration of 10-12% (w/v). Stir overnight at room temperature until fully dissolved. c. In a separate container, dissolve calcium lactate in a minimal amount of DMF. Use sonication if necessary to aid dissolution. d. Add the calcium lactate solution to the PLLA solution to achieve the desired final concentration (e.g., 1-5% w/w relative to PLLA). Stir vigorously for 2-4 hours to ensure a homogenous suspension.

  • Electrospinning Setup: a. Load the polymer/calcium lactate solution into the 10 mL syringe and mount it on the syringe pump. b. Connect the positive lead from the high-voltage power supply to the metal needle. c. Place the grounded collector 15-20 cm from the needle tip.

  • Electrospinning Process: a. Set the syringe pump to a flow rate of 1.0-1.5 mL/h. b. Apply a voltage of 15-20 kV to the needle. A stable Taylor cone should form at the needle tip, from which a polymer jet is ejected. c. Collect the nanofibers on the collector for a sufficient duration to obtain a scaffold of the desired thickness (typically 0.5-1.0 mm).

  • Post-Spinning Treatment: a. Carefully remove the scaffold from the collector. b. Place the scaffold in a vacuum oven at 40°C for 48 hours to remove any residual solvents. c. Store the dried scaffold in a desiccator until use.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation on the scaffold.

Materials:

  • Cell-seeded scaffolds in a 24-well plate

  • Phosphate-Buffered Saline (PBS)

  • Phenol (B47542) Red-free cell culture medium

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol (B130326): 1 µL concentrated HCl per 1 mL isopropanol)

  • 96-well plate for absorbance reading

Procedure:

  • Preparation: a. Culture cells on sterilized scaffold discs for the desired time points (e.g., 1, 3, and 7 days). b. At each time point, gently remove the culture medium from the wells. c. Wash each scaffold twice with 1 mL of sterile PBS to remove any remaining phenol red-containing medium.

  • MTT Incubation: a. Prepare the MTT working solution by diluting the 5 mg/mL stock solution to 0.5-1.0 mg/mL in phenol red-free medium. b. Add 1 mL of the MTT working solution to each well containing a scaffold. Include a "no-cell" scaffold as a negative control. c. Incubate the plate for 2-4 hours at 37°C and 5% CO₂. Protect the plate from light (e.g., with aluminum foil), as the MTT reagent is light-sensitive.

  • Formazan (B1609692) Solubilization: a. Carefully aspirate the MTT solution from each well. Be cautious not to disturb the cells on the scaffold. b. Add 1 mL of the acidified isopropanol solution to each well to dissolve the purple formazan crystals formed by viable cells. c. Place the plate on a rotating shaker at a low speed for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Pipette 100-200 µL of the solubilized formazan solution from each well into a new 96-well plate. b. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. c. Cell viability is directly proportional to the absorbance measured.

Protocol 3: Osteogenic Differentiation Assessment (Alizarin Red S Staining)

Alizarin Red S (ARS) staining is used to detect and quantify calcium deposits, which are a key indicator of extracellular matrix mineralization and late-stage osteogenic differentiation.

Materials:

  • Cell-seeded scaffolds cultured in osteogenic differentiation medium

  • Phosphate-Buffered Saline (PBS)

  • 10% Neutral Buffered Formalin (or 4% Paraformaldehyde) for fixation

  • Deionized water (diH₂O)

  • 2% Alizarin Red S solution (pH adjusted to 4.1-4.3)

  • 10% Acetic Acid or 10% Cetylpyridinium Chloride (for quantification)

Procedure:

  • Sample Preparation and Fixation: a. Culture cells on scaffolds in osteogenic medium for 14-28 days, replacing the medium every 2-3 days. b. At the end of the culture period, aspirate the medium and wash the scaffolds twice with PBS. c. Fix the cells by adding 1 mL of 10% formalin to each well and incubating for 30-60 minutes at room temperature. d. Remove the fixative and wash the scaffolds thoroughly with diH₂O (3-4 times).

  • Staining: a. Add enough 2% ARS solution to completely cover each scaffold (approx. 1 mL for a 24-well plate). b. Incubate for 20-45 minutes at room temperature in the dark. c. Aspirate the ARS solution and wash the scaffolds 4-5 times with diH₂O to remove non-specific binding. Red-orange mineralized nodules should be visible.

  • Qualitative Analysis: a. Visualize and capture images of the stained scaffolds using a bright-field microscope or a high-resolution scanner.

  • Quantitative Analysis (Optional): a. To quantify the mineralization, add 1 mL of 10% acetic acid to each stained scaffold and incubate on a shaker for 30 minutes to destain. b. Transfer the resulting solution to a microcentrifuge tube. Heat at 85°C for 10 minutes, then cool on ice. c. Centrifuge at 12,000 rpm for 15 minutes. d. Transfer the supernatant to a new tube and neutralize with 10% ammonium (B1175870) hydroxide. e. Transfer 100-200 µL to a 96-well plate and read the absorbance at 405 nm. The amount of bound stain correlates with the level of calcium deposition.

Visualizations

Diagrams of Pathways and Workflows

experimental_workflow cluster_prep Phase 1: Scaffold Fabrication & Characterization cluster_invitro Phase 2: In Vitro Analysis cluster_invivo Phase 3: In Vivo Evaluation (Preclinical) prep Material Preparation (PLLA + Calcium Lactate) fab Scaffold Fabrication (Electrospinning) prep->fab char Physicochemical Characterization (SEM, Porosity, Mechanical Testing) fab->char ster Scaffold Sterilization seed Cell Seeding (e.g., MSCs, Osteoblasts) ster->seed prolif Viability/Proliferation (MTT Assay) seed->prolif diff Osteogenic Differentiation (ALP, Alizarin Red S) seed->diff implant Scaffold Implantation (e.g., Calvarial Defect Model) diff->implant analysis Explant Analysis (Micro-CT, Histology) implant->analysis

Caption: Experimental workflow for developing and testing calcium lactate-containing scaffolds.

signaling_pathway cluster_cell Osteoprogenitor Cell Scaffold PLLA/Ca-Lactate Scaffold Degradation Biodegradation Scaffold->Degradation Ca Ca²⁺ Ions Degradation->Ca Lactate Lactate Degradation->Lactate CaSR CaSR Ca->CaSR VGCC L-type Ca²⁺ Channel Ca->VGCC Wnt Wnt/β-catenin Pathway Lactate->Wnt PLC PLC CaSR->PLC ERK ERK/p38 MAPK Pathways VGCC->ERK PLC->ERK Runx2 RUNX2 Activation ERK->Runx2 Wnt->Runx2 Osteogenesis Osteogenic Gene Expression (ALP, OCN, Mineralization) Runx2->Osteogenesis logical_relationship cluster_physico Physicochemical Properties cluster_bio Biological Performance Start Addition of Calcium Lactate to Polymer Matrix Mech ↑ Mechanical Stiffness (Modulus) Start->Mech Deg ~ Tuned Degradation Rate Start->Deg Ion ↑ Bioactive Ion Release (Ca²⁺, Lactate) Start->Ion Hydro ↑ Hydrophilicity Start->Hydro Adhesion ↑ Cell Adhesion & Proliferation Mech->Adhesion Diff ↑ Osteogenic Differentiation Ion->Diff Hydro->Adhesion Adhesion->Diff End Enhanced Bone Regeneration Adhesion->End Mineral ↑ ECM Mineralization Diff->Mineral Diff->End Mineral->End

References

Application Notes and Protocols: Calcium Lactate Monohydrate as a Calcium Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium is an essential nutrient for microbial growth and plays a critical role in various cellular processes, including cell wall synthesis, enzyme activity, and stress response signaling. The choice of calcium source in a fermentation medium can significantly impact microbial physiology, metabolite production, and overall process efficiency. Calcium lactate (B86563) monohydrate, an organic calcium salt, presents several advantages over inorganic sources like calcium chloride or calcium carbonate. Its high solubility and the ability of many microbes to metabolize the lactate component make it a readily bioavailable source of calcium. Furthermore, in lactic acid fermentations, the use of calcium lactate can help mitigate product inhibition.

These application notes provide a comprehensive overview of the use of calcium lactate monohydrate as a calcium source in microbial fermentation. It includes comparative data, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows to guide researchers in optimizing their fermentation processes.

Data Presentation: Quantitative Effects of Calcium Sources

The selection of a calcium source can have a marked impact on microbial growth and metabolite production. The following tables summarize quantitative data from studies comparing calcium lactate to other calcium sources.

Table 1: Effect of Calcium Source on Sporosarcina pasteurii Growth and CaCO₃ Precipitation

Calcium SourceMaximum Cell Density (cells/mL)Microbial CaCO₃ Precipitation Rate (mol/L/h)
Calcium Lactate~2.0 x 10⁸> 2x that of Calcium Nitrate
Calcium Nitrate~1.0 x 10⁸Baseline

Table 2: Effect of Calcium Source on Lactic Acid Fermentation by Lactobacillus lactis

Calcium Source (Neutralizing Agent)Lactic Acid Production (g/L)Cell Dry Weight (g/L)
Recycled Calcium Carbonate (forms Calcium Lactate in situ)~100~3.5
Original Calcium Carbonate (forms Calcium Lactate in situ)~75~2.9

Table 3: Effect of Calcium Chloride on Ethanol (B145695) Production by Saccharomyces cerevisiae

Calcium Chloride Concentration (% w/v)Ethanol Yield Reduction (%)
0.18Slight Decrease
0.7214 - 25
2.16~86 (almost complete inhibition)

Experimental Protocols

Protocol 1: Lactic Acid Fermentation of Lactobacillus sp. with Calcium Lactate Supplementation

This protocol describes a typical batch fermentation for lactic acid production using a Lactobacillus species, with this compound as the primary calcium source.

1. Media Preparation:

  • Medium Composition (per liter):

    • Glucose: 100 g

    • Yeast Extract: 10 g

    • Peptone: 10 g

    • Sodium Acetate: 5 g

    • Dipotassium Phosphate (K₂HPO₄): 2 g

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.2 g

    • Manganese Sulfate Monohydrate (MnSO₄·H₂O): 0.05 g

    • This compound: 5 g (or as per experimental design)

    • Distilled Water: to 1 L

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Aseptically transfer a single colony of the Lactobacillus strain from an MRS agar (B569324) plate to 10 mL of sterile MRS broth.

  • Incubate at the optimal temperature for the strain (e.g., 37°C) for 18-24 hours without agitation.

  • Use this culture to inoculate the fermentation vessel to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

3. Fermentation:

  • Vessel: 1 L fermenter with working volume of 800 mL.

  • Temperature: Maintain at the optimal temperature for the strain (e.g., 37°C).

  • pH Control: Monitor the pH of the culture. If the pH drops below the desired setpoint (e.g., 5.5), adjust with a sterile solution of 5 M NaOH. In many lactic acid fermentations, calcium carbonate is used as a neutralizing agent, which reacts with the produced lactic acid to form calcium lactate.[1]

  • Agitation: Maintain gentle agitation (e.g., 100-150 rpm) to ensure homogeneity.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours) for analysis of cell density and lactic acid concentration.

4. Analytical Methods:

  • Cell Density:

    • Optical Density (OD): Measure the absorbance of the culture broth at 600 nm using a spectrophotometer.[2] Dilute the sample with sterile medium if the OD₆₀₀ exceeds the linear range of the instrument (typically > 0.8).

    • Dry Cell Weight (DCW):

      • Pipette a known volume (e.g., 10 mL) of the culture into a pre-weighed, dry centrifuge tube.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Discard the supernatant and wash the cell pellet with distilled water.

      • Repeat the centrifugation and washing step.

      • Dry the pellet in an oven at 80°C until a constant weight is achieved.[3]

      • Calculate the DCW in g/L.

  • Lactic Acid Concentration:

    • High-Performance Liquid Chromatography (HPLC):

      • Centrifuge the culture sample to pellet the cells.

      • Filter the supernatant through a 0.22 µm syringe filter.

      • Analyze the filtrate using an HPLC system equipped with a suitable column (e.g., C18) and a UV detector at 210 nm.[4][5]

      • The mobile phase is typically an acidic aqueous solution (e.g., 0.01 M phosphoric acid, pH 2.5).[4]

Protocol 2: Ethanol Fermentation of Saccharomyces cerevisiae with Calcium Lactate Supplementation

This protocol outlines a batch fermentation for ethanol production using Saccharomyces cerevisiae, supplemented with this compound.

1. Media Preparation:

  • Medium Composition (per liter):

    • Glucose: 200 g

    • Yeast Extract: 10 g

    • Peptone: 20 g

    • Potassium Phosphate Monobasic (KH₂PO₄): 2 g

    • Ammonium Sulfate ((NH₄)₂SO₄): 5 g

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 1 g

    • This compound: 1 g (or as per experimental design)

    • Distilled Water: to 1 L

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Aseptically transfer a single colony of S. cerevisiae from a YPD agar plate to 50 mL of sterile YPD broth in a 250 mL flask.

  • Incubate at 30°C with agitation (e.g., 200 rpm) for 24 hours.

  • Use this culture to inoculate the fermentation vessel to an initial OD₆₀₀ of 0.2.

3. Fermentation:

  • Vessel: 2 L fermenter with a working volume of 1.5 L.

  • Temperature: Maintain at 30°C.

  • pH: The initial pH should be around 5.0. It will naturally decrease during fermentation. No pH control is typically required for standard ethanol fermentations.

  • Agitation: Maintain agitation at 150-200 rpm.

  • Aeration: Initially, provide gentle aeration (e.g., 0.5 vvm) for the first 4-6 hours to promote cell growth, then switch to anaerobic conditions (no aeration) to favor ethanol production.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 8-12 hours) for analysis of cell density and ethanol concentration.

4. Analytical Methods:

  • Cell Density:

    • Optical Density (OD): Measure the absorbance at 600 nm as described in Protocol 1.

    • Cell Counting: Use a hemocytometer to determine the cell concentration (cells/mL).[6]

  • Ethanol Concentration:

    • High-Performance Liquid Chromatography (HPLC):

      • Prepare the sample as described in Protocol 1.

      • Analyze the filtrate using an HPLC system with a refractive index (RI) detector and a suitable column for sugar and alcohol analysis (e.g., an ion-exchange column).[7][8]

      • The mobile phase is typically dilute sulfuric acid (e.g., 0.005 M H₂SO₄).

Signaling Pathways and Workflows

Calcium Signaling in Saccharomyces cerevisiae

The addition of extracellular calcium can trigger intracellular signaling cascades that are crucial for stress adaptation and metabolic regulation. A key pathway in yeast is the calcium-calmodulin-calcineurin pathway.

CalciumSignaling cluster_nucleus Extracellular_Ca Extracellular Ca²⁺ (from Calcium Lactate) Cch1_Mid1 Cch1/Mid1 Channel Extracellular_Ca->Cch1_Mid1 Cytosolic_Ca Cytosolic Ca²⁺ ↑ Cch1_Mid1->Cytosolic_Ca Influx Calmodulin Calmodulin (Cmd1p) Cytosolic_Ca->Calmodulin Binds to Pmc1 Pmc1 (Ca²⁺ pump) Cytosolic_Ca->Pmc1 Pumped into Calcineurin Calcineurin (Cna1p/Cnb1p) Calmodulin->Calcineurin Activates Crz1_P Crz1-P (Cytosolic) Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 (Nuclear) Crz1_P->Crz1 Translocation Nucleus Nucleus Crz1->Nucleus CDRE CDRE-containing genes (e.g., FKS2, PMC1) Crz1->CDRE Binds to StressResponse Stress Response (Cell wall integrity, Ion homeostasis) CDRE->StressResponse Transcription Vacuole Vacuole Pmc1->Vacuole

Caption: Calcium-Calmodulin-Calcineurin Signaling Pathway in S. cerevisiae.

General Experimental Workflow for Microbial Fermentation

The following diagram illustrates a typical workflow for conducting a microbial fermentation experiment to evaluate the effect of this compound.

FermentationWorkflow MediaPrep Media Preparation (with varying Calcium Lactate conc.) Sterilization Sterilization (Autoclaving) MediaPrep->Sterilization Fermentation Fermentation (Controlled T, pH, Agitation) Sterilization->Fermentation InoculumPrep Inoculum Preparation InoculumPrep->Fermentation Sampling Aseptic Sampling (Time-course) Fermentation->Sampling Analysis Sample Analysis Sampling->Analysis CellDensity Cell Density (OD, DCW, Counting) Analysis->CellDensity Metabolite Metabolite Concentration (HPLC) Analysis->Metabolite Data Data Analysis & Interpretation CellDensity->Data Metabolite->Data

Caption: General Workflow for a Microbial Fermentation Experiment.

References

Application Notes and Protocols for the Use of Calcium Lactate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563), a salt of lactic acid, is a versatile and biocompatible compound with established applications in the pharmaceutical industry. Beyond its common use as a calcium supplement and excipient, calcium lactate is gaining increasing attention as a key component in advanced drug delivery systems. Its favorable properties, including good solubility, bioavailability, and non-toxic nature, make it an excellent candidate for the formulation of controlled-release matrices, particularly hydrogels and direct compression tablets.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of calcium lactate in the development of innovative drug delivery platforms.

Application Notes

Cross-linking Agent for Alginate-Based Hydrogels

Calcium lactate serves as an effective ionic cross-linking agent for anionic polymers like sodium alginate, forming a stable hydrogel matrix. The divalent calcium ions (Ca²⁺) from calcium lactate interact with the guluronic acid blocks of adjacent alginate chains, creating a characteristic "egg-box" structure. This gelation process is gentle and can be performed under mild conditions, making it suitable for encapsulating sensitive therapeutic agents, including proteins, peptides, and small molecule drugs.

Advantages over other calcium salts:

  • Controlled Gelation: Compared to calcium chloride, which can cause rapid and uncontrolled gelation, calcium lactate provides a more gradual and controlled cross-linking process. This allows for the formation of more uniform and mechanically stable hydrogel beads or matrices.

  • Biocompatibility: Calcium lactate is generally considered safe and is well-tolerated, making it a preferred choice for oral and implantable drug delivery systems.[2]

  • Taste Masking: For oral formulations, calcium lactate is more palatable than the bitter-tasting calcium chloride.

Applications:

  • Oral Controlled Release: Encapsulation of drugs within calcium alginate beads prepared with calcium lactate can protect the drug from the harsh acidic environment of the stomach and provide sustained release in the intestine.

  • Bone Tissue Engineering: Calcium lactate-crosslinked scaffolds can be loaded with osteogenic agents to promote bone regeneration. The release of calcium ions from the matrix can also play a role in signaling pathways that stimulate osteoblast differentiation.[4]

Filler-Binder for Direct Compression Tablets

Directly compressible grades of calcium lactate, particularly the pentahydrate form, are valuable excipients in the manufacturing of tablets.[5][6] It offers good compactability and flow properties, contributing to the production of robust tablets with consistent weight and hardness.

Advantages:

  • High Compactability: Calcium lactate pentahydrate exhibits excellent compaction properties, allowing for the formation of hard tablets at low compression forces.[5]

  • Fast Disintegration and Drug Release: Tablets formulated with calcium lactate as a filler-binder often exhibit short disintegration times and rapid drug release, which can be advantageous for immediate-release formulations.[6]

  • Bioavailability Enhancement: As a soluble calcium source, it can potentially enhance the bioavailability of certain drugs.[2]

Applications:

  • Immediate-Release Tablets: Its properties are well-suited for the formulation of tablets that need to disintegrate and release the active pharmaceutical ingredient (API) quickly.[7]

  • Nutraceutical Formulations: It can serve a dual role as a binder and a source of supplemental calcium in nutraceutical tablets.

Nanoparticle-Based Drug Delivery

Calcium lactate can also be utilized in the synthesis of nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and be functionalized to target specific cells or tissues.

Advantages:

  • Biocompatibility and Biodegradability: Calcium lactate-based nanoparticles are expected to have a good safety profile.

  • pH-Responsive Release: The solubility of calcium lactate is pH-dependent, which can be exploited for targeted drug release in specific microenvironments, such as tumors.

Applications:

  • Cancer Therapy: Nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect and release their payload in the acidic tumor microenvironment.

  • Gene Delivery: Cationic nanoparticles formulated with calcium lactate could potentially be used to complex with and deliver nucleic acids.

Quantitative Data

Table 1: Physicochemical Properties of Calcium Lactate Powders for Direct Compression
PropertyCalcium Lactate (from Mussel Shells)Calcium Lactate DC (PURACAL®)Reference
Moisture Content (%)8.618.7[8]
Hausner Ratio1.131.14[3]
Carr's Index (%)11.9312.28[3]
Table 2: Properties of Immediate-Release Tablets Formulated with Calcium Lactate
FormulationHardness (N)Friability (%)Disintegration Time (s)Reference
F1 (Mussel Shell Calcium Lactate)75.3 ± 2.50.25 ± 0.02288 ± 2[3]
F2 (PURACAL® DC)68.9 ± 3.10.38 ± 0.03418 ± 3[3]
Table 3: Drug Entrapment Efficiency in Alginate Beads
Cross-linking AgentPolymer Concentration (w/v)Drug Concentration (w/v)Entrapment Efficiency (%)Reference
Calcium Chloride2%2%53[9]
Calcium Chloride2.5%2%62[9]
Calcium Chloride2.5%3%42[9]
Calcium Chloride1.25% (with other polymers)-75 ± 5[10]
Calcium Chloride--63.24 - 98.90[11]
Calcium Chloride--49.87 ± 1.8 to 76.65 ± 2.0[12]

Note: Data for calcium lactate as the sole cross-linking agent with specific drug entrapment efficiencies were limited in the searched literature. The provided data for calcium chloride can serve as a baseline for comparison in experimental design.

Table 4: In Vitro Drug Release from Alginate Beads
Cross-linking AgentConditionTime (h)Cumulative Release (%)Reference
Calcium Chloride (1% w/v)SGF (pH 1.2)238[9]
SIF (pH 6.8)989[9]
Calcium Chloride (3% w/v)SGF (pH 1.2)230[9]
SIF (pH 6.8)982[9]

Note: The rate of drug release is influenced by the concentration of the cross-linking agent. Higher concentrations generally lead to a slower release.

Experimental Protocols

Protocol 1: Preparation of Calcium Alginate Beads for Oral Drug Delivery

Objective: To encapsulate a model drug in calcium alginate beads using calcium lactate as a cross-linking agent for controlled oral delivery.

Materials:

  • Sodium Alginate

  • Calcium Lactate

  • Model Drug (e.g., a fluorescent dye like rhodamine B for visualization, or a relevant API)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Syringe with a 22-gauge needle

  • Beakers

Procedure:

  • Preparation of Sodium Alginate Solution:

    • Prepare a 2% (w/v) sodium alginate solution by slowly adding sodium alginate powder to deionized water while stirring continuously with a magnetic stirrer.

    • Stir the solution for at least 4 hours or until a homogenous, viscous solution is formed, free of any clumps.

    • Dissolve the model drug in the sodium alginate solution at the desired concentration (e.g., 1 mg/mL). Stir until the drug is completely dissolved.

  • Preparation of Calcium Lactate Solution:

    • Prepare a 2% (w/v) calcium lactate solution by dissolving calcium lactate in deionized water. Gentle heating may be required to facilitate dissolution.

  • Formation of Alginate Beads:

    • Draw the drug-loaded sodium alginate solution into a syringe fitted with a 22-gauge needle.

    • Extrude the alginate solution dropwise from the syringe into the calcium lactate solution from a height of approximately 10 cm.

    • Stir the calcium lactate solution gently during the extrusion process to prevent the beads from agglomerating.

    • Allow the beads to cure in the calcium lactate solution for 30 minutes to ensure complete cross-linking.

  • Washing and Drying:

    • Collect the formed beads by filtration or decantation.

    • Wash the beads thoroughly with deionized water to remove any unreacted calcium lactate and surface-adhered drug.

    • Dry the beads at room temperature or in a desiccator until a constant weight is achieved.

Characterization:

  • Encapsulation Efficiency and Drug Loading: Determine the amount of encapsulated drug by dissolving a known weight of dried beads in a suitable buffer (e.g., phosphate (B84403) buffer) to break the cross-links and release the drug. Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Encapsulation Efficiency (%) = (Actual Drug Loading / Theoretical Drug Loading) x 100

    • Drug Loading (%) = (Weight of Drug in Beads / Weight of Beads) x 100

  • In Vitro Drug Release: Perform drug release studies in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) using a USP dissolution apparatus.

Protocol 2: Formulation of Direct Compression Tablets

Objective: To formulate immediate-release tablets using directly compressible calcium lactate pentahydrate as a filler-binder.

Materials:

  • Directly Compressible Calcium Lactate Pentahydrate

  • Model API

  • Microcrystalline Cellulose (B213188) (as a filler)

  • Croscarmellose Sodium (as a superdisintegrant)

  • Magnesium Stearate (B1226849) (as a lubricant)

  • V-blender

  • Tablet Press

Procedure:

  • Blending:

    • Accurately weigh all the components of the formulation.

    • Sieve the calcium lactate, API, and microcrystalline cellulose through a suitable mesh screen to ensure uniformity.

    • Transfer the sieved powders to a V-blender and blend for 15 minutes.

    • Add the croscarmellose sodium and blend for another 5 minutes.

    • Finally, add the magnesium stearate and blend for 2 minutes. Avoid over-blending with the lubricant.

  • Compression:

    • Set up the tablet press with the appropriate tooling for the desired tablet size and shape.

    • Compress the powder blend into tablets at a defined compression force.

Characterization:

  • Tablet Properties: Evaluate the tablets for weight variation, hardness, friability, and thickness according to standard pharmacopeial methods.

  • Disintegration Test: Determine the disintegration time of the tablets in deionized water at 37 °C using a disintegration tester.

  • Dissolution Test: Perform a dissolution study to determine the drug release profile, typically in a buffer that mimics physiological conditions.

Protocol 3: Synthesis of Calcium Lactate Nanoparticles

Objective: To synthesize calcium lactate nanoparticles for potential use in targeted drug delivery.

Materials:

  • Calcium Chloride (CaCl₂)

  • Lactic Acid

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Centrifuge

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of calcium chloride in deionized water.

    • Prepare a 0.2 M solution of lactic acid in deionized water.

  • Nanoparticle Synthesis:

    • Slowly add the calcium chloride solution to the lactic acid solution under vigorous stirring.

    • Adjust the pH of the mixture to approximately 7.0 by dropwise addition of a 1 M NaOH solution.

    • Continue stirring for 1 hour at room temperature to allow for the formation of calcium lactate nanoparticles.

    • Add an equal volume of ethanol to the nanoparticle suspension to precipitate the particles.

  • Purification:

    • Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 20 minutes to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in a mixture of ethanol and water (1:1 v/v).

    • Repeat the centrifugation and washing steps two more times to remove any unreacted precursors.

  • Drying:

    • After the final wash, resuspend the nanoparticles in a small amount of deionized water and freeze-dry to obtain a fine powder.

Characterization:

  • Particle Size and Zeta Potential: Analyze the hydrodynamic size and surface charge of the nanoparticles using Dynamic Light Scattering (DLS) and Zeta Potential analysis.[13]

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Release: To load a drug, it can be added to the reaction mixture during synthesis (entrapment) or incubated with the pre-formed nanoparticles (adsorption). Drug loading and release can be quantified as described in Protocol 1.

Signaling Pathways and Logical Relationships

Calcium-Calpain-FAK Signaling Pathway in Cancer Cell Motility

Calcium lactate can increase intracellular calcium levels, which in turn activates calpain, a calcium-dependent protease.[1] Activated calpain can cleave Focal Adhesion Kinase (FAK), a key protein involved in cell adhesion and migration.[14] The cleavage of FAK disrupts focal adhesions, leading to increased cancer cell motility and potentially promoting metastasis.[1][15]

Calpain_FAK_Pathway Calcium_Lactate Calcium Lactate Ca2_ion Ca²⁺ Calcium_Lactate->Ca2_ion Enters Cell Calpain Calpain (inactive) Active_Calpain Calpain (active) Calpain->Active_Calpain Activation FAK FAK (full-length) Cleaved_FAK Cleaved FAK FAK->Cleaved_FAK Cleavage Cell_Motility Increased Cell Motility Cleaved_FAK->Cell_Motility Promotes

Calcium-Calpain-FAK Signaling Pathway
Calcium Signaling in Osteogenic Differentiation

Extracellular calcium ions, which can be released from calcium lactate-based drug delivery systems, play a crucial role in promoting the differentiation of mesenchymal stem cells (MSCs) into osteoblasts (bone-forming cells).[16] This process involves a complex signaling cascade that ultimately leads to the expression of osteogenic genes.

Osteogenic_Differentiation_Pathway Ca2_source Calcium Lactate (Ca²⁺ Source) Ca2_channel Voltage-gated Ca²⁺ Channel Ca2_source->Ca2_channel Activates Ca2_influx Ca²⁺ Influx Ca2_channel->Ca2_influx MEK_ERK MEK/ERK Pathway Ca2_influx->MEK_ERK Activates c_Fos c-Fos (Transcription Factor) MEK_ERK->c_Fos Induces BMP2 BMP-2 Expression c_Fos->BMP2 Upregulates Osteogenic_Genes Osteogenic Gene Expression (e.g., Runx2, Osterix) BMP2->Osteogenic_Genes Promotes Osteoblast Osteoblast Differentiation Osteogenic_Genes->Osteoblast

Calcium-Induced Osteogenic Differentiation

Conclusion

Calcium lactate is a highly promising material for the development of various drug delivery systems. Its biocompatibility, controlled reactivity, and favorable physicochemical properties make it a valuable tool for researchers and drug development professionals. The protocols and data presented in this document provide a solid foundation for exploring the potential of calcium lactate in creating effective and safe drug delivery platforms for a wide range of therapeutic applications. Further research is encouraged to explore its full potential, particularly in the area of targeted nanoparticle delivery and in elucidating its role in complex biological signaling pathways.

References

Application Notes and Protocols for the Quantification of Calcium Lactate in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563), the calcium salt of lactic acid, is widely utilized in the pharmaceutical industry as a calcium supplement and excipient in various dosage forms. Accurate quantification of calcium lactate in solutions is crucial for quality control, formulation development, and stability studies. This document provides detailed application notes and protocols for several analytical methods suitable for this purpose, including classical titration, modern chromatographic techniques, and atomic spectroscopy.

Overview of Analytical Methods

The choice of an analytical method for calcium lactate quantification depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific component of interest (calcium ion or lactate anion). This guide covers the following principal methods:

  • Complexometric Titration: A classic and cost-effective method for determining the concentration of calcium ions.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of the lactate anion.

  • Ion Chromatography (IC): A powerful method for the analysis of both cations (calcium) and anions (lactate).

  • Atomic Absorption Spectroscopy (AAS): A sensitive technique for the determination of total calcium content.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive and multi-element technique for calcium analysis.

Complexometric Titration with EDTA

Complexometric titration is a robust and widely used method for the determination of calcium ions. It involves the titration of the sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with calcium ions. The endpoint is detected using a metal ion indicator.

Quantitative Data Summary
ParameterTypical Performance
Analyte Calcium Ion (Ca²⁺)
**Linearity (R²) **Not directly applicable; accuracy is key.
Accuracy (% Recovery) 98.4% - 99.62%[1]
Precision (RSD) < 2%[2]
Limit of Detection (LOD) ~0.024 mg of Calcium[2]
Limit of Quantification (LOQ) ~0.08 mg of Calcium[2]
Experimental Protocol

Materials and Reagents:

  • Calcium Lactate solution (sample)

  • Disodium EDTA (Na₂EDTA), 0.05 M standard solution

  • Hydroxynaphthol blue indicator[3]

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 3 N solution

  • Deionized water

  • Burette, 50 mL

  • Erlenmeyer flask, 250 mL

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately pipette a volume of the calcium lactate solution, expected to contain approximately 350 mg of calcium lactate, into a 250 mL Erlenmeyer flask.

  • Add 150 mL of deionized water and 2 mL of 3 N hydrochloric acid to the flask.[4]

  • Stir the solution using a magnetic stirrer until the sample is completely dissolved.

  • Titration: While stirring, add 15 mL of 1 N sodium hydroxide solution.

  • Add approximately 300 mg of hydroxynaphthol blue indicator to the solution. The solution should turn a pink/red color.[3]

  • Titrate the solution with the standardized 0.05 M EDTA solution.

  • Continue the titration until the color of the solution changes from pink/red to a distinct blue endpoint.[3]

  • Record the volume of EDTA solution consumed.

  • Blank Determination: Perform a blank titration using the same procedure but without the calcium lactate sample to account for any interferences.

  • Calculation: The concentration of calcium lactate is calculated using the following formula:

    Calcium Lactate (mg/mL) = ((V_sample - V_blank) * M_EDTA * F) / V_initial

    Where:

    • V_sample = Volume of EDTA used for the sample (mL)

    • V_blank = Volume of EDTA used for the blank (mL)

    • M_EDTA = Molarity of the EDTA solution (mol/L)

    • F = Equivalency factor for calcium lactate (218.22 g/mol for anhydrous)

    • V_initial = Initial volume of the calcium lactate sample (mL)

Workflow Diagram

Complexometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Calcium Lactate Solution Pipette Pipette Sample Sample->Pipette Flask Add Water & HCl Pipette->Flask Dissolve Dissolve Sample Flask->Dissolve Add_NaOH Add NaOH Dissolve->Add_NaOH Add_Indicator Add Hydroxynaphthol Blue Indicator Add_NaOH->Add_Indicator Titrate Titrate with Standardized EDTA Add_Indicator->Titrate Endpoint Observe Color Change (Pink to Blue) Titrate->Endpoint Record_Volume Record EDTA Volume Endpoint->Record_Volume Calculate Calculate Calcium Lactate Concentration Record_Volume->Calculate

Caption: Workflow for Complexometric Titration of Calcium Lactate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the lactate component of calcium lactate. This method is particularly useful when analyzing complex matrices or when the lactate concentration needs to be determined independently of the calcium.

Quantitative Data Summary
ParameterTypical Performance (for Lactate/Organic Acids)
Analyte Lactate Anion
**Linearity (R²) **≥ 0.998[5]
Accuracy (% Recovery) 97.6% - 99.6%[6]
Precision (RSD) < 7.0%[6]
Limit of Detection (LOD) 0.5 mmol/L[6]
Limit of Quantification (LOQ) 1.0 mmol/L[6]
Experimental Protocol

Materials and Reagents:

  • Calcium Lactate solution (sample)

  • Lactic acid standard

  • Mobile Phase: 0.01 M Potassium dihydrogen phosphate (B84403) (KH₂PO₄), pH adjusted to 2.60 with phosphoric acid.[7]

  • Deionized water

  • Acetonitrile (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Data acquisition and processing software

Procedure:

  • Standard Preparation: Prepare a stock solution of lactic acid of a known concentration in deionized water. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the calcium lactate solution with deionized water to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 0.01 M KH₂PO₄ (pH 2.60).[7]

    • Flow Rate: 0.5 mL/min.[7]

    • Column Temperature: Ambient or controlled at 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 210 nm.[7]

  • Analysis: Inject the calibration standards and the prepared samples into the HPLC system.

  • Quantification: Identify the lactate peak in the chromatograms based on the retention time of the lactic acid standard. Create a calibration curve by plotting the peak area of the lactate standards against their concentrations. Determine the concentration of lactate in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standards Prepare Lactic Acid Standards Sample Dilute & Filter Calcium Lactate Sample Standards->Sample Inject Inject Standards & Samples Sample->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 210 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Lactate in Sample Cal_Curve->Quantify

Caption: Workflow for HPLC Analysis of Lactate.

Ion Chromatography (IC)

Ion chromatography is a highly selective and sensitive method for the determination of both the calcium and lactate ions in a single run or in separate analyses.

Quantitative Data Summary
ParameterTypical Performance (for Ions)
Analyte Calcium (Ca²⁺) and Lactate
**Linearity (R²) **≥ 0.999
Accuracy (% Recovery) 89% - 107%[9]
Precision (RSD) 1.8% - 3.6% (repeatability)[9]
Limit of Detection (LOD) 0.01–0.05 µM for cations[10]
Limit of Quantification (LOQ) 200 mg/kg for lactic acid in feedstuffs[9]
Experimental Protocol

Materials and Reagents:

  • Calcium Lactate solution (sample)

  • Calcium and Lactate standard solutions

  • Eluent for Cation Analysis (e.g., 20 mM Methanesulfonic acid)

  • Eluent for Anion Analysis (e.g., a carbonate/bicarbonate buffer)

  • Deionized water

  • 0.45 µm syringe filters

Instrumentation:

  • Ion chromatograph with a conductivity detector and suppressor

  • Cation-exchange column (for calcium)

  • Anion-exchange column (for lactate)

  • Data acquisition and processing software

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards for both calcium and lactate. Dilute the calcium lactate sample with deionized water to fall within the working range of the instrument and filter through a 0.45 µm syringe filter.

  • Cation Analysis (Calcium):

    • Column: Cation-exchange column.

    • Eluent: e.g., 20 mM Methanesulfonic acid.

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection: Suppressed conductivity.

  • Anion Analysis (Lactate):

    • Column: Anion-exchange column.

    • Eluent: e.g., Carbonate/bicarbonate buffer.

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection: Suppressed conductivity.

  • Analysis and Quantification: Inject standards and samples. Create separate calibration curves for calcium and lactate and determine their respective concentrations in the sample.

Workflow Diagram

IC_Workflow cluster_cation Cation Analysis (Ca²⁺) cluster_anion Anion Analysis (Lactate) Prep Prepare Standards & Samples (Dilute & Filter) Inject Inject into IC System Prep->Inject Cat_Col Cation-Exchange Column Inject->Cat_Col An_Col Anion-Exchange Column Inject->An_Col Cat_Detect Suppressed Conductivity Detection Cat_Col->Cat_Detect Cat_Quant Quantify Calcium Cat_Detect->Cat_Quant An_Detect Suppressed Conductivity Detection An_Col->An_Detect An_Quant Quantify Lactate An_Detect->An_Quant

Caption: Workflow for Ion Chromatography Analysis.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive method for the determination of the total calcium content in a sample. The sample is atomized in a flame, and the absorption of light by the calcium atoms at a specific wavelength is measured.

Quantitative Data Summary
ParameterTypical Performance (for Calcium)
Analyte Calcium (Ca)
**Linearity (R²) **≥ 0.999[11]
Accuracy (% Recovery) 93.24% - 101.75%[11]
Precision (RSD) < 5%[11]
Limit of Detection (LOD) Dependent on instrument and matrix
Limit of Quantification (LOQ) Dependent on instrument and matrix
Experimental Protocol

Materials and Reagents:

  • Calcium Lactate solution (sample)

  • Calcium standard solution (1000 ppm)

  • Lanthanum chloride solution (e.g., 5% w/v) as a releasing agent

  • Nitric acid (HNO₃), concentrated

  • Deionized water

Instrumentation:

  • Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp

  • Air-acetylene flame

Procedure:

  • Standard Preparation: Prepare a series of calcium standards (e.g., 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution. Add lanthanum chloride solution to each standard to match the final concentration in the samples.

  • Sample Preparation: Accurately dilute the calcium lactate solution with deionized water to bring the calcium concentration into the linear working range of the instrument. Add lanthanum chloride solution to prevent chemical interferences. Acidify the solution slightly with nitric acid.

  • Instrumental Analysis:

    • Wavelength: 422.7 nm.

    • Lamp Current: As recommended by the manufacturer.

    • Slit Width: As recommended by the manufacturer.

    • Flame: Air-acetylene, oxidizing (fuel-lean).

  • Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the calcium concentration in the samples from the calibration curve, accounting for the dilution factor.

Workflow Diagram

AAS_Workflow Prep_Standards Prepare Calcium Standards with LaCl₃ Aspirate Aspirate into Air-Acetylene Flame Prep_Standards->Aspirate Prep_Sample Dilute Sample, Add LaCl₃ & HNO₃ Prep_Sample->Aspirate Measure Measure Absorbance at 422.7 nm Aspirate->Measure Cal_Curve Generate Calibration Curve Measure->Cal_Curve Quantify Quantify Calcium in Sample Cal_Curve->Quantify ICP_OES_Workflow cluster_prep Preparation cluster_icp ICP-OES Analysis cluster_analysis Data Analysis Standards Prepare Calcium Standards in 2% HNO₃ Sample Dilute Sample in 2% HNO₃ Standards->Sample Nebulize Nebulize into Argon Plasma Sample->Nebulize Excite Excite Atoms Nebulize->Excite Detect Detect Emission at Specific Wavelengths Excite->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Calcium in Sample Cal_Curve->Quantify

References

Application Notes and Protocols: Calcium Lactate Monohydrate for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of calcium-based nanoparticles using calcium lactate (B86563) monohydrate as a calcium precursor. These nanoparticles have significant potential in various biomedical applications, particularly in drug delivery, owing to their biocompatibility and biodegradability.

Introduction

Calcium-based nanoparticles, such as calcium phosphate (B84403) and calcium carbonate, are excellent candidates for drug delivery systems. They are biocompatible, biodegradable, and can be engineered to encapsulate a variety of therapeutic agents.[1] Calcium lactate monohydrate offers a readily available and biocompatible calcium source for the synthesis of these nanoparticles. This document outlines protocols for the synthesis of hydroxyapatite (B223615) (a form of calcium phosphate) and calcium carbonate nanoparticles using this compound and provides relevant characterization data and cellular interaction pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters for nanoparticles synthesized using calcium-based precursors. While data specifically for this compound is limited, this comparative data provides a benchmark for expected outcomes.

Table 1: Physicochemical Properties of Calcium-Based Nanoparticles

Nanoparticle TypeCalcium PrecursorSynthesis MethodAverage Particle Size (nm)Zeta Potential (mV)Reference
HydroxyapatiteCalcium Lactate PentahydrateHydrothermalWhiskers: Lengths up to several µmNot Reported[No specific citation number from the prompt]
Calcium PhosphateCalcium ChlorideWet Chemical Precipitation~33 (mechanical agitation)-20 (mechanical agitation)[2]
Calcium PhosphateCalcium ChlorideWet Chemical Precipitation10 - 45-14 (magnetic agitation)[2]
Calcium CarbonateCalcium NitrateControlled Precipitation~54Not Reported[3]
Calcium OxideNot SpecifiedGreen Synthesis35.93 ± 2.54Not Reported[4]
Calcium SilicateCalcium AcetateChemical Precipitation50 - 400Not Reported[5]

Table 2: Drug Loading and Encapsulation Efficiency of Nanoparticle Systems

Nanoparticle SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
Calcium PhosphateEnalaprilat (Coprecipitation)34 µg/mg (3.4%)Not specified, high inclusion[6]
Calcium PhosphateSOD1 (Coprecipitation)6.6 µg/mg (0.66%)Not specified[6]
Calcium PhosphateDNA (Sorption)88 µg/mg (8.8%)Not specified, superior to coprecipitation[6]
Mesoporous Calcium SilicateIbuprofen69.386[7]
PLA/HAp Core-ShellVitamin K1~250Not specified[8]
Silk FibroinNaringenin0.3 - 1.0Not specified[9]

Experimental Protocols

Synthesis of Hydroxyapatite (HAp) Nanoparticles via Hydrothermal Method

This protocol is adapted from a method for synthesizing HAp whiskers and can be modified to obtain different morphologies.

Materials:

Equipment:

  • Hydrothermal synthesis autoclave

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of this compound. The concentration can be varied (e.g., 0.025 M to 0.2 M) to influence the morphology of the final product.

    • Prepare an aqueous solution of orthophosphoric acid.

    • Maintain a Ca/P molar ratio of 1.67, which is stoichiometric for hydroxyapatite.

  • Reaction Mixture:

    • While stirring, slowly add the orthophosphoric acid solution to the this compound solution.

    • Adjust the pH of the mixture to the desired level (e.g., pH 5 to 11) using ammonium hydroxide. The pH significantly affects the resulting nanoparticle characteristics.

  • Hydrothermal Synthesis:

    • Transfer the final mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 120°C to 180°C) for a designated duration (e.g., 12 to 24 hours).

  • Purification:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the purified hydroxyapatite nanoparticles in an oven at a suitable temperature (e.g., 80°C) overnight.

Synthesis of Calcium Carbonate (CaCO₃) Nanoparticles via Chemical Precipitation

This protocol is a general method adapted for the use of this compound.

Materials:

  • This compound (Ca(C₃H₅O₃)₂·H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol (B145695) (for washing)

Equipment:

  • Beakers and magnetic stirrer

  • Burette or dropping funnel

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of this compound (e.g., 0.1 M).

    • Prepare an aqueous solution of sodium carbonate (e.g., 0.1 M).

  • Precipitation:

    • Place the sodium carbonate solution in a beaker and stir vigorously with a magnetic stirrer.

    • Slowly add the this compound solution dropwise using a burette or dropping funnel. The stirring speed can influence the particle size.[3]

  • Aging:

    • After the addition is complete, continue stirring the suspension for a period (e.g., 30 minutes to 2 hours) to allow for particle growth and stabilization.

  • Purification:

    • Collect the calcium carbonate nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with deionized water and ethanol to remove impurities.

  • Drying:

    • Dry the resulting white powder in an oven at a low temperature (e.g., 60°C) to obtain the final product.

Visualizations

Experimental Workflow for Nanoparticle Synthesis

G cluster_0 Precursor Preparation cluster_1 Synthesis cluster_2 Purification & Final Product Ca_Lac Calcium Lactate Monohydrate Solution Mixing Controlled Mixing (e.g., Dropwise Addition) Ca_Lac->Mixing Phos_Carb Phosphate or Carbonate Solution Phos_Carb->Mixing Reaction Reaction & Aging (Stirring) Mixing->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Washing (DI Water, Ethanol) Centrifugation->Washing Drying Drying Washing->Drying Nanoparticles Final Nanoparticles Drying->Nanoparticles

Caption: General workflow for the synthesis of calcium-based nanoparticles.

Cellular Uptake and Drug Release Pathway

G cluster_0 Extracellular Space cluster_1 Intracellular Pathway NP Drug-Loaded Ca-Based Nanoparticle Endocytosis Endocytosis NP->Endocytosis Cell Membrane Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Lysosome Late Endosome / Lysosome (pH ~4.5-5.0) Endosome->Lysosome Maturation Dissolution Nanoparticle Dissolution (Acidic pH) Lysosome->Dissolution Drug_Release Drug Release Dissolution->Drug_Release Target Intracellular Target (e.g., Nucleus, Ribosomes) Drug_Release->Target Therapeutic Action

Caption: Cellular uptake and intracellular drug release from calcium-based nanoparticles.

References

Application Notes and Protocols for Stabilizing Emulsions with Calcium Lactate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563) monohydrate is a highly soluble and bioavailable calcium salt of lactic acid that is gaining prominence as a versatile excipient in the pharmaceutical and food industries.[1][2] Its utility extends to the stabilization of emulsions, where it can modulate the interactions between dispersed and continuous phases, thereby enhancing product stability and shelf-life.[3][4] This document provides detailed application notes and experimental protocols for utilizing calcium lactate monohydrate to stabilize various emulsion systems. The information is targeted toward researchers, scientists, and drug development professionals seeking to leverage this compound in their formulations.

The primary mechanism by which calcium lactate stabilizes emulsions involves the interaction of divalent calcium ions (Ca²⁺) with emulsifying agents, such as proteins and polysaccharides.[2] These interactions can lead to the formation of cross-linked networks at the oil-water interface, strengthening the interfacial film and preventing droplet coalescence.[2][4]

Key Applications

This compound can be employed to stabilize a variety of emulsion types, including:

  • Food Emulsions: It is used as a firming agent, flavor enhancer, leavening agent, nutritional supplement, and stabilizer in food products.[1][5] It helps maintain the texture and firmness of fresh-cut fruits and vegetables and can be used in cheese making and baking.[1][6]

  • Pharmaceutical Emulsions: In pharmaceutical formulations, it serves as a bioavailability enhancer and a source of calcium for controlled-release microspheres.[7][8] It is particularly useful in liquid preparations and effervescent tablets.[7]

  • Water-in-Oil (w/o) Emulsions: The addition of calcium salts, including calcium lactate, can significantly increase the stability of w/o emulsions by reducing water droplet size and decreasing the attractive forces between droplets.[3]

Data Presentation: Quantitative Analysis of Emulsion Stabilization

The following tables summarize quantitative data from studies on the effect of calcium lactate and other components on emulsion stability.

Table 1: Stability of Soy Protein-Calcium Lactate Emulsions Stabilized by Sodium Tripolyphosphate [9]

Sodium Tripolyphosphate Conc. (w/v)Absolute Potential (mV)Emulsifying Activity Index (m²/g)Emulsifying Stability Index (min)Interfacial Protein Adsorption Rate (%)Mean Particle Size (nm)
0%----7166
0.6%35.530.9142.171.7 ± 0.8756.2 ± 41.3

Table 2: Effect of Calcium Lactate on High Methoxy (B1213986) Pectin (B1162225) (HMP) Emulsion Stability [4]

Calcium Lactate Conc. (mmol/L)Emulsion Stability IndexCreaming Inhibition
0-Creaming observed
12.50Significantly improvedNo creaming after 28 days

Table 3: Influence of Calcium Chloride on Water-in-Oil (w/o) Emulsion Stability [3]

PGPR Conc. (w/w)Calcium Chloride in Aqueous PhaseStability (%D)Droplet Size (d₄₃)
0.2%No added saltHighBimodal distribution
1.0%No added saltImproved-
1.0%1000 mg Ca/100gHighest stabilityMonomodal distribution, smaller size

Experimental Protocols

This section provides detailed methodologies for preparing and evaluating emulsions stabilized with this compound.

Protocol 1: Preparation of Oil-in-Water (o/w) Emulsion with High Methoxy Pectin and Calcium Lactate

Objective: To prepare a stable o/w emulsion using high methoxy pectin (HMP) as the emulsifier and calcium lactate as a stabilizing agent.

Materials:

  • High Methoxy Pectin (HMP)

  • This compound

  • Vegetable Oil (e.g., soybean oil, sunflower oil)

  • Deionized water

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Beakers and magnetic stirrer

Procedure:

  • Aqueous Phase Preparation:

    • Dissolve a specified concentration of HMP (e.g., 1% w/v) in deionized water with gentle heating and stirring until fully hydrated.

    • In a separate beaker, dissolve the desired concentration of this compound (e.g., 12.50 mmol/L) in deionized water.[4]

    • Add the calcium lactate solution to the HMP solution and mix thoroughly.

  • Oil Phase Preparation:

    • Measure the required volume of vegetable oil for the desired oil phase concentration (e.g., 10% v/v).

  • Emulsification:

    • Gradually add the oil phase to the aqueous phase while continuously mixing with a magnetic stirrer.

    • Homogenize the mixture using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5 minutes) to form a coarse emulsion.[9]

    • For finer emulsions, a high-pressure homogenizer or microfluidizer can be used.

  • Characterization:

    • Particle Size Analysis: Determine the mean droplet size and size distribution using laser diffraction or dynamic light scattering.

    • Emulsion Stability Index (ESI): Measure the ESI by centrifuging the emulsion at a specified force and time (e.g., 5000 x g for 10 minutes) and measuring the volume of the separated phases.[9]

    • Visual Observation: Visually inspect the emulsion for signs of instability such as creaming, flocculation, or coalescence over a defined storage period (e.g., 28 days at room temperature).[4]

Protocol 2: Preparation of Water-in-Oil (w/o) Emulsion Stabilized with Calcium Lactate

Objective: To prepare a stable w/o emulsion using a lipophilic emulsifier and calcium lactate in the dispersed aqueous phase.

Materials:

  • Polyglycerol polyricinoleate (PGPR) as the emulsifier

  • This compound

  • Mineral oil or other suitable oil

  • Deionized water

  • Vertical scan analyzer for stability measurement

Procedure:

  • Oil Phase Preparation:

    • Dissolve the desired concentration of PGPR (e.g., 0.2%, 0.5%, or 1.0% w/w) in the oil phase.[3]

  • Aqueous Phase Preparation:

    • Dissolve a specified concentration of calcium lactate in deionized water. The concentration can be varied to study its effect on stability.

  • Emulsification:

    • Disperse the aqueous phase (e.g., 10% w/w) into the oil phase while stirring.[3]

    • Homogenize the mixture to achieve the desired droplet size.

  • Characterization:

    • Stability Analysis: Monitor the emulsion stability over time (e.g., 15 days) using a vertical scan analyzer to observe coalescence and sedimentation.[3]

    • Droplet Size Analysis: Measure the water droplet size distribution.[3]

    • Interfacial Tension: Measure the interfacial tension between the oil and aqueous phases to understand the effect of calcium lactate on the emulsifier's adsorption density.[3]

Visualization of Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of emulsion stabilization by calcium lactate and a general experimental workflow.

G cluster_0 Mechanism of Emulsion Stabilization A Oil Droplet C Emulsifier (e.g., Protein, Pectin) A->C Adsorption B Aqueous Phase B->C F Stabilized Oil Droplet (Cross-linked Interfacial Layer) C->F D Calcium Lactate E Ca²⁺ Ions D->E Dissociation E->F Cross-linking of Emulsifier Chains

Caption: Mechanism of emulsion stabilization by calcium lactate.

G cluster_1 Experimental Workflow cluster_3 Characterization Methods cluster_4 Stability Tests P1 Phase Preparation (Aqueous & Oil) P2 Emulsification (Homogenization) P1->P2 P3 Characterization P2->P3 P4 Stability Analysis P3->P4 C1 Particle Size Analysis C2 Zeta Potential Measurement C3 Rheological Measurements P5 Data Analysis P4->P5 S1 Centrifugation S2 Storage Study (Visual Observation) S3 Environmental Stress Testing

References

Troubleshooting & Optimization

Technical Support Center: Preventing Calcium Lactate Monohydrate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of calcium lactate (B86563) monohydrate precipitation in buffers and experimental solutions.

Frequently Asked Questions (FAQs)

Q1: Why is calcium lactate monohydrate precipitating out of my buffer solution?

A1: this compound precipitation, often appearing as white crystals, typically occurs when its concentration exceeds its solubility limit in a given solution.[1][2] Several factors can influence its solubility and lead to precipitation, including:

  • Temperature: The solubility of calcium lactate is significantly affected by temperature.[1]

  • pH: The pH of the buffer can alter the ionization state of lactate and affect its interaction with calcium ions.

  • Presence of other ions: High concentrations of calcium or lactate ions from other sources can decrease solubility.

  • Co-solvents: The presence of organic solvents like ethanol (B145695) can reduce the solubility of calcium lactate.[3][4]

Q2: At what temperature should I prepare my calcium lactate solution to avoid precipitation?

A2: Calcium lactate is more soluble in hot water.[5] Therefore, preparing your solution at an elevated temperature can help dissolve it completely. However, be mindful that precipitation can occur upon cooling if the solution is supersaturated at the storage temperature.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of calcium lactate is pH-dependent. Generally, it is more soluble in acidic conditions (pH ≤ 5) and its solubility decreases as the pH becomes less acidic or alkaline.[6]

Q4: Can the type of buffer I use contribute to precipitation?

A4: Yes, the components of your buffer can interact with calcium lactate. For instance, phosphate (B84403) buffers can be problematic as calcium phosphate has low solubility and can precipitate.[7]

Q5: Are there any additives that can help prevent precipitation?

A5: Yes, certain additives can increase the solubility of calcium lactate. Sodium gluconate, for example, has been shown to be effective by forming more soluble complexes with calcium and lactate.[8][9] Chelating agents like EDTA can also be used to sequester calcium ions and prevent precipitation.[10]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dissolving this compound
Potential Cause Explanation Recommended Solution
Supersaturation The concentration of calcium lactate exceeds its solubility limit at the current temperature.Increase the temperature of the solvent (e.g., water or buffer) during dissolution. Ensure the final concentration at the intended storage temperature is below the solubility limit.
Incorrect Order of Reagent Addition In complex media, adding concentrated calcium lactate directly can lead to localized high concentrations and precipitation.Dissolve this compound in a portion of the total solvent first before adding other components.
Presence of Precipitating Anions The buffer contains anions that form insoluble salts with calcium, such as phosphate.If possible, switch to a buffer system that does not contain ions known to precipitate with calcium (e.g., TRIS or HEPES).
Issue 2: Precipitation Occurs Over Time or During Storage
Potential Cause Explanation Recommended Solution
Temperature Fluctuation A decrease in temperature during storage can lower the solubility of calcium lactate, causing it to precipitate from a previously stable solution.Store the solution at a constant, controlled temperature. If refrigeration is necessary, ensure the concentration is low enough to remain soluble at that temperature.
pH Shift The pH of the solution may have changed over time due to absorption of atmospheric CO₂ or other reactions, leading to decreased solubility.Ensure the buffer has sufficient buffering capacity to maintain a stable pH. Store solutions in tightly sealed containers.
Evaporation Evaporation of the solvent increases the concentration of calcium lactate, leading to supersaturation and precipitation.Use sealed containers for storage to minimize evaporation.

Quantitative Data on this compound Solubility

Table 1: Solubility of Calcium Lactate in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 g of solution)
5~2
203.4[5]
259[5]
60~50
8045.88 (L(+)-calcium lactate)[3]

Table 2: Effect of Ethanol on the Solubility of L(+)-Calcium Lactate in Water at 20°C

Ethanol Concentration (% w/w)Solubility (g anhydrous salt/100 g solution)
0~7.5
10~3.5
20~1.8
30~1.0
40~0.6
50~0.4

Data adapted from a study on the solubilities of calcium and zinc lactate in water and water-ethanol mixtures.[3][4]

Table 3: Effect of Sodium Gluconate on Preventing Calcium Lactate Precipitation

Sodium Gluconate Concentration (% w/w)Observation after 21 days at 7°C
0Significant crystal formation
0.5Minute amount of crystal formation
1.0No visible crystals
1.5No visible crystals
2.0No visible crystals
3.0No visible crystals
4.0No visible crystals

Based on a study with 5.31% (w/w) calcium lactate solutions.[8]

Experimental Protocols

Protocol 1: General Method for Preparing a Stable this compound Solution
  • Determine the Required Concentration: Based on your experimental needs, determine the final concentration of this compound required.

  • Consult Solubility Data: Refer to the solubility tables above to ensure your target concentration is below the solubility limit at your intended storage temperature and in your chosen solvent system.

  • Heat the Solvent: Gently heat the deionized water or your chosen buffer to approximately 60-80°C. This will significantly increase the solubility of calcium lactate.

  • Dissolve Calcium Lactate: Slowly add the pre-weighed this compound powder to the heated solvent while stirring continuously until it is fully dissolved.

  • Cool to Room Temperature: Allow the solution to cool down to room temperature slowly. Rapid cooling can sometimes induce precipitation.

  • Adjust pH (if necessary): Once cooled, adjust the pH of the solution to the desired level using appropriate acids or bases.

  • Sterile Filtration (if required): For cell culture or other sterile applications, filter the final solution through a 0.22 µm filter.

  • Storage: Store the solution in a tightly sealed container at a constant temperature.

Protocol 2: Using Sodium Gluconate to Prevent Precipitation
  • Calculate Molar Ratios: Determine the molar concentration of calcium lactate in your desired solution. A 1:1 molar ratio of sodium gluconate to calcium lactate is a good starting point for preventing precipitation.

  • Co-dissolution: Add the calculated amounts of both this compound and sodium gluconate to the solvent simultaneously.

  • Follow General Protocol: Proceed with the steps outlined in Protocol 1 (heating, dissolving, cooling, etc.). The presence of sodium gluconate will form more soluble complexes and increase the overall solubility of the calcium lactate.[8][9]

Protocol 3: Using EDTA as a Chelating Agent
  • Determine EDTA Concentration: A 1:1 molar ratio of EDTA to calcium ions is required for chelation. Calculate the molar concentration of calcium in your calcium lactate solution.

  • Prepare EDTA Solution: Prepare a stock solution of disodium (B8443419) EDTA (e.g., 0.5 M) and adjust its pH to 8.0 with NaOH to ensure it is fully dissolved.

  • Add EDTA to Buffer: Before adding the calcium lactate, add the calculated volume of the EDTA stock solution to your buffer to achieve the desired final concentration.

  • Add Calcium Lactate: Slowly add the calcium lactate to the EDTA-containing buffer while stirring. The EDTA will chelate the calcium ions, preventing them from precipitating with lactate.[10]

Visualizations

Logical Workflow for Troubleshooting Precipitation

G Troubleshooting Calcium Lactate Precipitation A Precipitation Observed B Immediate Precipitation? A->B C Precipitation Over Time? A->C D Supersaturation (Concentration > Solubility) B->D Yes E Incompatible Buffer (e.g., Phosphate) B->E Yes F Temperature Drop C->F Yes G pH Shift C->G Yes H Evaporation C->H Yes I Increase Temperature During Dissolution D->I J Lower Concentration D->J K Change Buffer E->K L Store at Constant Temp. F->L M Use Buffered Solution G->M N Seal Container H->N

Caption: A flowchart for troubleshooting calcium lactate precipitation.

Signaling Pathway: Lactate-Mediated Calcium Influx

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate Lactate MCT Monocarboxylate Transporter (MCT) Lactate->MCT NMDAR NMDA Receptor MCT->NMDAR Enhances Activity Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Mediates ERK_activation ERK1/2 Activation Ca2_influx->ERK_activation Leads to Gene_expression Increased Gene Expression (e.g., c-Fos, Arc) ERK_activation->Gene_expression Promotes

Caption: Lactate enhances NMDA receptor activity, leading to calcium influx.

Experimental Workflow: Preparation of Calcium Lactate-Containing Alginate Hydrogel Beads

cluster_prep Preparation cluster_spherification Spherification cluster_post Post-Processing A Prepare Sodium Alginate Solution C Extrude Alginate Solution into Calcium Lactate Bath A->C B Prepare Calcium Lactate Cross-linking Solution B->C D Allow Beads to Cure in Solution C->D E Collect Beads by Filtration D->E F Wash Beads with Deionized Water E->F G Dry Beads F->G

Caption: Workflow for creating hydrogel beads using calcium lactate.

References

Issues with calcium lactate monohydrate solubility at low temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calcium lactate (B86563) monohydrate solubility, particularly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is my calcium lactate monohydrate not dissolving at low temperatures?

A1: The solubility of this compound is significantly dependent on temperature. Its solubility decreases as the temperature of the solvent (typically water) decreases.[1][2][3] At lower temperatures, the solvent has less kinetic energy to break down the crystal lattice of the calcium lactate, leading to slower dissolution rates and a lower saturation point.

Q2: What is the expected solubility of this compound in water at different temperatures?

A2: The solubility of this compound increases with temperature. Below is a summary of approximate solubility data. Note that values can vary slightly depending on the specific form (e.g., L-lactate vs. DL-lactate) and the presence of other solutes.

Q3: Does the isomeric form of calcium lactate affect its solubility?

A3: Yes, the isomeric form has a notable impact on solubility. The L(+) form of calcium lactate is more soluble in water than the racemic DL(±) form.[4][5] If you are experiencing solubility issues, verifying the isomeric form of your calcium lactate is recommended.

Q4: Can the pH of the solution affect this compound solubility?

A4: While temperature is the primary factor, pH can also influence solubility. A decrease in pH through the addition of lactic acid has been shown to decrease the solubility of calcium lactate.[1][2] Aqueous solutions of calcium lactate are slightly basic (pH above 7) due to the hydrolysis of the lactate ion.[6]

Q5: Are there any known incompatibilities for this compound in solutions?

A5: Calcium salts, including calcium lactate, can be physically incompatible with phosphate-containing solutions, leading to the precipitation of calcium phosphate.[7] This is a critical consideration in the preparation of culture media and pharmaceutical formulations.

Troubleshooting Guide

Encountering solubility issues with this compound during your experiments can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving these problems.

Problem: this compound powder is not dissolving or is dissolving very slowly.
Possible Cause Suggested Solution
Low Solvent Temperature The solubility of calcium lactate is significantly lower at cold temperatures.[1][2][3] Action: Gently warm the solvent (e.g., deionized water) while stirring. For many applications, warming the solvent to 30-40°C can significantly improve the dissolution rate. For higher concentrations, temperatures of 60-80°C may be necessary.[8]
Incorrect Isomeric Form The DL-racemic mixture of calcium lactate is less soluble than the pure L-isomer.[4][5] Action: Verify the certificate of analysis for your calcium lactate to confirm the isomeric form. If possible, use the L-lactate form for applications requiring higher solubility.
Supersaturation Attempting to dissolve too much calcium lactate for the given solvent volume and temperature. Action: Refer to the solubility data table to ensure you are working within the solubility limits. If a higher concentration is required, consider increasing the solvent temperature or volume.
Insufficient Agitation Inadequate mixing can lead to localized saturation around the powder particles. Action: Use a magnetic stirrer to ensure continuous and uniform agitation of the solution.
Particle Size Larger crystals will dissolve more slowly than a fine powder. Action: If possible, gently grind the calcium lactate to a finer powder using a mortar and pestle before adding it to the solvent.
Problem: A precipitate forms in the calcium lactate solution upon cooling or standing.
Possible Cause Suggested Solution
Solution Supersaturation at Lower Temperature A solution prepared at a higher temperature may become supersaturated as it cools, leading to precipitation. Action: If the experiment allows, maintain the solution at a slightly elevated temperature. Alternatively, prepare a less concentrated solution. If the final application is at a low temperature, prepare the solution at that temperature to its saturation point.
pH Shift A change in the pH of the solution could potentially reduce solubility. Action: Measure and buffer the pH of your solution if it is critical for your experiment and can be controlled without interfering with downstream applications.
Interaction with Other Components Addition of other solutes, particularly phosphates, can cause precipitation of insoluble calcium salts.[7] Action: When preparing complex solutions or media, add the calcium lactate solution last and slowly while stirring. Consider preparing concentrated stock solutions of incompatible components separately and mixing them at their final dilutions.

Data Presentation

Table 1: Solubility of Calcium Lactate in Water at Various Temperatures

Temperature (°C)Anhydrous Calcium Lactate (g / 100 g water)L(+)-Calcium Lactate (g / 100 g water)
0~23.1
4-4.18 (at pH 5.0)
10--
155.4-
203.4-
24--
259.0 (pentahydrate)-
307.9-
60~50-
80~50 (in 100g of solution)-

Note: Data is compiled from various sources and should be considered approximate.[1][2][3][4][9] The solubility of different hydrates (monohydrate, trihydrate, pentahydrate) may vary.

Experimental Protocols

Protocol 1: Preparation of a Saturated Calcium Lactate Solution

Objective: To prepare a saturated aqueous solution of this compound at a specific temperature.

Materials:

  • This compound

  • Deionized water

  • Temperature-controlled water bath or hot plate with stirring capability

  • Magnetic stirrer and stir bar

  • Thermometer

  • 0.22 µm syringe filter (optional, for sterile applications)

Methodology:

  • Determine the desired temperature for your saturated solution.

  • Place a volume of deionized water into a beaker or flask with a magnetic stir bar.

  • Place the container in the temperature-controlled water bath or on the hot plate and allow the water to equilibrate to the desired temperature. Monitor the temperature with a thermometer.

  • Slowly add a pre-weighed amount of this compound to the temperature-controlled water while stirring continuously. Start with an amount slightly exceeding the expected solubility at that temperature (refer to Table 1).

  • Allow the solution to stir for at least 30-60 minutes to ensure equilibrium is reached. You should observe some undissolved solid at the bottom of the container.

  • Once saturation is achieved, turn off the stirrer and allow the excess solid to settle.

  • Carefully decant or filter the supernatant (the clear saturated solution) to separate it from the undissolved solid. For sterile applications, use a 0.22 µm syringe filter.

  • The resulting solution is a saturated solution of calcium lactate at the specified temperature.

Protocol 2: Determination of Calcium Lactate Concentration by Complexometric Titration

Objective: To determine the concentration of a calcium lactate solution.

Materials:

  • Calcium lactate solution (the sample)

  • 0.05 M Disodium (B8443419) EDTA (Ethylenediaminetetraacetic acid) solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydroxynaphthol blue indicator

  • Dilute hydrochloric acid (HCl)

  • Buret, pipette, and other standard laboratory glassware

  • Magnetic stirrer and stir bar

Methodology:

  • Accurately pipette a known volume of the calcium lactate solution into a flask.

  • Add approximately 150 ml of deionized water and 2 ml of dilute hydrochloric acid.[10]

  • While stirring, add about 30 ml of 0.05 M disodium EDTA from a 50-ml buret.[10]

  • Add 15 ml of sodium hydroxide solution and approximately 300 mg of hydroxynaphthol blue indicator.[10]

  • Continue the titration with the 0.05 M disodium EDTA solution until the solution turns to a distinct blue endpoint.[10]

  • Record the total volume of EDTA solution used.

  • Calculate the concentration of calcium lactate in your sample. Each mL of 0.05 M disodium EDTA is equivalent to 10.91 mg of anhydrous calcium lactate (C₆H₁₀CaO₆).[10]

Mandatory Visualizations

G Troubleshooting Workflow for Calcium Lactate Solubility Issues start Start: Dissolution Issue check_temp Is solvent temperature low? start->check_temp warm_solvent Warm solvent (30-80°C) with stirring check_temp->warm_solvent Yes check_isomer Is it the DL-racemic form? check_temp->check_isomer No success Issue Resolved warm_solvent->success use_l_form Use L-lactate form if possible check_isomer->use_l_form Yes check_concentration Is concentration too high? check_isomer->check_concentration No use_l_form->success adjust_concentration Reduce concentration or increase solvent check_concentration->adjust_concentration Yes check_agitation Is agitation sufficient? check_concentration->check_agitation No adjust_concentration->success increase_agitation Use magnetic stirrer check_agitation->increase_agitation No check_precipitation Precipitate forms on cooling/standing? check_agitation->check_precipitation Yes increase_agitation->success maintain_temp Maintain elevated temperature check_precipitation->maintain_temp Yes check_incompatibilities Are incompatible substances present (e.g., phosphates)? check_precipitation->check_incompatibilities No maintain_temp->success add_last Add Ca-lactate solution last and slowly check_incompatibilities->add_last Yes check_incompatibilities->success No add_last->success

Caption: A logical workflow for troubleshooting common solubility issues with calcium lactate.

G Experimental Workflow for Solution Preparation and Verification start Start: Prepare Saturated Solution heat_water Heat deionized water to target temperature start->heat_water add_ca_lactate Add excess this compound heat_water->add_ca_lactate stir Stir for 30-60 min to reach equilibrium add_ca_lactate->stir settle Allow excess solid to settle stir->settle separate Decant or filter the supernatant settle->separate saturated_solution Saturated Calcium Lactate Solution separate->saturated_solution verification Verification (Optional) saturated_solution->verification titration Perform Complexometric Titration verification->titration calculate Calculate Concentration titration->calculate verified_concentration Verified Concentration calculate->verified_concentration

Caption: Workflow for preparing and verifying the concentration of a calcium lactate solution.

References

Technical Support Center: Overcoming Aggregation of Calcium Lactate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges related to the aggregation of calcium lactate (B86563) nanoparticles during their experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with calcium lactate nanoparticle aggregation.

Issue 1: Immediate Aggregation Upon Synthesis

Probable Cause Solution
High Surface Energy: Nanoparticles inherently have a high surface-to-volume ratio, making them thermodynamically unstable and prone to aggregation to reduce surface energy.Introduce Stabilizers: Incorporate stabilizers during the synthesis process. This can be achieved through electrostatic or steric stabilization mechanisms.
Suboptimal pH: The pH of the synthesis medium may be close to the isoelectric point (IEP) of the calcium lactate nanoparticles, leading to minimal electrostatic repulsion.Adjust pH: Modify the pH of the reaction mixture to be significantly different from the IEP. For many nanoparticles, a more alkaline or acidic pH can increase surface charge and enhance stability.[1]
High Ionic Strength: The presence of excess ions in the synthesis medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion.Control Ionic Strength: Use deionized water and control the concentration of precursor salts. If possible, purify the nanoparticles shortly after synthesis to remove excess ions.

Issue 2: Aggregation During Storage

Probable Cause Solution
Insufficient Stabilization: The initial stabilization may not be robust enough for long-term storage.Optimize Stabilizer Concentration: The concentration of the stabilizer may need to be optimized. Too little will not provide adequate coverage, while too much can sometimes induce depletion flocculation.
Changes in pH: The pH of the suspension may change over time due to absorption of atmospheric CO2 or interactions with the storage container.Buffer the Suspension: Use a biological buffer to maintain a constant pH. Store in well-sealed containers.
Temperature Fluctuations: Changes in temperature can affect particle-solvent interactions and the stability of the stabilizer layer.Consistent Storage Temperature: Store the nanoparticle suspension at a constant, cool temperature.
Microbial Contamination: Growth of microorganisms in the suspension can alter the chemical environment and lead to aggregation.Aseptic Techniques: Prepare and store the suspension under sterile conditions, especially for long-term storage. The addition of a bacteriostatic agent may be considered if it does not interfere with the application.[1]

Issue 3: Aggregation After Surface Modification

Probable Cause Solution
Rapid Change in Surface Charge: The addition of a modifying agent can rapidly neutralize or reverse the surface charge, leading to a point of instability.Slow Addition of Modifying Agent: Add the modifying agent dropwise while vigorously stirring the nanoparticle suspension to allow for a gradual change in surface charge.[1]
Incomplete Surface Coverage: The surface modification reaction may not have gone to completion, leaving patches of the original surface exposed and prone to aggregation.Optimize Reaction Conditions: Adjust reaction parameters such as time, temperature, and concentration of the modifying agent to ensure complete surface coverage.
Inappropriate Resuspension Buffer: The buffer used after purification of the modified nanoparticles may not be optimal for their new surface chemistry.Optimize Resuspension Buffer: Select a buffer with a pH and ionic strength that provides maximum stability for the newly modified nanoparticles. A buffer with low ionic strength is often a good starting point.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary forces driving the aggregation of calcium lactate nanoparticles?

A1: The primary driving forces for aggregation are attractive van der Waals forces, which are significant at the nanoscale. Aggregation occurs when these attractive forces overcome the repulsive forces between nanoparticles. Repulsive forces can be electrostatic (due to surface charge) or steric (due to adsorbed polymers or large molecules).

Q2: How do stabilizers prevent nanoparticle aggregation?

A2: Stabilizers prevent aggregation through two main mechanisms:[1]

  • Electrostatic Stabilization: This involves the adsorption of charged molecules onto the nanoparticle surface, creating a net positive or negative charge. The resulting electrostatic repulsion between like-charged particles prevents them from coming close enough to aggregate. The effectiveness of electrostatic stabilization is highly dependent on the pH and ionic strength of the medium.

  • Steric Stabilization: This is achieved by attaching long-chain molecules, typically polymers, to the nanoparticle surface. These polymer chains create a physical barrier that sterically hinders the close approach of other nanoparticles, thus preventing aggregation.[1]

Q3: What types of stabilizers are suitable for calcium lactate nanoparticles?

A3: While specific data for calcium lactate nanoparticles is limited, stabilizers used for other calcium-based or polymeric nanoparticles can be effective. These include:

  • Non-ionic polymers: Polyvinyl alcohol (PVA) and Poly(ethylene glycol) (PEG) are commonly used to provide steric stabilization.[2][3]

  • Surfactants: Both ionic and non-ionic surfactants can be used. For example, sodium dodecyl sulfate (B86663) (SDS) is an anionic surfactant, and cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that has been used to stabilize calcium carbonate nanoparticles.[4][5] Non-ionic surfactants like polysorbates (e.g., Tween 80) are also widely used.[2][6]

Q4: How does pH influence the stability of calcium lactate nanoparticle suspensions?

A4: The pH of the suspension is a critical factor that determines the surface charge of the nanoparticles.[1] At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to a lack of electrostatic repulsion and causing the nanoparticles to aggregate. To maintain a stable suspension, the pH should be adjusted to a value far from the IEP to ensure a sufficiently high surface charge.

Q5: What is the effect of ionic strength on the stability of calcium lactate nanoparticles?

A5: The ionic strength of the medium significantly affects electrostatic stabilization. In solutions with high ionic strength (high salt concentration), the electrical double layer surrounding the charged nanoparticles is compressed. This shielding of the surface charge reduces the electrostatic repulsion between particles, making them more susceptible to aggregation due to van der Waals forces.[7][8][9][10] Therefore, it is generally advisable to keep the ionic strength of the nanoparticle suspension as low as is practically possible.

Data Presentation

Table 1: Common Stabilizers for Nanoparticle Synthesis and Their Mechanism of Action

Stabilizer TypeExamplesMechanism of StabilizationTypical Concentration Range
Non-ionic Polymers Polyvinyl alcohol (PVA), Poly(ethylene glycol) (PEG), Polyvinylpyrrolidone (PVP)Steric0.1 - 5% (w/v)
Anionic Surfactants Sodium dodecyl sulfate (SDS), Sodium oleateElectrostaticAbove Critical Micelle Concentration (CMC)
Cationic Surfactants Cetyltrimethylammonium bromide (CTAB)ElectrostaticAbove CMC
Non-ionic Surfactants Polysorbates (Tween series), Poloxamers (Pluronic series)Steric0.1 - 2% (w/v)
Proteins Bovine Serum Albumin (BSA), CaseinElectrosteric0.1 - 1% (w/v)

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Effect of pH on Nanoparticle Stability

  • Prepare a stock suspension of your calcium lactate nanoparticles in deionized water immediately after synthesis and purification.

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).

  • Dilute the nanoparticle stock suspension in each buffer to a fixed concentration.

  • Incubate the samples under controlled conditions (e.g., room temperature) for a specific period (e.g., 1 hour, 24 hours).

  • Measure the particle size of each sample using Dynamic Light Scattering (DLS). A significant increase in the hydrodynamic diameter indicates aggregation.

  • Measure the zeta potential of each sample to determine the surface charge at different pH values. The pH at which the zeta potential is close to zero is the isoelectric point (IEP).

  • Plot the average particle size and zeta potential against pH to identify the pH range that provides the best stability (i.e., smallest particle size and a zeta potential furthest from zero).

Protocol 2: General Procedure for Screening Stabilizers

  • Prepare stock solutions of different stabilizers (e.g., 1% w/v PVA, 1% w/v PEG, 10 mM SDS).

  • During the synthesis of calcium lactate nanoparticles, split the reaction into several batches.

  • Add a different stabilizer stock solution to each batch at a specific concentration. Include a control batch with no stabilizer.

  • After synthesis and purification , resuspend the nanoparticles in deionized water.

  • Monitor the particle size of each sample over time (e.g., immediately after synthesis, after 24 hours, and after 1 week) using DLS.

  • Visually inspect the samples for any signs of precipitation or cloudiness.

  • Compare the stability of the nanoparticles prepared with different stabilizers to identify the most effective one for your system.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_synthesis During Synthesis cluster_storage During Storage cluster_modification After Surface Modification cluster_solutions Potential Solutions Problem Nanoparticle Aggregation Observed HighEnergy High Surface Energy Problem->HighEnergy BadpH Suboptimal pH Problem->BadpH HighIonic High Ionic Strength Problem->HighIonic LowStab Insufficient Stabilization Problem->LowStab pHChange pH Fluctuation Problem->pHChange TempChange Temperature Fluctuation Problem->TempChange ChargeChange Rapid Surface Charge Change Problem->ChargeChange Incomplete Incomplete Surface Coverage Problem->Incomplete WrongBuffer Inappropriate Buffer Problem->WrongBuffer AddStab Add/Optimize Stabilizer HighEnergy->AddStab AdjustpH Adjust/Buffer pH BadpH->AdjustpH ControlIonic Control Ionic Strength HighIonic->ControlIonic LowStab->AddStab pHChange->AdjustpH StoreProperly Ensure Proper Storage Conditions TempChange->StoreProperly SlowAdd Slow Reagent Addition ChargeChange->SlowAdd OptimizeReact Optimize Reaction Conditions Incomplete->OptimizeReact OptimizeBuffer Optimize Resuspension Buffer WrongBuffer->OptimizeBuffer

Caption: Troubleshooting workflow for nanoparticle aggregation.

StabilizationMechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization A1 + A2 + A1->A2 Repulsion B1 NP B2 NP B1->B2 Physical Barrier

Caption: Mechanisms of nanoparticle stabilization.

References

Degradation kinetics of calcium lactate in physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of Calcium Lactate (B86563)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with calcium lactate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research on the degradation kinetics of calcium lactate under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism of calcium lactate in physiological conditions?

A1: In physiological conditions (aqueous environment, pH ~7.4, 37°C), calcium lactate, a salt of a strong base (calcium hydroxide) and a weak acid (lactic acid), primarily undergoes dissociation into calcium ions (Ca²⁺) and lactate ions (C₃H₅O₃⁻). The lactate can then be metabolized through normal physiological pathways, such as the Cori cycle, where it is converted to pyruvate (B1213749) and subsequently used in gluconeogenesis or the citric acid cycle. The degradation is not typically a hydrolytic breakdown of the lactate ion itself but rather its dissolution and metabolic conversion.

Q2: What factors have the most significant impact on the degradation and solubility of calcium lactate?

A2: The key factors influencing the solubility and subsequent availability for metabolic degradation of calcium lactate are temperature and the concentration of lactate ions.[1][2] While pH has some effect, temperature is a more dominant factor.[1][2] The presence of other salts, such as sodium chloride, has a limited effect on its solubility.[1] In experimental setups, the choice of buffer can also be critical, as incorrect preparation of buffer salts, like using a dihydrate instead of a monohydrate, can impact the buffer concentration and potentially the degradation environment.[3]

Q3: Is calcium lactate stable in a solid dosage form?

A3: Calcium lactate pentahydrate, a common form, can be somewhat efflorescent, meaning it can lose its water of hydration.[4] When heating, it can become turbid due to the separation of calcium hydroxide (B78521).[5] For solid-state stability, it is crucial to control humidity and temperature. Dehydration of calcium salts can lead to changes in their physical properties and solubility.[6]

Q4: How can I measure the degradation of a calcium lactate-based biomaterial in vitro?

A4: Measuring the degradation of a calcium lactate-based biomaterial typically involves incubating the material in a simulated physiological fluid, such as phosphate-buffered saline (PBS) or Simulated Body Fluid (SBF), at 37°C.[7] Degradation can be quantified by measuring the weight loss of the material over time, and/or by measuring the release of calcium and lactate ions into the surrounding fluid.[8] Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to measure lactate concentration, while methods like atomic absorption spectroscopy or complexometric titration can be used for calcium quantification.[4][9]

Troubleshooting Guides

Issue 1: Inconsistent or slower-than-expected degradation in an in vitro study.

  • Possible Cause 1: Incorrect Buffer Preparation.

    • Troubleshooting: Verify the pH and composition of your degradation medium. Common errors include using incorrect salt hydrates (e.g., monohydrate vs. dihydrate), which alters the true buffer concentration.[3] Re-prepare the buffer, ensuring precise weighing and pH adjustment.

  • Possible Cause 2: Surface Layer Formation.

    • Troubleshooting: During degradation, other less soluble calcium salts, like calcium phosphate (B84403), may precipitate on the surface of your material, especially in phosphate-rich buffers like PBS or SBF.[8][10] This can passivate the surface and slow down further degradation. Analyze the surface of your sample using techniques like SEM-EDX to check for a passivation layer. Consider using a buffer with lower phosphate concentration if it doesn't compromise the physiological relevance of your study.

  • Possible Cause 3: Supersaturation of the Medium.

    • Troubleshooting: The degradation medium may become saturated with calcium or lactate ions, inhibiting further dissolution.[2] Increase the volume of the degradation medium relative to the sample size or refresh the medium at regular intervals to maintain sink conditions.

Issue 2: High variability in degradation results between samples.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Troubleshooting: Ensure all samples have uniform size, shape, and surface area. For sintered or compressed samples, verify that the density and porosity are consistent across all samples, as these factors significantly influence degradation rates.[8]

  • Possible Cause 2: Inadequate Agitation.

    • Troubleshooting: In a static incubation setup, localized saturation can occur around the sample. Use an orbital shaker or a gentle stirring mechanism to ensure a homogenous concentration in the degradation medium. Be consistent with the agitation speed across all experiments.

  • Possible Cause 3: Contamination of Dissolution Medium.

    • Troubleshooting: Contamination in the dissolution medium can affect pH and introduce ions that may react with the sample. Always use high-purity water and reagents for buffer preparation.[3]

Data Presentation

Table 1: Factors Influencing Calcium Lactate Solubility

FactorObservationReference
Temperature Solubility is positively related to temperature. An increase in temperature generally increases the solubility of calcium lactate.[1][2]
pH Has a limited effect on solubility compared to temperature. However, significant deviations from neutral pH can alter solubility.[1][2]
Lactate Ion Concentration A primary factor influencing solubility. Higher concentrations of lactate ions in the solution can decrease the solubility of calcium lactate due to the common ion effect.[1][2]
Presence of Other Ions The effect of salt (e.g., NaCl) has been found to be limited.[1]

Experimental Protocols

Protocol 1: In Vitro Degradation Study of a Calcium Lactate Sample

  • Sample Preparation:

    • Prepare samples of calcium lactate (e.g., pressed pellets) of known weight and dimensions.

    • Dry the samples to a constant weight at a specified temperature (e.g., 60°C) and record the initial dry weight (W₀).

  • Preparation of Degradation Medium:

    • Prepare a sterile physiological solution, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Pre-warm the solution to 37°C.

  • Degradation Test:

    • Place each sample in a sterile container with a predetermined volume of the degradation medium (e.g., a volume-to-sample-surface-area ratio of 10 mL/cm²).

    • Incubate the containers at 37°C in an orbital shaker at a low speed (e.g., 50 rpm) to ensure gentle mixing.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the solution.

    • Gently rinse the samples with deionized water to remove any loosely adhered salts and dry them to a constant weight (Wt).

    • Collect an aliquot of the degradation medium at each time point for ion analysis.

  • Quantification:

    • Weight Loss: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] * 100.

    • Ion Release: Analyze the collected medium for calcium and lactate concentrations using appropriate analytical methods (see Protocol 2 and 3).

Protocol 2: Quantification of Calcium by Complexometric Titration

  • Sample Preparation: Take an accurately measured volume of the degradation medium.

  • Procedure:

    • Dilute the sample with 150 mL of deionized water and add 2 mL of dilute hydrochloric acid TS.[4]

    • While stirring, add approximately 30 mL of 0.05 M disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) from a buret.[4]

    • Add 15 mL of sodium hydroxide TS and 300 mg of hydroxy-naphthol blue indicator.[4]

    • Continue the titration with EDTA until a distinct blue endpoint is reached.[4]

  • Calculation: Each mL of 0.05 M EDTA is equivalent to 10.91 mg of C₆H₁₀CaO₆ (calcium lactate).[4]

Protocol 3: Quantification of Lactate by HPLC

  • Sample Preparation:

    • Take an aliquot of the degradation medium.

    • Centrifuge the sample to remove any particulates (e.g., 12,000 rpm for 20 minutes).[9]

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm) before injection.[9]

  • HPLC Conditions (Example):

    • Column: A suitable reverse-phase column (e.g., RP304).[9]

    • Mobile Phase: A mixture of water and acetonitrile.[9]

    • Detection: UV detector set at an appropriate wavelength (e.g., 210 nm) or a refractive index detector.[9]

  • Analysis:

    • Create a standard curve using known concentrations of lactic acid or sodium lactate.

    • Inject the prepared sample and quantify the lactate concentration by comparing the peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis at Time Points cluster_quantification 4. Quantification Sample_Prep Sample Preparation (Known Weight & Dimensions) Incubate Incubate at 37°C (with gentle agitation) Sample_Prep->Incubate Medium_Prep Medium Preparation (e.g., PBS, pH 7.4) Medium_Prep->Incubate Remove_Sample Remove Sample Incubate->Remove_Sample At t=t₁, t₂, t₃... Collect_Medium Collect Medium Aliquot Incubate->Collect_Medium At t=t₁, t₂, t₃... Weight_Loss Measure Weight Loss Remove_Sample->Weight_Loss Ion_Analysis Analyze Ion Release (Ca²⁺, Lactate) Collect_Medium->Ion_Analysis

Caption: Workflow for an in vitro degradation study of calcium lactate.

Degradation_Factors center_node Calcium Lactate Degradation Rate Temp Temperature Temp->center_node Increases pH pH of Medium pH->center_node Modulates Ion_Conc Ion Concentration (Lactate, Ca²⁺) Ion_Conc->center_node Decreases (Common Ion Effect) Medium_Comp Medium Composition (e.g., Phosphate) Medium_Comp->center_node Affects (Passivation) Agitation Agitation / Flow Rate Agitation->center_node Increases (Reduces Saturation) Porosity Material Properties (Porosity, Surface Area) Porosity->center_node Increases

Caption: Key factors influencing the degradation of calcium lactate.

References

Impact of pH on calcium lactate monohydrate stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of calcium lactate (B86563) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of calcium lactate monohydrate in aqueous solutions at different pH values?

A1: this compound is generally stable in aqueous solutions. It forms a mildly alkaline solution with a pH typically ranging from 6.0 to 8.5.[1] Its stability is influenced by pH. In acidic conditions, the lactate ion can be protonated to form lactic acid, which may slightly increase solubility. However, very low pH can lead to the degradation of the lactate molecule itself under certain conditions. In neutral to mildly alkaline conditions, it remains stable. Extreme alkaline conditions can lead to the precipitation of calcium hydroxide (B78521) if the pH is sufficiently high.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of calcium lactate is moderately high in water and is pH-dependent. While it can be absorbed at various pHs, its solubility can be influenced by the surrounding environment.[1] Limited data suggests that a decrease in pH through the addition of lactic acid can lead to a decrease in solubility.[2][3] Conversely, in the acidic environment of the stomach, the slight increase in pH from calcium lactate is rapidly buffered.[1]

Q3: Can this compound be used as a pH-modifying agent in formulations?

A3: Calcium lactate is not an effective pH-modifying agent or antacid.[1] The lactate ion is the conjugate base of a weak acid (lactic acid) and only slightly hydrolyzes in water, resulting in a minimal increase in pH.[1] This effect is insufficient to significantly alter the pH of a well-buffered system.[1]

Q4: What is the impact of pH on the bioavailability of calcium from this compound?

A4: A key advantage of calcium lactate is that its absorption is not dependent on an acidic environment, unlike calcium carbonate.[1] It can be absorbed at various pH levels, which means it does not need to be taken with food to ensure absorption.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation or cloudiness in a calcium lactate solution. pH shift: The pH of the solution may have shifted to a range where calcium lactate solubility is reduced. High concentrations of other ions can also affect solubility.1. Measure the pH of the solution. 2. Adjust the pH to the desired range using a suitable buffer. 3. Consider the ionic strength of the solution and potential interactions with other components.
Inconsistent activity or bioavailability of calcium. Formulation pH: The final pH of the formulation may be affecting the dissolution and release of calcium ions.1. Evaluate the pH of the final product. 2. Conduct dissolution studies at different pH values simulating physiological conditions (e.g., gastric and intestinal pH).
Degradation of the lactate moiety. Extreme pH and temperature: Prolonged exposure to harsh acidic or alkaline conditions, especially at elevated temperatures, can lead to the degradation of the lactate molecule.1. Assess the pH and temperature stability of the formulation during manufacturing and storage. 2. Utilize analytical techniques like HPLC to quantify lactate and identify any degradation products.
Poor gel formation in applications requiring gelling. Incorrect pH for gelling agent: In applications where calcium lactate is used as a calcium source for gelling agents (e.g., alginates, pectins), the pH must be optimal for the specific gelling agent.1. Verify the recommended pH range for the gelling agent being used. 2. Adjust the pH of the solution before adding the calcium lactate to ensure proper gel formation.

Data Presentation

Table 1: Solubility of Calcium Lactate in Water at Various Temperatures

Temperature (°C)Solubility (g anhydrous CaL₂ / 100 g water)
0~2
104.8
205.8
256.7
308.5
60~50

Note: Data compiled from multiple sources.[1][2][3] The solubility of calcium lactate is also influenced by the isomeric form (L-lactate is more soluble than the DL-racemic mixture) and the presence of other solutes.[1]

Experimental Protocols

Protocol 1: Determination of Calcium Lactate Stability Under Different pH Conditions

This protocol outlines a method to assess the stability of this compound in solutions of varying pH over time.

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • pH meter

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable column for organic acid analysis (for lactate quantification)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer for calcium quantification.

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound of a known concentration in deionized water.

  • pH Adjustment: Aliquot the stock solution into separate volumetric flasks. Adjust the pH of each solution to the desired levels (e.g., pH 3, 5, 7, 9) using dilute HCl or NaOH.

  • Initial Analysis (T=0): Immediately after preparation, take a sample from each pH-adjusted solution.

    • Quantify the lactate concentration using HPLC.

    • Quantify the calcium concentration using AAS or ICP.

  • Stability Study: Store the prepared solutions at a controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 weeks), withdraw samples from each solution.

  • Repeat Analysis: Analyze the lactate and calcium concentrations for each sample as described in step 3.

  • Data Analysis: Compare the concentrations at each time point to the initial (T=0) concentrations to determine the percentage of degradation or loss.

Protocol 2: Assay of Calcium Lactate by Complexometric Titration

This protocol describes a method to determine the purity of a calcium lactate sample.

Materials:

  • This compound sample

  • Deionized water

  • 0.05 M Disodium (B8443419) EDTA (Ethylenediaminetetraacetic acid) solution

  • Hydroxynaphthol blue indicator

  • Sodium hydroxide (NaOH) solution (e.g., 1N)

  • Hydrochloric acid (HCl) solution (e.g., 3N)

  • Magnetic stirrer and stir bar

  • Burette and stand

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a quantity of this compound equivalent to about 350 mg of anhydrous calcium lactate.[4]

  • Dissolution: Dissolve the sample in approximately 150 mL of deionized water containing 2 mL of 3N hydrochloric acid.[4]

  • Initial EDTA Addition: While stirring the solution with a magnetic stirrer, add approximately 30 mL of the 0.05 M disodium EDTA solution from a burette.[4]

  • pH Adjustment: Add 15 mL of 1N sodium hydroxide solution.[4]

  • Indicator Addition: Add about 300 mg of hydroxynaphthol blue indicator.[4]

  • Titration: Continue the titration with the 0.05 M disodium EDTA solution until the endpoint is reached, indicated by a color change to a clear blue.[4]

  • Calculation: Calculate the percentage of calcium lactate in the sample based on the volume of EDTA solution consumed.

Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare Calcium Lactate Stock Solution adjust_ph Adjust pH of Aliquots (e.g., 3, 5, 7, 9) prep_solution->adjust_ph initial_analysis Initial Analysis (T=0) - HPLC (Lactate) - AAS/ICP (Calcium) adjust_ph->initial_analysis storage Store Solutions at Controlled Temperature initial_analysis->storage timepoint_analysis Time-Point Analysis (e.g., 1, 2, 4 weeks) storage->timepoint_analysis final_analysis Repeat HPLC and AAS/ICP Analysis timepoint_analysis->final_analysis data_analysis Compare Results to T=0 to Determine Stability final_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound at different pH values.

Logical_Relationship_pH_Solubility cluster_acidic Acidic pH cluster_neutral_alkaline Neutral to Mildly Alkaline pH cluster_high_alkaline High Alkaline pH acidic_ph Low pH protonation Lactate⁻ + H⁺ ⇌ Lactic Acid acidic_ph->protonation solubility_decrease Potential for Decreased Solubility (with excess lactic acid) protonation->solubility_decrease neutral_ph pH 6-8.5 stable Stable in Solution neutral_ph->stable good_solubility Good Solubility stable->good_solubility high_alkaline_ph High pH precipitation Potential Precipitation of Calcium Hydroxide high_alkaline_ph->precipitation

Caption: Logical relationship between pH and the stability/solubility of calcium lactate.

References

Technical Support Center: Calcium Lactate Monohydrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized calcium lactate (B86563) monohydrate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of calcium lactate monohydrate, offering potential causes and recommended solutions.

Issue 1: Yellow or Discolored Crystals

Potential CauseRecommended Solution
Presence of Pigments from Fermentation Broth: Residual pigments from the fermentation process are a common source of discoloration.Activated Carbon Treatment: Before crystallization, treat the calcium lactate solution with activated carbon to adsorb colored impurities. A general guideline is to use 1-2% (w/v) activated carbon, stir for 30-60 minutes at a slightly elevated temperature (e.g., 40-60°C), and then filter to remove the carbon particles.[1]
Caramelized Sugars: If the synthesis or purification process involves heating in the presence of residual sugars, caramelization can occur, leading to yellow to brown discoloration.Optimize Heating Conditions: Avoid excessive heating temperatures and durations. If possible, remove residual sugars before any heating steps. Recrystallization using an appropriate solvent system can also help remove these impurities.
Contamination from Reagents or Equipment: Impurities in solvents or unclean equipment can introduce color.Use High-Purity Reagents and Clean Equipment: Ensure all solvents are of an appropriate purity grade and that all glassware and equipment are thoroughly cleaned before use.

Issue 2: Low Yield of Purified Crystals

Potential CauseRecommended Solution
High Solubility of Calcium Lactate in the Crystallization Solvent: Calcium lactate has a relatively high solubility in water, which can lead to significant losses in the mother liquor.[2][3]Use of Anti-Solvents: Employ a solvent-antisolvent recrystallization method. Ethanol (B145695) is a common anti-solvent for calcium lactate. Adding ethanol to an aqueous solution of calcium lactate will decrease its solubility and promote precipitation.[2][3] The optimal ratio of solvent to anti-solvent should be determined empirically.
Incomplete Crystallization: Insufficient cooling or too short a crystallization time can result in a low yield.Optimize Crystallization Time and Temperature: Allow sufficient time for crystallization to occur at a reduced temperature (e.g., 5-20°C).[1] Gradual cooling is often more effective than rapid cooling for forming pure crystals and maximizing yield.
Losses During Filtration and Washing: Product can be lost if the crystals are not effectively separated from the mother liquor or if they dissolve in the washing solvent.Optimize Filtration and Washing: Use a Büchner funnel with appropriate filter paper for efficient separation. Wash the crystals with a cold solvent in which calcium lactate has low solubility, such as a cold ethanol-water mixture or pure cold ethanol, and use a minimal amount of washing solvent.

Issue 3: Fine or Needle-Like Crystals

Potential CauseRecommended Solution
Rapid Crystallization: Fast cooling or rapid addition of an anti-solvent can lead to the formation of small, difficult-to-filter crystals.Control the Rate of Supersaturation: Employ a slower cooling rate or add the anti-solvent more gradually to allow for the growth of larger, more well-defined crystals.
High Degree of Supersaturation: A very high concentration of calcium lactate in the solution can lead to rapid nucleation and the formation of many small crystals.Adjust Solution Concentration: Start with a less concentrated solution to control the rate of crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities, particularly in calcium lactate derived from fermentation, include residual sugars, proteins, pigments from the fermentation broth, and other organic acids.[4] If synthesized from non-fermentative routes, unreacted starting materials and side products can also be present.

Q2: Which purification method is most effective for removing these impurities?

A2: Recrystallization is a highly effective and commonly used method for purifying this compound.[5] The choice of solvent system is crucial. An ethanol-water mixture is often used, as it allows for dissolution at higher temperatures and crystallization upon cooling or the addition of more ethanol (anti-solvent).[6] For colored impurities, pretreatment with activated carbon is recommended.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Complexometric Titration: This method is used to determine the calcium content and can provide an overall purity percentage.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the lactate content and separate it from other organic acid impurities.

  • Loss on Drying: This test determines the water content, which is important for confirming the monohydrate form.[7]

Q4: What is the expected purity of this compound after a single recrystallization?

A4: The purity after a single recrystallization can be quite high, often exceeding 98-99%.[8] However, the final purity will depend on the nature and concentration of the initial impurities and the specific recrystallization protocol used. For pharmaceutical applications, multiple recrystallizations may be necessary to meet stringent purity requirements.

Quantitative Data on Purification Efficiency

The following table summarizes the reported efficiency of different purification methods for calcium lactate.

Purification MethodImpurityRemoval Efficiency / Final PurityReference
Solvent Extraction-CrystallizationPigment, Protein, Total Sugar92-97%, 93-98%, 93-98% respectivelyCN104292099A
Recrystallization from Ethanol-WaterGeneral ImpuritiesFinal Purity: 99.1%[9]
Complexometric TitrationNot specifiedFinal Purity: 98.64% w/w[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol-Water System

  • Dissolution: Dissolve the impure this compound in a minimal amount of deionized water at an elevated temperature (e.g., 60-70°C). Stir until all the solid has dissolved.

  • Activated Carbon Treatment (Optional): If the solution is colored, add 1-2% (w/v) of activated carbon to the hot solution. Stir for 30-60 minutes while maintaining the temperature.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove the carbon particles. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature. For higher yields, place the solution in an ice bath or refrigerator (5-10°C) for several hours or overnight. To further induce crystallization, ethanol can be added dropwise as an anti-solvent until the solution becomes cloudy, followed by cooling.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture or pure cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purity Assessment by Complexometric Titration

  • Sample Preparation: Accurately weigh approximately 350 mg of the dried this compound and dissolve it in 150 mL of deionized water containing 2 mL of dilute hydrochloric acid.[7]

  • Titration Setup: While stirring, add approximately 30 mL of 0.05 M EDTA solution from a burette.

  • Endpoint Determination: Add 15 mL of sodium hydroxide (B78521) solution and 300 mg of hydroxy-naphthol blue indicator. Continue the titration with 0.05 M EDTA until the color changes to a distinct blue endpoint.[7]

  • Calculation: Calculate the purity based on the volume of EDTA solution used.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Impure Calcium Lactate dissolve Dissolve in Hot Water start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon hot_filter Hot Filtration add_carbon->hot_filter cool Slow Cooling / Anti-solvent Addition hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry under Vacuum wash->dry end Pure this compound dry->end troubleshooting_guide cluster_discoloration Discoloration Issue cluster_yield Low Yield Issue cluster_crystal_form Crystal Form Issue start Problem with Purified Calcium Lactate q_color Crystals are Yellow/Discolored? start->q_color q_yield Yield is Low? start->q_yield q_form Crystals are Fine/Needle-like? start->q_form a_carbon Use Activated Carbon Treatment q_color->a_carbon Yes a_heat Optimize Heating Conditions q_color->a_heat Yes a_solvent Use Anti-solvent (e.g., Ethanol) q_yield->a_solvent Yes a_time Optimize Cooling Time/Temperature q_yield->a_time Yes a_rate Control Cooling/Anti-solvent Addition Rate q_form->a_rate Yes a_conc Adjust Initial Solution Concentration q_form->a_conc Yes

References

Technical Support Center: Sterilization of Calcium Lactate Monohydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the sterilization of calcium lactate (B86563) monohydrate solutions. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for sterilizing calcium lactate monohydrate solutions?

A1: The two most common and effective methods for sterilizing this compound solutions are sterile filtration and autoclaving (steam sterilization). The choice between these methods depends on the solution's concentration, volume, and intended application, as well as the heat sensitivity of any other components in the formulation.[1][2]

Q2: Is calcium lactate heat stable for autoclaving?

A2: Calcium lactate is generally considered to be relatively heat-stable. However, prolonged exposure to high temperatures during autoclaving can potentially lead to some degradation, pH shifts, or interactions with other components in the solution.[2][3] Therefore, validation of the autoclaving cycle for your specific solution is recommended.

Q3: What is the recommended pore size for sterile filtration of calcium lactate solutions?

A3: For sterile filtration, a 0.22 µm pore size filter is the standard and is effective for removing bacteria. It is crucial to ensure the filter material is compatible with the calcium lactate solution.

Q4: Can I autoclave a solution containing both calcium lactate and phosphate (B84403)?

A4: It is generally not recommended to autoclave solutions containing both calcium and phosphate ions together. The high temperature of autoclaving can promote the formation of insoluble calcium phosphate precipitates.[4] If both components are required, they should be sterilized separately and combined aseptically after cooling.

Troubleshooting Guide

Problem 1: A white precipitate forms in my calcium lactate solution after autoclaving.

  • Possible Cause 1: Precipitation of Calcium Salts. High temperatures can decrease the solubility of some calcium salts, or it can be due to the interaction with other ions in the solution, such as carbonates from dissolved CO2 in the water.[4]

  • Solution 1:

    • Lower the concentration: If possible, autoclave a more dilute solution of calcium lactate.

    • Check the pH: Ensure the pH of the solution is within the optimal range for calcium lactate solubility (typically slightly acidic to neutral) before autoclaving.[5]

    • Use high-purity water: Use freshly distilled or deionized water to minimize the presence of dissolved carbonates.

    • Cool down slowly: Allow the autoclaved solution to cool down slowly to room temperature without agitation, as rapid cooling can sometimes promote precipitation.

  • Possible Cause 2: Interaction with other components. If your solution contains other components, such as buffers or other salts, they may be reacting with calcium lactate at high temperatures.

  • Solution 2:

    • Sterilize separately: Autoclave the calcium lactate solution separately from other components and combine them aseptically after they have cooled to room temperature. This is particularly important for solutions containing phosphates or carbonates.[4]

Problem 2: The pH of my calcium lactate solution changed after autoclaving.

  • Possible Cause 1: Expulsion of Dissolved Gases. Autoclaving expels dissolved CO2 from the solution, which can lead to an increase in pH, making the solution more alkaline.[6]

  • Solution 1:

    • Pre-adjust the pH: Adjust the pH of the solution to be slightly lower than the target pH before autoclaving. The extent of the pH shift will need to be determined empirically for your specific solution and autoclave cycle.[6]

    • Aseptic pH adjustment: After autoclaving and cooling, the pH can be adjusted aseptically by adding a sterile acidic or basic solution.

  • Possible Cause 2: Degradation. Although less common at standard autoclave temperatures, some degradation of lactate could potentially occur, forming acidic byproducts and lowering the pH.[2][3]

  • Solution 2:

    • Minimize heat exposure: Use the shortest validated autoclave cycle that achieves sterility.

    • Consider sterile filtration: For pH-sensitive applications, sterile filtration is the preferred method as it avoids heat-related degradation and pH shifts.[1]

Problem 3: The solution appears discolored (e.g., yellow or brownish) after autoclaving.

  • Possible Cause: Maillard reaction or caramelization. If the solution contains reducing sugars (e.g., glucose) or other reactive components, the high heat of autoclaving can cause non-enzymatic browning reactions.

  • Solution:

    • Separate sterilization: Autoclave the calcium lactate and the sugar solutions separately and combine them aseptically after cooling.

    • Use sterile filtration: Sterile filtration is the recommended method for solutions containing heat-sensitive components like sugars.

Data Presentation

Table 1: Comparison of Sterilization Methods for Calcium Lactate Solutions

FeatureAutoclaving (Steam Sterilization)Sterile Filtration
Mechanism Uses saturated steam under pressure to kill microorganisms.[2]Physically removes microorganisms by passing the solution through a membrane filter.
Typical Conditions 121°C for at least 15 minutes.[7]Filtration through a 0.22 µm pore size filter.
Pros High sterility assurance level (SAL). Cost-effective for large volumes. Can sterilize final, sealed containers.[1][4]Suitable for heat-sensitive solutions. No risk of thermal degradation or pH shifts.[1][2] Quick for small volumes.
Cons Can cause precipitation of calcium salts.[4] Potential for pH shifts.[6] May degrade heat-sensitive components.Does not remove viruses or endotoxins effectively. Filter compatibility must be verified. Can be more expensive for large volumes. Risk of contamination during aseptic processing.[2]
Best For Simple, heat-stable calcium lactate solutions in water.Solutions containing other heat-sensitive components (e.g., proteins, vitamins, sugars). pH-sensitive applications.

Table 2: Effect of Temperature on the Solubility of Calcium Lactate in Water

Temperature (°C)Solubility ( g/100 mL)
4~3.8[5]
10~4.2[5]
24~5.4[5]
25~7.9 (pentahydrate)[1]
80~50 (anhydrous)[8]

Note: The solubility of calcium lactate increases with temperature, which is a key consideration when preparing solutions and assessing the risk of precipitation upon cooling.

Experimental Protocols

Protocol 1: Sterile Filtration of a 1M this compound Solution

  • Preparation:

    • Weigh the required amount of this compound (molar mass: 308.3 g/mol ) to prepare the desired volume of a 1M solution.

    • In a sterile beaker or flask, add the this compound to approximately 80% of the final volume of high-purity water (e.g., WFI or deionized water).

    • Stir with a sterile magnetic stir bar until the powder is completely dissolved. Gentle warming (e.g., to 40-50°C) can aid dissolution.[4]

    • Once dissolved, allow the solution to cool to room temperature.

    • Adjust the volume to the final desired volume with high-purity water.

    • If necessary, adjust the pH using a sterile solution of HCl or NaOH.

  • Filtration:

    • Choose a sterile syringe filter or a vacuum filtration unit with a 0.22 µm pore size membrane that is compatible with aqueous solutions.

    • Aseptically attach the filter to a sterile syringe or filtration apparatus.

    • Pass the calcium lactate solution through the filter into a sterile receiving container.

    • Seal the sterile container.

  • Quality Control:

    • Visually inspect the sterilized solution for any particulate matter.

    • Perform a sterility test on a sample of the solution to confirm the absence of microbial contamination.

Protocol 2: Autoclaving a 1M this compound Solution

  • Preparation:

    • Prepare the calcium lactate solution as described in Protocol 1, steps 1a-1e, in an autoclavable container (e.g., a glass bottle with a loosened cap).

    • Ensure the container is no more than 75% full to allow for expansion during heating.

  • Autoclaving:

    • Place the container in an autoclave.

    • Run a standard liquid cycle at 121°C for at least 15 minutes. The total cycle time may need to be longer for larger volumes to ensure the liquid reaches the target temperature for the required duration.

    • Use a slow exhaust or liquid cycle to prevent the solution from boiling over during depressurization.

  • Post-Autoclaving:

    • Allow the solution to cool to room temperature before handling.

    • Once cooled, tighten the cap of the container.

    • Visually inspect the solution for any precipitation or discoloration. If precipitation has occurred, refer to the troubleshooting guide.

  • Quality Control:

    • Perform a sterility test on a sample of the solution.

    • Measure the pH of the final solution to ensure it is within the desired range.

Mandatory Visualization

SterilizationMethodSelection Start Start: Prepare Calcium Lactate Solution HeatSensitive Does the solution contain heat-sensitive components (e.g., proteins, sugars)? Start->HeatSensitive TerminalSterilization Is terminal sterilization in the final container required? HeatSensitive->TerminalSterilization No Filter Sterile Filter Solution (0.22 µm filter) HeatSensitive->Filter Yes Autoclave Autoclave Solution (121°C, ≥15 min) TerminalSterilization->Autoclave Yes TerminalSterilization->Filter No Validate Validate process for stability, pH, and absence of precipitates Autoclave->Validate AsepticFill Aseptically fill into sterile containers Filter->AsepticFill AsepticFill->Validate End End: Sterile Solution Validate->End

Caption: Decision tree for selecting a sterilization method.

TroubleshootingWorkflow Start Problem Identified After Autoclaving ProblemType What is the issue? Start->ProblemType Precipitate White Precipitate ProblemType->Precipitate Precipitation pHShift pH Shift ProblemType->pHShift pH Change Discoloration Discoloration ProblemType->Discoloration Color Change PrecipitateSolutions Check for high concentration or a reaction with other components. Consider lowering concentration or sterilizing components separately. Precipitate->PrecipitateSolutions pHShiftSolutions Likely due to CO2 expulsion. Pre-adjust pH before autoclaving or adjust aseptically after cooling. pHShift->pHShiftSolutions DiscolorationSolutions Likely a reaction with sugars. Sterilize components separately or use sterile filtration. Discoloration->DiscolorationSolutions ConsiderFiltration For persistent issues, switch to sterile filtration as it avoids heat-related problems. PrecipitateSolutions->ConsiderFiltration pHShiftSolutions->ConsiderFiltration DiscolorationSolutions->ConsiderFiltration

Caption: Troubleshooting workflow for autoclaved solutions.

References

Inconsistent results with calcium lactate in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered when using calcium lactate (B86563) in cell culture experiments.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected effects on cell viability and proliferation.

Q1: Why am I seeing variable effects of calcium lactate on my cells' viability and growth rate between experiments?

A1: Inconsistent results with calcium lactate can stem from several factors:

  • Lot-to-Lot Variability: The purity and composition of calcium lactate can differ between manufacturing batches, potentially introducing contaminants or altering the effective concentration.[1][2][3][4][5] It is crucial to perform a lot-to-lot comparison by testing new batches alongside a previous, validated batch.[1][4]

  • Media Composition and Chelation: Components in your cell culture medium, such as phosphates and certain amino acids, can chelate calcium ions, reducing the bioavailable concentration of Ca2+.[6][7] The presence of chelating agents like EDTA will also significantly impact calcium availability.[7]

  • pH Shifts: The addition of calcium lactate can slightly alter the pH of the culture medium.[8] Cells are sensitive to pH changes, which can affect proliferation and viability. Monitor the pH of your media after adding calcium lactate and adjust if necessary.

  • Cell Type Specificity: The effects of calcium are highly dependent on the cell type and its specific signaling pathways. What is optimal for one cell line may be cytotoxic for another.[9]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and proliferation, confounding the effects of calcium lactate.[10][11] Regularly test your cultures for contamination.

Q2: My cells are dying after treatment with calcium lactate, even at concentrations reported in the literature. What could be the cause?

A2: Cell death upon calcium lactate treatment can be due to:

  • Calcium Overload and Apoptosis: While essential for signaling, excessive intracellular calcium is toxic and can trigger apoptosis.[12] Healthy cells maintain a steep gradient between extracellular (mM) and intracellular (nM) calcium concentrations.[9] Damage to the cell membrane can lead to a rapid influx of calcium, causing cell death.[9]

  • Oxidative Stress: The absence or sudden influx of extracellular calcium can induce oxidative stress, leading to a loss of cell viability.[13]

  • Precipitation in Media: Calcium lactate can precipitate out of solution, especially in media containing high concentrations of phosphate (B84403) or certain proteins.[14][15] These precipitates can be harmful to cells and alter the media composition.[14] Visually inspect your media for any turbidity or precipitates.

Problem 2: Issues with Calcium Lactate Supplementation in Media.

Q1: I'm observing a precipitate in my cell culture medium after adding calcium lactate. How can I prevent this?

A1: Media precipitation is a common issue and can be addressed by:

  • Solubility Limits: Be aware of the solubility of calcium lactate in your specific media formulation.[16][17] While more soluble than some other calcium salts, its solubility can be affected by temperature and the presence of other ions.[8][17]

  • Order of Reagent Addition: When preparing media from scratch, the order in which components are added is critical. Calcium salts are particularly prone to precipitation.[14] It is often recommended to dissolve calcium chloride or lactate separately in water before adding it to the final media mixture.[14]

  • Temperature: Temperature shifts can cause components to precipitate out of solution.[14][15] Warm your medium to 37°C and swirl to help dissolve any precipitates before use. If they remain, the medium should be discarded.[18]

  • pH Instability: Ensure the pH of your medium is stable, as fluctuations can exacerbate the precipitation of calcium salts.[14]

Q2: How can I ensure a consistent and accurate concentration of bioavailable calcium in my experiments?

A2: To maintain a consistent calcium concentration:

  • Use High-Purity Reagents: Start with a high-quality, cell culture-tested grade of calcium lactate to minimize contaminants.[19]

  • Freshly Prepare Solutions: Prepare calcium lactate solutions fresh for each experiment to avoid degradation or contamination.

  • Consider Calcium Chelation: Be mindful of the chelating effects of your basal medium. If precise control over free calcium is critical, you may need to use a defined, serum-free medium with a known composition or measure the ionized calcium concentration.

  • Lot Qualification: Qualify each new lot of calcium lactate by performing a dose-response curve to ensure it elicits a comparable biological effect to previous batches.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for calcium lactate in cell culture?

A1: The optimal concentration of calcium lactate varies significantly depending on the cell type and the experimental goals. Studies have reported using concentrations ranging from the low micromolar (µM) to the millimolar (mM) range. For example, some studies on colon cancer cells have used 2.5 mM of calcium lactate for long-term exposure.[20] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q2: What are the known effects of calcium lactate on cell signaling pathways?

A2: Calcium lactate, by providing both calcium and lactate ions, can influence several signaling pathways:

  • Calcium Signaling: The increase in intracellular calcium (iCa2+) can activate various calcium-dependent enzymes and proteins.[12] For example, in colon cancer cells, calcium lactate-induced Ca2+ influx leads to the activation of calpain, which in turn cleaves focal adhesion kinase (FAK), affecting cell motility.[21]

  • Lactate as a Signaling Molecule: Lactate is not just a metabolic byproduct; it is also a signaling molecule that can influence cellular processes.[22][23][24] It can modulate immune cell functions and has been shown to have both pro-proliferative and inhibitory effects depending on the context.[23][25][26] For instance, lactate can fuel cancer cell proliferation under low glucose conditions.[25]

  • Metabolic Reprogramming: Both calcium and lactate can influence cellular metabolism. Lactate can be taken up by cells and used as a fuel source, impacting glycolysis and oxidative phosphorylation.[27][28]

Q3: Can the lactate component of calcium lactate affect my experimental results?

A3: Yes, the lactate anion can have significant biological effects. Cells can take up and utilize lactate as an energy source, which can alter their metabolic state.[27][28] This is particularly important in cancer cells, which often exhibit altered glucose and lactate metabolism (the Warburg effect).[23] When designing your experiments, consider including controls with other calcium salts (e.g., calcium chloride) or sodium lactate to distinguish the effects of calcium from those of lactate.

Q4: How should I prepare and store a calcium lactate stock solution?

A4: For a stock solution, dissolve calcium lactate powder in high-purity, sterile water (e.g., cell culture grade water or PBS). The solubility of calcium L-lactate in water is approximately 50-79 g/L at 25°C.[8][19] Filter-sterilize the solution through a 0.22 µm filter. Store the stock solution at 2-8°C.[19] For long-term storage, aliquoting and freezing at -20°C may be possible, but it is important to check for precipitation upon thawing. It is often best to prepare fresh solutions.

Quantitative Data Summary

Table 1: Effects of Calcium Lactate on Colon Cancer Cells

Cell LineCalcium Lactate ConcentrationObserved EffectReference
HCT116, HT-29Dose-dependentIncreased intracellular Ca2+, cleavage of FAK, increased cell motility.[21]
Colorectal Cancer Cells2.5 mM (long-term exposure)Decreased expression of BGT-1, decreased clonogenic ability.[20]

Table 2: Solubility of Calcium Lactate

SolventTemperatureSolubilityReference
Water25°C~79 g/L (pentahydrate)[8]
WaterNot specified50 mg/mL (BioReagent)[19]

Experimental Protocols

Protocol 1: Preparation of Calcium Lactate Supplemented Medium
  • Prepare Stock Solution:

    • Weigh out the desired amount of cell culture grade calcium lactate powder.

    • Dissolve in sterile, cell culture grade water to a concentration of 100 mM.

    • Warm the solution slightly and vortex if necessary to fully dissolve.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage.

  • Supplementing the Medium:

    • Warm the basal cell culture medium to 37°C.

    • Add the required volume of the calcium lactate stock solution to the pre-warmed medium to achieve the final desired concentration. For example, add 1 mL of a 100 mM stock solution to 99 mL of medium for a final concentration of 1 mM.

    • Gently swirl the medium to ensure even mixing.

    • Visually inspect the supplemented medium for any signs of precipitation before use.

Protocol 2: Cell Proliferation Assay (using a colorimetric method like MTT or WST-1)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of calcium lactate in fresh culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of calcium lactate. Include a vehicle control (medium without calcium lactate).

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proliferation Measurement:

    • At the end of the incubation period, add the proliferation reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric reaction to occur.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell proliferation or viability.

Visualizations

Signaling Pathway

Calcium_Lactate_Signaling Calcium_Lactate Calcium Lactate (Extracellular) Ca_Influx Increased Intracellular Ca2+ (iCa2+) Calcium_Lactate->Ca_Influx Ca2+ component Lactate_Uptake Lactate Uptake (MCTs) Calcium_Lactate->Lactate_Uptake Lactate component Calpain Calpain Activation Ca_Influx->Calpain FAK Focal Adhesion Kinase (FAK) Calpain->FAK Cleaves Cleaved_FAK Cleaved FAK FAK->Cleaved_FAK Cell_Motility Increased Cell Motility Cleaved_FAK->Cell_Motility Metabolism Altered Cellular Metabolism Lactate_Uptake->Metabolism

Caption: Calcium lactate's dual effect on cell signaling and metabolism.

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent Results with Calcium Lactate Check_Reagent Check Reagent Quality Start->Check_Reagent Check_Media Check Media Preparation and Composition Start->Check_Media Check_Culture Check Cell Culture Conditions Start->Check_Culture Check_Reagent->Check_Media No Lot_Variability Lot-to-Lot Variability? Check_Reagent->Lot_Variability Yes Precipitation Precipitation in Media? Check_Media->Precipitation Yes pH_Shift pH Shift? Check_Media->pH_Shift No Contamination Contamination? Check_Culture->Contamination Yes End Consistent Results Check_Culture->End No Perform_Lot_Test Perform Lot-to-Lot Comparison Lot_Variability->Perform_Lot_Test Perform_Lot_Test->End Optimize_Prep Optimize Media Preparation Protocol Precipitation->Optimize_Prep Optimize_Prep->End Test_Contamination Test for Mycoplasma and Other Contaminants Contamination->Test_Contamination Test_Contamination->End pH_Shift->Check_Culture No Monitor_pH Monitor and Adjust Media pH pH_Shift->Monitor_pH Yes Monitor_pH->End

Caption: Troubleshooting workflow for inconsistent cell culture results.

References

Addressing cytotoxicity of calcium lactate at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering cytotoxicity when using calcium lactate (B86563) at high concentrations in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my cells dying after treatment with high concentrations of calcium lactate?

High concentrations of extracellular calcium, delivered by calcium lactate or other calcium salts, can lead to a rapid and excessive influx of calcium ions (Ca2+) into the cytoplasm. This phenomenon, known as calcium overload, disrupts intracellular calcium homeostasis and triggers various cell death pathways, including apoptosis and necrosis.[1][2][3] The primary cytotoxic agent is the calcium ion (Ca2+), not the lactate molecule.

Q2: What is the mechanism of calcium-induced cytotoxicity?

Calcium overload initiates a cascade of detrimental events:

  • Mitochondrial Stress: Mitochondria attempt to sequester the excess cytosolic calcium, leading to mitochondrial calcium overload. This disrupts the mitochondrial membrane potential, impairs ATP synthesis, increases the production of reactive oxygen species (ROS), and can trigger the opening of the mitochondrial permeability transition pore (mPTP).[3][4][5]

  • Apoptosis Induction: The opening of the mPTP allows for the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade, leading to programmed cell death (apoptosis).[4][6]

  • Enzyme Activation: Elevated cytosolic calcium activates various enzymes that can damage cellular components, such as calpains (proteases that cleave cytoskeletal and other proteins), phospholipases (which damage cell membranes), and endonucleases.[7]

  • Endoplasmic Reticulum (ER) Stress: Disruption of calcium storage in the ER leads to ER stress, which can also trigger a pro-apoptotic signaling cascade.[4]

Q3: At what concentration does calcium lactate become cytotoxic?

The cytotoxic concentration is highly dependent on the cell type, exposure duration, and experimental conditions (e.g., serum presence, media composition). While some robust cell lines can tolerate high millimolar (mM) concentrations, others are more sensitive.

One study on colorectal cancer cells showed that long-term exposure to 2.5 mM calcium lactate decreased cell viability and clonogenic ability.[8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal and cytotoxic concentration ranges.

Q4: Is the lactate component of calcium lactate toxic?

While the primary driver of cytotoxicity at high concentrations is the calcium ion, lactate is a key metabolite that can influence cell metabolism.[9] In most standard cell culture applications, the lactate concentrations resulting from the addition of calcium lactate are not independently toxic. However, at very high concentrations, changes in media osmolality and pH could become confounding factors.

Q5: How can I mitigate the cytotoxicity of calcium lactate in my experiments?

  • Optimize Concentration: Perform a dose-response curve (e.g., from 0.1 mM to 20 mM) to identify the highest non-toxic concentration for your specific cell line and experimental timeframe.

  • Control Exposure Time: Limit the duration of exposure to high calcium concentrations.

  • Use Calcium Chelators: As an experimental control, you can use calcium chelators like EGTA to confirm that the observed cytotoxicity is indeed calcium-dependent.[10]

  • Ensure Proper Controls: Always include an untreated control group and consider a control treated with sodium lactate to isolate the effects of the lactate anion from the calcium cation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpectedly high cell death across all concentrations. 1. Incorrect Stock Concentration: Calculation error during preparation of the calcium lactate stock solution.1. Recalculate and prepare a fresh stock solution. Verify the molecular weight of the specific hydrate (B1144303) form of calcium lactate you are using (e.g., pentahydrate).
2. General Cell Health Issue: Cells were unhealthy or stressed before the experiment (e.g., high passage number, mycoplasma contamination).2. Use low-passage, healthy cells. Regularly test for mycoplasma. Examine cells under a microscope before starting the experiment.
3. Media/Reagent Contamination: Contamination in the base media, serum, or the calcium lactate powder.3. Use fresh, sterile media and reagents. Filter-sterilize the calcium lactate stock solution.
Cell morphology changes (e.g., blebbing, shrinkage, detachment) but viability assay (e.g., MTT) shows minimal change. 1. Timing of Assay: The viability assay was performed too early. Apoptosis is in progress, but metabolic activity (measured by MTT) has not yet significantly declined.1. Increase the incubation time after treatment before performing the assay (e.g., test at 24h, 48h, and 72h).
2. Assay Type: The chosen assay may not be optimal for detecting the specific mode of cell death.2. Use an assay that measures membrane integrity (e.g., LDH release[9][11] or Trypan Blue) or a specific apoptosis marker (e.g., Caspase-3/7 activity).
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well.1. Ensure the cell suspension is homogenous before and during seeding. Mix gently between pipetting.
2. Incomplete Solubilization (MTT Assay): Formazan (B1609692) crystals are not fully dissolved, leading to inaccurate absorbance readings.2. After adding the solubilization agent, shake the plate on an orbital shaker for at least 15 minutes. Pipette up and down to ensure complete dissolution.[12]
3. "Edge Effect" in 96-well plates: Wells on the edge of the plate are prone to evaporation, altering concentrations.3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.

Data Presentation

The cytotoxicity of extracellular calcium is highly variable. The following tables summarize findings from studies using calcium salts to illustrate the range of effective concentrations. Note that most quantitative data is available for calcium chloride (CaCl₂), which serves as a proxy for understanding the effects of the Ca²⁺ ion.

Table 1: Cytotoxic and Modulatory Effects of Calcium Salts on Cell Viability

Calcium SaltCell LineConcentrationEffectReference
Calcium LactateColorectal Cancer Cells (CRC)2.5 mM (long-term exposure)Decreased cell viability and clonogenic ability.[8]
Calcium ChlorideHybridoma Cells1.3% (≈117 mM)More detrimental to cell viability than 1.5%.[13][14]
Calcium ChlorideHybridoma Cells1.5% (≈135 mM)Reduced cell viability over 1 hour.[13][14]
Calcium Chloride16HBE14o- (in Alginate-ECM hydrogel)100 mM - 300 mMNo significant effect on cell viability.[5][15]
Calcium Chloride16HBE14o- (in Alginate-Methylcellulose-ECM hydrogel)300 mMDecrease in cell viability.[5][15]
Calcium ChlorideUveal Melanoma (UM92.1)0.55 mg/mL (≈5 mM)Significant reduction in cell viability after Ca-electroporation.[16]
Extracellular Ca²⁺AT-3 Prostate CarcinomaEC₅₀ = 6.1 mMIncreased cell survival (protection from virus-induced apoptosis).[17]

Note: EC₅₀ in this context refers to the concentration for 50% of maximal effect, which was protection.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.[12][18][19][20]

Materials:

  • Calcium Lactate (cell culture grade)

  • Sterile PBS or DMEM for stock solution

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours to allow for attachment.

  • Prepare Treatment Dilutions: Prepare a 2X concentrated series of calcium lactate dilutions in culture media. For example, to test final concentrations of 1, 2.5, 5, 10, and 20 mM, prepare 2, 5, 10, 20, and 40 mM solutions.

  • Cell Treatment: Remove 100 µL of media from the cells and add 100 µL of the 2X calcium lactate dilutions to the appropriate wells. Include "untreated" (media only) and "vehicle" (if applicable) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[18]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Incubate and Read: Cover the plate and allow it to stand overnight in the incubator, or shake on an orbital shaker for 15-30 minutes to ensure all crystals are dissolved.[12] Measure the absorbance at a wavelength of 570 nm.

Visualizations

Signaling Pathway

Calcium_Induced_Apoptosis cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_organelles Organelles CaL High Concentration Calcium Lactate Ca_Influx Increased Ca2+ Influx CaL->Ca_Influx Enters Cell Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Calpain Activation of Calpains Ca_Overload->Calpain ER_Stress ER Stress Ca_Overload->ER_Stress Disrupts ER Ca2+ Mito_Uptake Mitochondrial Ca2+ Uptake Ca_Overload->Mito_Uptake Proteolysis Proteolysis of Cellular Components Calpain->Proteolysis Apoptosis Apoptosis Proteolysis->Apoptosis Casp_Activation Caspase Activation (Caspase-3) Casp_Activation->Apoptosis ER Endoplasmic Reticulum (ER) ER->ER_Stress Mito Mitochondrion mPTP mPTP Opening Mito_Uptake->mPTP CytC Cytochrome c Release mPTP->CytC CytC->Casp_Activation

Caption: Signaling pathway for calcium-induced apoptosis.

Experimental Workflow

Cytotoxicity_Workflow cluster_assay Viability Assay (e.g., MTT) start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat with Calcium Lactate Dilutions incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24-72h) treat->incubate2 add_reagent Add MTT Reagent incubate2->add_reagent incubate3 Incubate 3-4h add_reagent->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (% Viability vs. Control) read->analyze end End analyze->end

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting Logic

Troubleshooting_Logic problem Problem: Unexpectedly High Cell Death cause1 Is Stock Concentration Correct? problem->cause1 cause2 Are Cells Healthy? problem->cause2 cause3 Are Reagents Sterile & Fresh? problem->cause3 solution1 Solution: Recalculate and Prepare Fresh Stock cause1->solution1 No solution2 Solution: Use Low Passage Cells, Test for Mycoplasma cause2->solution2 No solution3 Solution: Use New Lots of Media/Reagents cause3->solution3 No

Caption: Troubleshooting logic for high cell death.

References

Validation & Comparative

A Comparative Analysis of Calcium Lactate Monohydrate and Calcium Chloride for Alginate Hydrogel Stiffness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of the final mechanical properties of alginate hydrogels. This guide provides an objective comparison of two common calcium salts, calcium lactate (B86563) monohydrate and calcium chloride, on hydrogel stiffness, supported by experimental data and detailed protocols.

The selection of a suitable crosslinking agent is paramount in tailoring the mechanical characteristics of alginate hydrogels for specific applications, ranging from controlled drug release to tissue engineering scaffolds. Both calcium chloride and calcium lactate monohydrate serve as effective ionic crosslinkers for alginate, yet they impart distinct properties to the resulting hydrogel network. While calcium chloride is widely used due to its high solubility and rapid gelation kinetics, research suggests that calcium lactate can produce hydrogels with superior hardness.

Comparative Analysis of Mechanical Properties

The stiffness of alginate hydrogels is primarily influenced by the crosslinking density, which is in turn affected by the type and concentration of the calcium salt used. An increase in the concentration of the crosslinking agent generally leads to a stiffer hydrogel.

Calcium Chloride:

Hydrogels crosslinked with calcium chloride exhibit a direct correlation between the calcium ion concentration and the resulting stiffness. Higher concentrations of CaCl2 result in a more densely crosslinked polymer network, leading to increased elastic and storage moduli.[1][2] For instance, studies have shown that the elastic modulus of alginate hydrogels can be tuned over a wide range, from a few kilopascals (kPa) to over 100 kPa, by varying the CaCl2 concentration.[3] The rapid dissociation of calcium chloride in aqueous solutions leads to a fast gelation process, which can sometimes result in a heterogeneous crosslinking distribution.[3]

This compound:

In contrast, calcium lactate is reported to produce harder alginate gels compared to those made with calcium chloride.[4] This difference in hardness can be attributed to the different gelation kinetics and the way calcium ions are presented to the alginate chains. While direct, side-by-side quantitative comparisons of Young's modulus or storage modulus are not extensively available in the literature, the qualitative evidence points towards calcium lactate's ability to form more robust hydrogel structures. The gelation with calcium lactate can be slower than with calcium chloride, which may contribute to a more uniform and ordered network formation.

Alginate Concentration (% w/v)CrosslinkerCrosslinker ConcentrationMechanical PropertyValue
2Calcium Chloride1.0 mMEquilibrium Shear Modulus (Geq)1.26 ± 0.28 kPa[5]
2Calcium Chloride4.0 mMEquilibrium Shear Modulus (Geq)2.72 ± 0.11 kPa[5]
2-5Calcium Chloride0.1 MStorage Modulus (G')21.1 - 33.2 kPa[1]
1Calcium Chloride100 mMElastic Modulus3.91 kPa[6]
2Calcium Chloride200 mMElastic Modulus18.4 kPa[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for preparing alginate hydrogels with both calcium chloride and calcium lactate, as well as a general protocol for measuring hydrogel stiffness.

Protocol 1: Preparation of Alginate Hydrogel using Calcium Chloride (Diffusion Method)
  • Prepare Alginate Solution: Dissolve sodium alginate powder in deionized water or a suitable buffer (e.g., 0.9% NaCl) to the desired concentration (e.g., 0.5% - 5% w/v).[1] Stir the solution until the alginate is completely dissolved. Allow the solution to stand to remove any air bubbles.

  • Prepare Calcium Chloride Solution: Prepare a crosslinking solution by dissolving calcium chloride in deionized water to the desired concentration (e.g., 0.1 M).[1]

  • Hydrogel Formation:

    • Place a filter paper soaked in the calcium chloride solution at the bottom of a mold.[1]

    • Pour the alginate solution into the mold.[1]

    • Place another filter paper soaked in the calcium chloride solution on top of the alginate solution.[1]

    • Immerse the entire mold in the calcium chloride solution and incubate until complete gelation is achieved.[1]

Protocol 2: Preparation of Alginate Hydrogel using Calcium Lactate

A similar diffusion method as described for calcium chloride can be employed.

  • Prepare Alginate Solution: Prepare a sodium alginate solution as described in Protocol 1.

  • Prepare Calcium Lactate Solution: Prepare a crosslinking solution by dissolving this compound in water to the desired concentration.

  • Hydrogel Formation: Follow the hydrogel formation steps as outlined in Protocol 1, substituting the calcium chloride solution with the calcium lactate solution.

Protocol 3: Measurement of Hydrogel Stiffness by Rheometry
  • Sample Preparation: Prepare disc-shaped hydrogel samples of a defined diameter and thickness.[7]

  • Rheometer Setup: Use a rotational rheometer equipped with parallel plates.[1] To prevent slippage, serrated plates can be used.[1]

  • Linear Viscoelastic Region (LVR) Determination: Conduct an oscillatory strain sweep test (e.g., 0.01% to 10% strain at a constant frequency of 1 Hz) to identify the LVR where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[1]

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.1 Hz to 10 Hz) at a constant strain within the LVR to determine the storage modulus (G') and loss modulus (G'').[1] The storage modulus is a measure of the elastic properties and stiffness of the hydrogel.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in hydrogel preparation and testing.

experimental_workflow cluster_prep Hydrogel Preparation cluster_testing Mechanical Testing alginate_sol Prepare Sodium Alginate Solution gelation Ionic Crosslinking (Diffusion Method) alginate_sol->gelation ca_sol Prepare Calcium Salt Solution (CaCl2 or Ca-Lactate) ca_sol->gelation sample_prep Prepare Hydrogel Disc Sample gelation->sample_prep Formed Hydrogel rheometry Rheological Measurement (Strain & Frequency Sweeps) sample_prep->rheometry data_analysis Determine Storage Modulus (G') & Young's Modulus (E) rheometry->data_analysis

Caption: Experimental workflow for hydrogel preparation and mechanical characterization.

Signaling Pathway of Alginate Crosslinking

The fundamental mechanism of alginate hydrogel formation involves the ionic interaction between divalent calcium ions and the guluronic acid blocks of the alginate polymer chains. This interaction leads to the formation of a characteristic "egg-box" structure, resulting in a three-dimensional hydrogel network.

egg_box_model cluster_alginate Alginate Chains cluster_crosslinking Crosslinking G1 G M1 M G2 G G3 G Ca1 Ca²⁺ G2->Ca1 M2 M Ca2 Ca²⁺ G3->Ca2 G4 G Ca3 Ca²⁺ G4->Ca3 G5 G M3 M G6 G G7 G G6->Ca1 M4 M G7->Ca2 G8 G G8->Ca3

Caption: The "egg-box" model of alginate crosslinking by calcium ions.

References

A Comparative Analysis of Calcium Lactate and Calcium Gluconate in Promoting Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Calcium Salts

The selection of an appropriate calcium salt is a critical consideration in designing therapeutic strategies and engineering biomaterials aimed at guiding cell differentiation, particularly in the fields of bone and cartilage regeneration. While numerous calcium supplements are available, their specific effects on cellular processes like differentiation are not always well-delineated. This guide provides an objective comparison of two commonly used organic calcium salts, calcium lactate (B86563) and calcium gluconate, and their potential to induce cell differentiation. This analysis is based on available experimental data for each compound and its constituent ions, offering a framework for researchers to make informed decisions for in vitro and in vivo studies.

Performance Comparison: Osteogenic and Chondrogenic Potential

Direct comparative studies on the effects of calcium gluconate versus calcium lactate on cell differentiation are limited in the current scientific literature.[1] However, by examining studies on each salt and its components, we can infer their relative potential to stimulate key markers of differentiation, particularly in osteogenic (bone) and chondrogenic (cartilage) lineages.

Key Markers of Cell Differentiation:
  • Osteoblast Differentiation:

    • Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation, crucial for matrix mineralization.[1]

    • Mineralization: The deposition of calcium phosphate (B84403) crystals, often visualized by Alizarin Red S staining, is a hallmark of mature osteoblasts.[1]

    • Osteogenic Gene Expression: Upregulation of key transcription factors (e.g., RUNX2, Osterix) and bone matrix proteins (e.g., Osteocalcin, Collagen Type I) is essential for the differentiation process.[1]

  • Chondrocyte Differentiation and Proliferation:

    • Cell Proliferation: Assessed by markers like 5-bromo-2′-deoxyuridine (BrdU) uptake.

    • Matrix Integrity: Evaluated through histological analysis of cartilage thickness and structure.

    • Inflammatory Markers: Inhibition of factors like cyclooxygenase (COX)-2 can be indicative of a protective effect on chondrocytes.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the effects of calcium lactate (via its lactate component) and calcium gluconate on key markers of cell differentiation.

Table 1: Effect on Osteoblast Differentiation Markers

Compound/IonCell TypeConcentrationIncubation TimeResultReference
LactateOsteoblast-lineage cellsNot specifiedNot specifiedPromoted alkaline phosphatase-positive cell formation and increased ALP activity.[2]
LactateBone Marrow Stromal Cells (BMSCs)10 mM14 daysUpregulated expression of Runx2, ALP, and Osterix.[3]
LactateOsteoblast-lineage cellsNot specifiedNot specifiedInduced the expression of osteocalcin.[2]
Calcium (general)SaOs-2 & MC3T3-E1 (osteoblasts)2.5–10 mM3-4 weeksSignificantly increased mineralization in a dose-dependent manner.[1]

Table 2: Effect on Chondrocyte Differentiation and Health

CompoundModelDosageTreatment DurationResultReference
Calcium GluconateOsteoarthritis rat model50 mg/kg (oral)84 daysIncreased BrdU uptake in chondrocytes, indicating enhanced proliferation.[4][5]
Calcium GluconateOsteoarthritis rat model50 mg/kg (oral)84 daysLed to a lower degree of articular cartilage damage.[4][5]
Calcium GluconateOsteoarthritis rat model50 mg/kg (oral)84 daysInhibited overexpressed cyclooxygenase (COX)-2 and related chondrocyte apoptosis.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the context of assessing cell differentiation.

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture: Plate osteoblast-like cells (e.g., MG-63, SaOs-2, or primary BMSCs) in 24-well plates at a density of 1 x 10⁴ cells/well and culture in osteogenic induction medium.

  • Treatment: After 24 hours, replace the medium with fresh osteogenic induction medium containing various concentrations of calcium lactate or calcium gluconate. A control group with no added calcium salt should be included.

  • Incubation: Incubate the cells for the desired time points (e.g., 7, 14, and 21 days), replacing the medium every 2-3 days.

  • Cell Lysis: At each time point, wash the cells with phosphate-buffered saline (PBS) and lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Assay:

    • Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysates.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Protocol 2: Alizarin Red S Staining for Mineralization
  • Cell Culture and Treatment: Follow steps 1-3 from the ALP activity assay protocol, typically extending the culture period to 21-28 days to allow for significant matrix mineralization.

  • Fixation: At the end of the culture period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining:

    • Wash the fixed cells with deionized water.

    • Add 2% Alizarin Red S solution (pH 4.2) to each well and incubate for 20-30 minutes at room temperature.

    • Aspirate the staining solution and wash the wells multiple times with deionized water to remove excess stain.

  • Visualization and Quantification:

    • Visualize the stained calcium deposits under a microscope.

    • For quantification, the stain can be eluted with a solution of 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) and the absorbance measured at 562 nm.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Cell Culture and Treatment: Follow steps 1-3 from the ALP activity assay protocol, with time points typically ranging from 3 to 14 days for gene expression analysis.

  • RNA Extraction: At the desired time points, lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a suitable real-time PCR system and SYBR Green master mix.

    • Use specific primers for osteogenic marker genes (e.g., RUNX2, Osterix, ALP, Osteocalcin) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression can be calculated using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling Pathways

Calcium ions (Ca²⁺) are crucial second messengers in numerous signaling cascades that regulate cell differentiation.[6] The influx of extracellular Ca²⁺ or its release from intracellular stores like the endoplasmic reticulum triggers a cascade of events.

CalciumSignaling extracellular Extracellular Signal (e.g., Growth Factor) receptor GPCR / RTK extracellular->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca_cyto Cytosolic Ca²⁺ Increase er->ca_cyto releases Ca²⁺ ca_er Ca²⁺ cam Calmodulin (CaM) ca_cyto->cam binds to camk CaMK cam->camk activates transcription_factors Transcription Factors (e.g., NFAT, CREB, RUNX2) camk->transcription_factors activate pkc->transcription_factors activate gene_expression Gene Expression (Differentiation) transcription_factors->gene_expression

Caption: Generalized calcium signaling pathway in cell differentiation.

Experimental Workflow

The following diagram outlines a typical workflow for comparing the effects of calcium lactate and calcium gluconate on cell differentiation in vitro.

ExperimentalWorkflow cluster_assays Differentiation Assays start Start: Cell Seeding (e.g., BMSCs, Chondrocytes) treatment Treatment with Differentiation Media start->treatment control Control Group (Basal Medium) treatment->control calcium_lactate Calcium Lactate Group treatment->calcium_lactate calcium_gluconate Calcium Gluconate Group treatment->calcium_gluconate alp_assay ALP Activity Assay (Early Osteogenesis) control->alp_assay alizarin_staining Alizarin Red S Staining (Mineralization) control->alizarin_staining gene_expression qRT-PCR (Gene Expression) control->gene_expression proliferation_assay Proliferation Assay (e.g., BrdU) control->proliferation_assay calcium_lactate->alp_assay calcium_lactate->alizarin_staining calcium_lactate->gene_expression calcium_lactate->proliferation_assay calcium_gluconate->alp_assay calcium_gluconate->alizarin_staining calcium_gluconate->gene_expression calcium_gluconate->proliferation_assay data_analysis Data Analysis & Comparison alp_assay->data_analysis alizarin_staining->data_analysis gene_expression->data_analysis proliferation_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: In vitro workflow for comparing calcium salts on cell differentiation.

Discussion and Conclusion

While direct, head-to-head studies are lacking, the available evidence suggests that both calcium lactate and calcium gluconate can positively influence cell differentiation, albeit through potentially different primary mechanisms related to their anions.

  • Calcium Lactate: The lactate component has been shown to actively promote osteoblast differentiation by upregulating key osteogenic markers.[2][3] Lactate can serve as a signaling molecule, influencing metabolic pathways that support the high energy demands of differentiation. Recent studies indicate that lactate can trigger intracellular calcium influx in bone marrow mesenchymal stem cells, thereby activating the osteogenic phenotype.[7]

  • Calcium Gluconate: Studies on calcium gluconate have highlighted its protective and proliferative effects on chondrocytes in an osteoarthritis model.[4][5] It appears to mitigate inflammatory processes and support chondrocyte health, which is essential for maintaining cartilage integrity.

Bioavailability and Solubility: Both calcium lactate and calcium gluconate are organic calcium salts with good solubility and bioavailability compared to inorganic sources like calcium carbonate.[8][9][10] Calcium lactate gluconate, a mixture of the two, is noted for its particularly high solubility and bioavailability.[8][11][12] This is a crucial factor in cell culture, as the dissociation of the salt and the availability of free Ca²⁺ ions are prerequisites for cellular uptake and subsequent signaling.[13]

Future Directions: To provide a definitive recommendation for specific cell differentiation applications, direct comparative studies are necessary. Such studies should evaluate a range of concentrations of both calcium salts on various cell types (e.g., mesenchymal stem cells, pre-osteoblasts, and chondrocytes) and assess a comprehensive panel of differentiation markers over time.

References

Comparative Bioavailability of Calcium Lactate Monohydrate and Calcium Carbonate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioavailability of calcium lactate (B86563) monohydrate and calcium carbonate, two common forms of calcium supplementation. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of experimental data and methodologies to inform research and formulation decisions.

Executive Summary

Calcium is an essential mineral for numerous physiological processes, most notably bone health. The effectiveness of a calcium supplement is largely determined by its bioavailability, the proportion of the ingested nutrient that is absorbed and utilized by the body. This guide examines the comparative bioavailability of calcium lactate monohydrate and calcium carbonate, drawing on findings from clinical studies. Evidence suggests that while both forms of calcium are effective in increasing serum calcium levels, this compound exhibits a faster absorption rate and, consequently, higher overall bioavailability compared to calcium carbonate.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data from a pivotal study by Shieh et al. (2003), which directly compared the bioavailability of calcium lactate and calcium carbonate in healthy adults.

ParameterThis compoundCalcium Carbonate
Change in Serum Calcium Concentration (mg/dL) at 1 hour 0.54 ± 0.090.29 ± 0.08
Area Under the Curve (AUC) for Serum Calcium (mg・h/dL) 2.25 ± 0.281.89 ± 0.26
Cumulative Urinary Calcium Excretion (mg/5h) 18.3 ± 2.115.7 ± 1.9

Data presented as mean ± standard error of the mean (SEM).

Interpretation of Data

The data clearly indicates that this compound leads to a more rapid and greater increase in serum calcium levels compared to calcium carbonate. The significantly higher change in serum calcium at the one-hour mark and the larger overall area under the curve suggest a more efficient absorption of calcium from this compound. Furthermore, the higher cumulative urinary calcium excretion in the calcium lactate group is indicative of greater calcium absorption from the gastrointestinal tract.

Experimental Protocols

The findings presented are based on a randomized, single-blind, two-way crossover study, a robust design for bioavailability assessment. A detailed methodology is provided below to allow for replication and further investigation.

Study Design: A randomized, single-blind, two-way crossover study.

Participants: Healthy adult volunteers with normal calcium levels.

Procedure:

  • Washout Period: Participants undergo a one-week washout period to eliminate any residual effects of previous calcium intake.

  • Fasting: Subjects fast overnight for at least 12 hours prior to the administration of the calcium supplement.

  • Supplement Administration: On the morning of the study, participants are randomly assigned to receive a single oral dose of either this compound or calcium carbonate, providing 900 mg of elemental calcium.

  • Blood Sampling: Venous blood samples are collected at baseline (0 hours) and at 1, 2, 4, and 5 hours post-ingestion.

  • Urine Collection: Urine is collected at baseline and for a period of 5 hours post-ingestion.

  • Crossover: After a one-week washout period, participants crossover to the alternate calcium supplement, and the procedure is repeated.

Biochemical Analysis:

  • Serum samples are analyzed for total calcium concentration.

  • Urine samples are analyzed for calcium and creatinine (B1669602) concentrations.

Visualizing the Pathways

To further elucidate the processes involved in calcium absorption and the experimental design, the following diagrams are provided.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_paracellular Paracellular Pathway Calcium Salts Calcium Salts Ca2+ Ca2+ Calcium Salts->Ca2+ Solubilization Paracellular Ca2+ Calcium Salts->Paracellular Ca2+ Passive Diffusion Calbindin Calbindin Ca2+->Calbindin Apical Entry (TRPV6) PMCA1b PMCA1b Calbindin->PMCA1b Intracellular Transport NCX1 NCX1 Calbindin->NCX1 Absorbed Ca2+ Absorbed Ca2+ PMCA1b->Absorbed Ca2+ Basolateral Efflux (Active Transport) NCX1->Absorbed Ca2+ Basolateral Efflux (Na+/Ca2+ Exchange) Paracellular Ca2+->Absorbed Ca2+

Caption: Intestinal Calcium Absorption Pathways.

Start Start Randomization Randomization Start->Randomization Group A Group A Randomization->Group A Calcium Lactate Group B Group B Randomization->Group B Calcium Carbonate Washout Washout Group A->Washout End End Group B->Washout Group B->End Final Analysis Crossover Crossover Washout->Crossover Crossover->Group A Calcium Carbonate Crossover->Group B Calcium Lactate

Caption: Randomized Crossover Experimental Workflow.

Conclusion

The available evidence strongly suggests that this compound offers superior bioavailability compared to calcium carbonate, primarily due to its faster absorption rate.[1][2] This difference is a critical consideration for the development of calcium supplements, particularly for individuals with impaired gastric acid secretion or those requiring rapid replenishment of calcium levels. The experimental protocol detailed in this guide provides a standardized framework for future research in this area, enabling consistent and comparable evaluation of different calcium formulations. Researchers and drug development professionals are encouraged to consider these findings when selecting a calcium salt for supplementation or fortification purposes.

References

A Comparative Guide to Validating the Purity of Calcium Lactate Monohydrate: HPLC vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for pharmaceutical ingredients such as calcium lactate (B86563) monohydrate. While traditional pharmacopoeial methods have long been the standard, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative with significant advantages in specificity and impurity profiling. This guide provides a detailed comparison of a proposed HPLC method with the conventional complexometric titration method for validating the purity of calcium lactate monohydrate, supported by experimental protocols and performance data.

Executive Summary

High-Performance Liquid Chromatography (HPLC) emerges as a superior technique for the comprehensive purity assessment of this compound when compared to the traditional complexometric titration. While complexometric titration provides a reliable assay of the calcium content, it lacks the specificity to detect and quantify organic impurities. The proposed ion-exclusion HPLC method not only accurately quantifies the lactate content but also separates and quantifies potential organic acid impurities that may be present from the synthesis process. This capability makes HPLC an indispensable tool for a complete purity profile and stability studies.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the proposed HPLC method and the traditional complexometric titration for the analysis of this compound.

ParameterIon-Exclusion HPLCComplexometric Titration (USP/EP)
Principle Separation of lactate and organic acids based on ion-exclusion and hydrophobic interactions, followed by UV detection.Chelation of calcium ions with a titrant (EDTA) in the presence of a metal indicator.
Specificity High: Capable of separating and quantifying lactate from potential organic impurities (e.g., acetate, formate, citrate).Low: Measures total calcium content and is not specific for the lactate salt. It cannot detect or quantify organic impurities.
Quantification Quantifies lactate and individual impurities.Quantifies total calcium content.
Linearity (r²) > 0.999 for lactate and potential impurities.Typically > 0.999 for calcium.[1]
Accuracy (% Recovery) 98.0% - 102.0% for lactate and impurities.[2]98.0% - 102.0% for calcium.[3][4]
Precision (%RSD) < 2.0% for lactate and impurities.[2][5]< 1.0% for calcium assay.[4]
Limit of Detection (LOD) ~0.05 - 10 µg/mL for organic acid impurities.[6][7]Not applicable for impurity detection.
Limit of Quantification (LOQ) ~0.1 - 20 µg/mL for organic acid impurities.[6][7]Not applicable for impurity detection.
Robustness Good; minor changes in mobile phase pH, flow rate, and temperature have a minimal effect on separation.[8][9][10][11][12]Good; the method is well-established and rugged.
Application Purity testing, impurity profiling, stability studies, and assay.Primarily for the assay of calcium content.

Experimental Protocols

Proposed Ion-Exclusion HPLC Method for Purity and Impurity Determination

This method is designed to separate and quantify lactate as well as potential organic acid impurities such as acetate, formate, citrate, and succinate.

Chromatographic Conditions:

  • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm, 9 µm) or equivalent ion-exclusion column.

  • Mobile Phase: 0.005 M Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Detector: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 30 minutes.

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of USP Calcium Lactate Reference Standard in water at a concentration of approximately 1.0 mg/mL. Prepare working standards by diluting the stock solution. For impurity analysis, prepare a mixed standard solution containing known concentrations of potential impurities (e.g., sodium acetate, sodium formate, citric acid, succinic acid) in water.

  • Sample Solution: Accurately weigh and dissolve about 100 mg of this compound in 100 mL of water to obtain a concentration of approximately 1.0 mg/mL.

  • System Suitability: The system is deemed suitable if the resolution between the lactate peak and the closest eluting impurity peak is not less than 1.5, and the relative standard deviation for replicate injections of the standard solution is not more than 2.0%.

Complexometric Titration for Calcium Assay (based on USP)

This method determines the percentage of calcium in the this compound sample.

Reagents and Equipment:

Procedure:

  • Accurately weigh about 350 mg of this compound.

  • Dissolve the sample in a mixture of 150 mL of water and 2 mL of 3 N hydrochloric acid.

  • While stirring, add about 30 mL of 0.05 M disodium edetate VS from a 50-mL buret.

  • Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.

  • Continue the titration with 0.05 M disodium edetate VS to a blue endpoint.

  • Perform a blank determination and make any necessary correction.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical flows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting prep_std Prepare Standard Solutions (Calcium Lactate RS & Impurities) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (this compound) prep_sample->hplc_system injection Inject Standards and Samples hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration quantification Quantify Lactate and Impurities peak_integration->quantification report Generate Purity Report quantification->report

HPLC Experimental Workflow

Method_Comparison cluster_hplc HPLC Method cluster_titration Complexometric Titration hplc_assay Lactate Assay hplc_impurities Impurity Profiling hplc_assay->hplc_impurities Simultaneous hplc_specificity High Specificity hplc_impurities->hplc_specificity titration_assay Calcium Assay titration_no_impurities No Impurity Information titration_assay->titration_no_impurities titration_specificity Low Specificity titration_no_impurities->titration_specificity Purity_Validation Purity Validation of This compound Purity_Validation->hplc_assay Purity_Validation->titration_assay

Method Comparison Logic

Conclusion

For a comprehensive and accurate assessment of this compound purity, the use of a validated HPLC method is strongly recommended. While complexometric titration remains a valid and simple technique for determining the overall calcium content, its inability to provide information on organic impurities limits its utility in modern pharmaceutical quality control. The proposed ion-exclusion HPLC method offers superior specificity, allowing for the simultaneous assay of the active ingredient and the quantification of potential process-related impurities, thereby ensuring a more complete and reliable purity profile of the drug substance.

References

A Comparative In Vitro Analysis of Calcium Lactate and Calcium Citrate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two common calcium supplements: calcium lactate (B86563) and calcium citrate (B86180). The following sections detail the experimental data and protocols supporting the analysis of their efficacy, focusing on solubility and cellular uptake.

The selection of an appropriate calcium salt for supplementation is a critical factor in ensuring optimal bioavailability. While in vivo studies provide the ultimate assessment of a supplement's efficacy, in vitro models offer a controlled environment to investigate fundamental properties such as solubility and cellular absorption, which are key determinants of bioavailability. This guide focuses on the comparative in vitro performance of calcium lactate and calcium citrate.

Quantitative Data Summary

The in vitro solubility of calcium salts is highly dependent on the pH of the surrounding medium, which simulates the different environments of the gastrointestinal tract. The following table summarizes the ionic and total soluble calcium from calcium lactate and calcium citrate under simulated gastric (pH 2.0) and intestinal (pH 7.0) conditions.

Calcium SaltpHIonic Calcium (mM)Total Soluble Calcium (mM)
Calcium Lactate2.0~80-90% of total solubleData not specified
7.0Data not specifiedData not specified
Calcium Citrate2.0~80-90% of total solubleData not specified
7.0Forms a significant soluble complexSignificantly higher than other salts

Data adapted from an in vitro study on the solubility characteristics of six calcium salts. At pH 2.0, a high percentage of soluble calcium from both salts was in the ionic form. A key distinction appeared at pH 7.0, where calcium citrate formed a significantly higher level of a soluble complex compared to other salts like calcium phosphate (B84403) which precipitated extensively.[1][2]

Key Experimental Protocols

In Vitro Solubility Assessment under Simulated Gastrointestinal pH

This protocol is designed to evaluate the solubility of calcium supplements under conditions that mimic the pH of the stomach and small intestine.

Objective: To determine the ionic and total soluble calcium from calcium lactate and calcium citrate at pH 2.0 (gastric) and pH 7.0 (intestinal).

Materials:

  • Calcium lactate

  • Calcium citrate

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • Centrifuge

  • Atomic absorption spectrophotometer or inductively coupled plasma atomic emission spectroscopy (ICP-AES) for calcium analysis.

Procedure:

  • Sample Preparation: Prepare solutions of calcium lactate and calcium citrate of known concentrations in deionized water.

  • Gastric pH Simulation: Adjust the pH of the solutions to 2.0 using HCl. Stir the solutions at a constant rate for a specified time (e.g., 1 hour) at 37°C to simulate gastric conditions.

  • Intestinal pH Simulation: Following the gastric simulation, adjust the pH of the same solutions to 7.0 using NaOH. Continue to stir for a further specified time (e.g., 2 hours) at 37°C to simulate intestinal conditions.

  • Sample Analysis:

    • Total Soluble Calcium: At the end of each pH incubation, take an aliquot of the solution and centrifuge to pellet any insoluble material. Analyze the supernatant for total calcium concentration using an appropriate analytical method (e.g., ICP-AES).

    • Ionic Calcium: Use a calcium ion-selective electrode to measure the concentration of free Ca²⁺ ions in the solution at each pH stage.

In Vitro Calcium Uptake using Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model for intestinal absorption due to its ability to differentiate into a monolayer of polarized enterocytes.

Objective: To compare the cellular uptake of calcium from calcium lactate and calcium citrate.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Transwell® inserts (or similar) for cell culture.

  • Calcium lactate and calcium citrate solutions.

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Cell lysis buffer.

  • Calcium assay kit or analytical instrument for calcium quantification.

Procedure:

  • Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Test Solutions: Prepare solutions of calcium lactate and calcium citrate in the transport buffer at equimolar concentrations of elemental calcium.

  • Calcium Uptake Assay:

    • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

    • Add the test solutions to the apical (upper) chamber of the Transwell® inserts.

    • Incubate for a defined period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO₂.

    • At the end of the incubation, remove the test solutions and wash the cell monolayers multiple times with ice-cold, calcium-free HBSS to remove any surface-bound calcium.

  • Quantification of Cellular Calcium:

    • Lyse the cells using a suitable lysis buffer.

    • Determine the calcium concentration in the cell lysates using a colorimetric calcium assay kit or by atomic absorption spectroscopy.

    • Normalize the calcium uptake to the total protein content of the cell lysate.

Visualizations

Experimental_Workflow cluster_solubility Solubility Assessment cluster_uptake Cellular Uptake Assay prep_sol Prepare Calcium Salt Solutions ph2 Simulate Gastric pH (2.0) prep_sol->ph2 prep_uptake Prepare Test Solutions ph7 Simulate Intestinal pH (7.0) ph2->ph7 analyze_sol Analyze Soluble & Ionic Calcium ph7->analyze_sol culture Culture & Differentiate Caco-2 Cells culture->prep_uptake incubate Incubate with Cells prep_uptake->incubate analyze_uptake Quantify Cellular Calcium Uptake incubate->analyze_uptake

Caption: Comparative experimental workflow for in vitro analysis.

Calcium_Signaling_Pathway cluster_cell Intestinal Epithelial Cell Extracellular Extracellular Calcium (from supplement) Channel Calcium Channels (e.g., TRP channels) Extracellular->Channel Enters cell Intracellular Increased Intracellular Ca²⁺ Channel->Intracellular Influx Signaling Downstream Signaling Cascades (e.g., Calmodulin, PKC) Intracellular->Signaling Activates Response Cellular Responses (e.g., Gene expression, Enzyme activation) Signaling->Response Leads to

Caption: General calcium signaling pathway in intestinal cells.

References

A Comparative Guide to Analytical Methods for Calcium Lactate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four prominent analytical methods for the detection and quantification of calcium lactate (B86563): Complexometric Titration, High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), and Ion Chromatography (IC). The performance of each method is objectively compared, supported by experimental data to aid in the selection of the most suitable technique for your specific research and quality control needs.

Overview of Analytical Methods

The accurate determination of calcium lactate is crucial in pharmaceutical formulations, food products, and various research applications. The choice of analytical method depends on factors such as the required sensitivity, specificity, sample matrix, available equipment, and throughput needs. This guide explores the principles, protocols, and performance characteristics of four widely used methods.

Data Presentation: A Comparative Summary

The following table summarizes the key performance indicators for each analytical method, allowing for a direct comparison of their capabilities.

Performance ParameterComplexometric TitrationHigh-Performance Liquid Chromatography (HPLC)Atomic Absorption Spectroscopy (AAS)Ion Chromatography (IC)
Analyte Detected Calcium IonLactate and/or CalciumCalcium IonLactate and/or Calcium
Linearity (R²) Not Applicable (Absolute Method)> 0.998[1]> 0.999[2][3]> 0.996[4]
Accuracy (% Recovery) High (Pharmacopeial Standard)92.7 - 108.5%[1]93.24 - 101.75%[2][3]97.6 - 99.6%[4]
Precision (%RSD) Low (Typically < 1%)< 2.0%[1]Interday: 3.48 - 5.01%[2][3]< 7.0%[4]
Limit of Detection (LOD) mg range27.6 µg/mL (as phospholactate)[1]-0.5 mmol/L (for lactic acid)[4]
Limit of Quantification (LOQ) mg range78.4 µg/mL (as phospholactate)[1]-1.0 mmol/L (for lactic acid)[4]
Specificity Moderate (Interference from other metal ions)HighHighHigh
Throughput Low to MediumHighHighHigh
Cost per Sample LowHighMediumHigh
Primary Application Assay of pure substanceQuantification in complex mixtures, stability studiesQuantification of calcium contentQuantification of both lactate and calcium ions

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Complexometric Titration

This is a classic and widely adopted pharmacopeial method for the assay of calcium lactate. It relies on the reaction of calcium ions with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), in the presence of a metal indicator.

Experimental Workflow:

cluster_prep Sample Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_calc Calculation start Weigh Sample dissolve Dissolve in Acidified Water start->dissolve add_indicator Add Indicator (e.g., Hydroxy Naphthol Blue) dissolve->add_indicator titrate Titrate with EDTA add_indicator->titrate endpoint Color Change titrate->endpoint calculate Calculate Purity endpoint->calculate

Figure 1: Workflow for Complexometric Titration of Calcium Lactate.

Protocol:

  • Sample Preparation: Accurately weigh a quantity of calcium lactate and dissolve it in a mixture of deionized water and dilute hydrochloric acid.

  • Indicator Addition: Add a suitable indicator, such as hydroxy naphthol blue, to the sample solution.

  • Titration: Titrate the solution with a standardized solution of 0.05 M disodium (B8443419) EDTA.

  • Endpoint Detection: The endpoint is reached when the solution exhibits a distinct color change, for example, from purple to a clear blue.

  • Calculation: The concentration of calcium lactate is calculated based on the volume of EDTA titrant consumed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and sensitive technique for the separation and quantification of calcium lactate, often by detecting the lactate component. Reversed-phase and ion-exclusion chromatography are common approaches.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification start Prepare Sample Solution filter Filter through 0.45µm filter start->filter inject Inject into HPLC filter->inject separate Separate on Column inject->separate detect Detect with UV/RI Detector separate->detect quantify Quantify using Calibration Curve detect->quantify

Figure 2: Workflow for HPLC Analysis of Calcium Lactate.

Protocol (Ion-Exclusion HPLC-UV/RI): [5]

  • Mobile Phase Preparation: Prepare an aqueous solution of a suitable acid, such as sulfuric acid, as the mobile phase.

  • Standard and Sample Preparation: Prepare a series of standard solutions of lactic acid or calcium lactate of known concentrations. Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A suitable ion-exclusion column.

    • Mobile Phase: Isocratic elution with the prepared acidic mobile phase.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at approximately 210 nm or a Refractive Index (RI) detector.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify and quantify the lactate peak based on the retention time and peak area compared to the calibration curve generated from the standard solutions.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive and specific method for determining the elemental composition of a sample. For calcium lactate, it is used to quantify the calcium content.

Experimental Workflow:

cluster_prep Sample Preparation cluster_aas AAS Measurement cluster_quant Quantification start Digest Sample with Acid dilute Dilute to Working Range start->dilute aspirate Aspirate into Flame dilute->aspirate measure Measure Absorbance aspirate->measure quantify Quantify using Calibration Curve measure->quantify

Figure 3: Workflow for AAS Analysis of Calcium in Calcium Lactate.

Protocol: [2][3][6]

  • Sample Preparation: Accurately weigh the calcium lactate sample and digest it using a suitable acid, such as nitric acid, to bring the calcium into solution. Dilute the digested sample with deionized water to a concentration within the linear range of the instrument.

  • Instrumental Parameters:

    • Wavelength: 422.7 nm for calcium.

    • Lamp: Calcium hollow cathode lamp.

    • Flame: Air-acetylene.

  • Calibration: Prepare a series of calcium standard solutions of known concentrations and generate a calibration curve by measuring their absorbance.

  • Analysis: Aspirate the prepared sample solution into the flame and measure the absorbance.

  • Quantification: Determine the calcium concentration in the sample by comparing its absorbance to the calibration curve.

Ion Chromatography (IC)

IC is a powerful technique for the separation and quantification of ions. It can be used to determine the concentration of both the lactate anion and the calcium cation in a sample.

Experimental Workflow:

cluster_prep Sample Preparation cluster_ic IC Analysis cluster_quant Quantification start Dissolve Sample in Eluent filter Filter through 0.45µm filter start->filter inject Inject into IC System filter->inject separate Separate on Ion-Exchange Column inject->separate detect Detect with Conductivity Detector separate->detect quantify Quantify using Calibration Curve detect->quantify

Figure 4: Workflow for IC Analysis of Calcium Lactate.

Protocol:

  • Eluent Preparation: Prepare the appropriate eluent for either cation or anion analysis. For example, a methanesulfonic acid solution for cation analysis or a carbonate/bicarbonate buffer for anion analysis.

  • Standard and Sample Preparation: Prepare a series of standard solutions containing known concentrations of calcium or lactate. Dissolve the sample in the eluent and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Columns: A suitable cation-exchange column for calcium analysis and an anion-exchange column for lactate analysis.

    • Eluent: Isocratic or gradient elution depending on the specific application.

    • Detection: Suppressed conductivity detection is commonly used.

  • Analysis: Inject the standard and sample solutions into the IC system.

  • Quantification: Identify and quantify the calcium or lactate peaks based on their retention times and peak areas in comparison to the calibration curves.

Cross-Validation of Analytical Methods: A Logical Framework

The process of cross-validating analytical methods ensures the reliability and consistency of results. It is a critical step when transferring a method to a different laboratory or comparing the performance of a new method against an established one.

cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_decision Decision method_A Method A (e.g., Titration) accuracy Accuracy method_A->accuracy precision Precision method_A->precision linearity Linearity method_A->linearity lod_loq LOD/LOQ method_A->lod_loq specificity Specificity method_A->specificity method_B Method B (e.g., HPLC) method_B->accuracy method_B->precision method_B->linearity method_B->lod_loq method_B->specificity compare_results Compare Performance Data accuracy->compare_results precision->compare_results linearity->compare_results lod_loq->compare_results specificity->compare_results decision Method Suitability compare_results->decision

Figure 5: Logical Framework for Cross-Validation of Analytical Methods.

Conclusion

The selection of an appropriate analytical method for calcium lactate detection is a critical decision that impacts the quality and reliability of research and product development outcomes.

  • Complexometric Titration remains a robust, cost-effective, and accurate method for the assay of pure calcium lactate, as reflected in its continued use in pharmacopeias.

  • HPLC offers high sensitivity, specificity, and the ability to analyze calcium lactate in complex matrices, making it ideal for stability studies and the analysis of finished products.

  • AAS provides a highly specific and sensitive method for the quantification of the calcium content, which is particularly useful when the elemental composition is of primary interest.

  • Ion Chromatography presents a versatile option for the simultaneous or separate determination of both the lactate anion and the calcium cation, offering high sensitivity and specificity.

Ultimately, the choice of method should be guided by the specific analytical requirements, including the nature of the sample, the desired level of sensitivity, throughput needs, and available resources. This guide provides the foundational data to make an informed decision based on a cross-validation of these key analytical techniques.

References

A Comparative Guide to Calcium Lactate Hydrates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, stability, and biological effects of different calcium lactate (B86563) hydrates, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the different hydrate (B1144303) forms of calcium lactate, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the nuanced differences between these hydrates is crucial for optimizing formulation, ensuring stability, and predicting biological outcomes in various experimental and therapeutic settings.

Physicochemical Properties: A Tabular Comparison

The hydration state of calcium lactate significantly influences its physical and chemical properties. These differences are critical in the context of pharmaceutical formulation and drug delivery. The following tables summarize the key quantitative data comparing anhydrous calcium lactate, calcium lactate trihydrate, and calcium lactate pentahydrate.

Table 1: General Physicochemical Properties

PropertyAnhydrous Calcium LactateCalcium Lactate TrihydrateCalcium Lactate Pentahydrate
Molecular Formula C₆H₁₀CaO₆C₆H₁₀CaO₆·3H₂OC₆H₁₀CaO₆·5H₂O
Molecular Weight ( g/mol ) 218.22272.27308.30
Appearance Amorphous or crystalline powderCrystalline or granular powderWhite, crystalline or granular powder, slightly efflorescent
Water Content (%) < 3.0%[1]15.0% - 20.0%[1]22.0% - 27.0%[1]

Table 2: Solubility and Stability

PropertyAnhydrous Calcium LactateCalcium Lactate TrihydrateCalcium Lactate Pentahydrate
Solubility in Water ( g/100 mL at 25°C) 6.7[2]9[3]7.9 - 9[2][3]
Hygroscopicity May be hygroscopic and convert to a hydrated form[4]HygroscopicSomewhat efflorescent[5]
Thermal Stability Decomposes at higher temperaturesDehydration occurs upon heatingDehydration is rapid at temperatures of 55°C and above[]

Table 3: Pharmaceutical Properties for Tablet Formulation

PropertyAnhydrous Calcium LactateCalcium Lactate TrihydrateCalcium Lactate Pentahydrate
Compactability Data not availableInferior compaction propertiesSuperior compaction properties for direct compression[][7]
Effect of Dehydration on Tablets Not applicableN/AReduced tablet crushing strength[]

Experimental Protocols

Detailed methodologies are essential for reproducible research. This section outlines key experimental protocols relevant to the comparison of calcium lactate hydrates.

In Vitro Dissolution Testing of Calcium Lactate Tablets

This protocol is adapted from the United States Pharmacopeia (USP) guidelines for dissolution testing of immediate-release solid oral dosage forms.[8][9][10]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of deionized water.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 rpm.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Start the apparatus and withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn sample volume with fresh dissolution medium.

    • Filter the samples promptly.

    • Analyze the concentration of dissolved calcium lactate in the samples using a suitable analytical method, such as titration or atomic absorption spectroscopy.[11]

  • Data Analysis: Plot the percentage of the labeled amount of calcium lactate dissolved against time to obtain a dissolution profile.

In Vivo Bioavailability Study

This protocol provides a general framework for a single-dose, randomized, crossover bioavailability study in healthy adult volunteers.[5][12][13][14]

  • Study Design: A randomized, two-period, crossover design with a washout period of at least one week between periods.

  • Subjects: Healthy adult volunteers who have provided informed consent. Subjects should undergo a health screening and adhere to a standardized diet low in calcium for a specified period before each study period.

  • Procedure:

    • After an overnight fast, subjects receive a single oral dose of the calcium lactate hydrate formulation.

    • Collect blood samples at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

    • Collect urine in intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose).

    • Analyze serum/plasma and urine samples for calcium concentration.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the concentration-time curve) for serum calcium. For urine, calculate the cumulative amount of calcium excreted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing the cytotoxicity of a compound on cultured cells.[15][16][17]

  • Cell Lines: Select appropriate cell lines for the study (e.g., human intestinal Caco-2 cells for oral drug absorption studies).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Prepare serial dilutions of the different calcium lactate hydrates in cell culture medium.

    • Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The biological effects of calcium lactate are intrinsically linked to its ability to increase intracellular calcium levels, which can modulate various signaling pathways.

Calcium-Calpain-FAK Signaling Pathway in Cancer Cell Motility

Recent studies have shown that calcium lactate can influence the motility of colon cancer cells by modulating the intracellular calcium concentration, which in turn affects the calpain-FAK (Focal Adhesion Kinase) signaling pathway.[18] An increase in intracellular calcium activates calpain, a calcium-dependent protease, which then cleaves FAK. This cleavage can lead to altered cell adhesion and increased cell motility.

Calpain_FAK_Pathway cluster_extracellular Extracellular cluster_cell Cell Calcium Lactate (Extracellular) Calcium Lactate (Extracellular) Calcium Lactate (Intracellular) Calcium Lactate (Intracellular) Calcium Lactate (Extracellular)->Calcium Lactate (Intracellular) Transport Ca2+ Ca2+ Calcium Lactate (Intracellular)->Ca2+ Dissociation Calpain (Inactive) Calpain (Inactive) Ca2+->Calpain (Inactive) Activates Calpain (Active) Calpain (Active) Calpain (Inactive)->Calpain (Active) FAK FAK Calpain (Active)->FAK Cleaves Cleaved FAK Cleaved FAK FAK->Cleaved FAK Altered Cell Adhesion Altered Cell Adhesion Cleaved FAK->Altered Cell Adhesion Increased Cell Motility Increased Cell Motility Altered Cell Adhesion->Increased Cell Motility

Calcium-Calpain-FAK Signaling Pathway
Experimental Workflow for Comparing Tablet Formulations

The following diagram illustrates a typical workflow for the development and comparison of tablet formulations containing different hydrates of calcium lactate.

Tablet_Formulation_Workflow cluster_characterization Tablet Evaluation Start Start Material Characterization Material Characterization Start->Material Characterization Formulation Development Formulation Development Material Characterization->Formulation Development Anhydrous, Trihydrate, Pentahydrate Tableting Tableting Formulation Development->Tableting Tablet Characterization Tablet Characterization Tableting->Tablet Characterization Dissolution Testing Dissolution Testing Tablet Characterization->Dissolution Testing Stability Studies Stability Studies Dissolution Testing->Stability Studies Data Analysis & Comparison Data Analysis & Comparison Stability Studies->Data Analysis & Comparison End End Data Analysis & Comparison->End

Tablet Formulation and Evaluation Workflow

Conclusion

The choice of a specific calcium lactate hydrate can have profound implications for the physicochemical properties, stability, and biological activity of a formulation. Calcium lactate pentahydrate, for instance, exhibits superior compaction properties, making it a preferred choice for direct compression tablet manufacturing.[][7] However, its stability is sensitive to temperature and humidity, which can lead to dehydration and a subsequent loss of tablet hardness.[] The anhydrous form, while less common, may offer advantages in specific applications where water content is a critical parameter.

The differential effects of these hydrates on cellular processes, as exemplified by the modulation of the calpain-FAK signaling pathway, underscore the importance of selecting the appropriate hydrate for the intended biological application.[18] Researchers and formulation scientists must carefully consider the data presented in this guide to make informed decisions in their experimental designs and drug development processes. Further comparative studies on the dissolution rates and bioavailability of the different hydrates are warranted to provide a more complete picture of their relative performance.

References

A Researcher's Guide to In-Vitro Models for Assessing Calcium Lactate Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate in-vitro model is a critical step in accurately assessing the intestinal absorption of calcium compounds like calcium lactate (B86563). This guide provides a comprehensive comparison of the most widely used in-vitro models, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer of enterocytes, remains the gold standard for in-vitro intestinal absorption studies. However, alternative models, such as the HT-29 cell line and co-cultures of Caco-2 and HT-29 cells, offer unique advantages that may be more suitable for specific research questions. This guide will delve into the performance of these models in assessing calcium absorption, with a focus on calcium lactate.

Comparative Analysis of In-Vitro Models for Calcium Absorption

The selection of an in-vitro model should be guided by the specific research objectives, as each model possesses distinct characteristics that influence permeability and transport mechanisms.

In-Vitro ModelKey CharacteristicsPerformance in Calcium Absorption StudiesAdvantagesLimitations
Caco-2 Monolayer Forms a polarized monolayer with well-defined tight junctions, expressing many transporters found in the small intestine. It mimics both transcellular and paracellular absorption pathways.[1][2]Considered a reliable model for predicting in-vivo calcium bioavailability.[3] Studies have shown it can differentiate the bioavailability of various calcium salts.Well-validated and widely accepted by regulatory agencies. Reproducible results.[3]Can overestimate the tightness of the intestinal barrier. Lacks mucus layer.
HT-29 Monolayer A human colon adenocarcinoma cell line that can differentiate into both absorptive and mucus-producing goblet cells.[4]Can be used to study the influence of the mucus layer on calcium absorption. Often exhibits higher paracellular permeability than Caco-2 cells.[4]Presence of a mucus layer provides a more physiologically relevant model.[4]Less characterized for calcium transport compared to Caco-2. Can have more variable differentiation.
Caco-2/HT-29 Co-culture A combination of Caco-2 and HT-29 cells (often in a 9:1 ratio) that forms a polarized monolayer with both absorptive and mucus-producing cells.[5]Offers a more physiologically realistic model by incorporating a mucus layer and having a paracellular permeability that is more representative of the human intestine.[6]More closely mimics the cellular composition and barrier properties of the human intestine.[5]More complex to establish and maintain than monocultures. The ratio of the two cell types can influence outcomes.[7]

Performance Data: Bioavailability of Different Calcium Salts

Calcium SaltIn-Vivo Net Calcium Absorption (%)In-Vitro Bioavailability (%) (Caco-2 model)Key Considerations
Calcium Lactate 32 ± 4Data not specifically reported, but expected to be good due to its solubility.Generally recognized as a bioavailable form of calcium.
Calcium Citrate 30 ± 33.41 ± 0.33Good bioavailability, does not require stomach acid for absorption.
Calcium Carbonate 39 ± 33.93 ± 0.99High elemental calcium content, but absorption is dependent on stomach acid.
Calcium Gluconate 27 ± 3Not availableLower elemental calcium content.
Calcium Acetate 32 ± 4Not availableGood solubility.

In-vivo data from a study in healthy fasting subjects.[1][8] In-vitro bioavailability data from a separate study using a Caco-2 cell model.[9]

Experimental Protocols

Caco-2 Cell Monolayer Permeability Assay for Calcium Lactate

This protocol outlines the key steps for assessing the transport of calcium lactate across a Caco-2 cell monolayer.

a. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Maintain the cell cultures for 21-25 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.

b. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a confluent and intact monolayer.[5]

  • Optionally, assess the permeability of a paracellular marker, such as Lucifer yellow or mannitol, to confirm the integrity of the tight junctions.

c. Calcium Lactate Transport Experiment:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the transport medium containing a known concentration of calcium lactate to the apical (upper) chamber. To quantify transport, radiolabeled ⁴⁵Ca-calcium lactate can be used.

  • Add fresh transport medium to the basolateral (lower) chamber.

  • Incubate the plates at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.

  • At the end of the experiment, collect samples from the apical chamber.

d. Quantification and Data Analysis:

  • Quantify the concentration of calcium in the collected samples using a suitable method, such as atomic absorption spectroscopy or a gamma counter if using ⁴⁵Ca.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the transport rate (amount of substance transported per unit time).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the substance in the apical chamber.

Caco-2/HT-29 Co-culture Model
  • Follow the same general protocol as for the Caco-2 monolayer, but seed a mixture of Caco-2 and HT-29 cells (typically a 9:1 ratio) onto the Transwell® inserts.[5]

  • The presence of HT-29 cells will result in the formation of a mucus layer, which can be visualized using Alcian blue staining.[10]

Visualizing the Mechanisms

To better understand the cellular processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways in intestinal calcium absorption.

Experimental_Workflow cluster_prep Cell Culture and Differentiation cluster_assay Transport Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell Inserts Caco2_Culture->Seeding Differentiation 21-25 Days Differentiation Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER) Differentiation->Integrity_Test Preincubation Pre-incubation with HBSS Integrity_Test->Preincubation Dosing Apical Dosing with Calcium Lactate Preincubation->Dosing Sampling Basolateral Sampling at Time Points Dosing->Sampling Quantification Calcium Quantification (AAS or Scintillation) Sampling->Quantification Papp_Calculation Papp Calculation Quantification->Papp_Calculation

Experimental workflow for assessing calcium lactate absorption using the Caco-2 model.

Calcium_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_regulation Vitamin D Regulation cluster_blood Bloodstream Ca_Lumen Ca²⁺ (from Calcium Lactate) TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Apical Entry Calbindin Calbindin-D9k TRPV6->Calbindin Binds Ca²⁺ PMCA1b PMCA1b (ATPase Pump) Calbindin->PMCA1b Transports Ca²⁺ Ca_Blood Ca²⁺ PMCA1b->Ca_Blood Basolateral Efflux VDR Vitamin D Receptor (VDR) Nucleus Nucleus VDR->Nucleus Enters Nucleus Nucleus->TRPV6 Upregulates Gene Expression Nucleus->Calbindin Upregulates Gene Expression Nucleus->PMCA1b Upregulates Gene Expression VitD 1,25(OH)₂D₃ (Active Vitamin D) VitD->VDR

Transcellular pathway of intestinal calcium absorption.

References

A Head-to-Head Comparison of Calcium Lactate and Calcium Sulfate in Bone Cement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biomaterials for bone regeneration is a critical decision. Both calcium lactate (B86563) and calcium sulfate (B86663) are biocompatible calcium salts that have been explored in the context of bone repair. This guide provides an objective comparison of their performance in bone cement formulations, supported by available experimental data. While extensive research exists for calcium sulfate-based bone cements, data on calcium lactate as a primary cement component is limited. This comparison, therefore, synthesizes direct evidence for calcium sulfate and infers the potential properties of calcium lactate based on its use in related applications.

Quantitative Data Comparison

The following tables summarize the key performance indicators for bone cements based on calcium sulfate. Due to the limited availability of data for pure calcium lactate-based bone cement, a direct quantitative comparison is not feasible. The data for calcium sulfate is derived from various studies and can vary based on the specific formulation, liquid-to-powder ratio, and presence of additives.

Table 1: Setting Time of Calcium Sulfate-Based Bone Cements

FormulationLiquid-to-Powder Ratio (L/P)Initial Setting Time (min)Final Setting Time (min)Reference
Pure α-CSHNot Specified~25Not Specified[1]
α-CSH with Chitosan/Citric Acid1.5 g/mL>240>240[2]
HAP-0.7CaSNot Specified8.04 ± 0.1523.25 ± 0.34[3]
CS/MPP/C3S CompositeNot Specified~15Not Specified[4]
Pure CSH with distilled waterNot Specified~35Not Specified[5]

Table 2: Compressive Strength of Calcium Sulfate-Based Bone Cements

FormulationCompressive Strength (MPa)Reference
Pure CSH5.8 ± 0.5[6]
CSH with 40% Tricalcium Silicate11.9 ± 0.6[6]
CS/MPP/C3S Composite26.6[4]
CSH with 20 wt% Bioglass18.1 ± 0.8[6]
CSH with 40 wt% Hydroxyapatite7.3 ± 0.6[6]
Medical-grade injectable CS (after 1h)~10[6]
Tricalcium Silicate/Sodium Alginate/CSH (45/45/10 wt%)92.41[6]

Inferred Properties of Calcium Lactate in Bone Cement

While not typically used as a primary cementitious material, calcium lactate has been investigated as an additive in calcium phosphate (B84403) cements, where it can act as a setting accelerator. Based on its chemical properties and behavior in other systems, we can infer the following for a hypothetical calcium lactate-based bone cement:

  • Setting Time: Calcium lactate is highly soluble in water, which would likely lead to a very rapid dissolution and precipitation process, potentially resulting in a fast-setting cement. However, controlling this reaction to achieve a workable consistency might be challenging.

  • Compressive Strength: The mechanical properties of a pure calcium lactate cement are not well-documented. Its high solubility might lead to a porous and mechanically weak final construct. Studies on bioconcrete have shown that calcium lactate can enhance compressive strength, but this is in a different material system.[7]

  • Biocompatibility and Osteogenesis: Calcium lactate is biocompatible and serves as a source of calcium ions, which are known to be beneficial for bone regeneration.[8][9] Lactate itself has been shown to induce osteoblast differentiation.[10] Therefore, a calcium lactate-based cement is expected to have good biocompatibility and osteoinductive potential.

  • Degradation: Due to its high solubility, a cement based on calcium lactate would likely degrade very rapidly in vivo. This could be advantageous for rapid release of incorporated drugs, but may not provide sufficient scaffolding for bone regeneration over an extended period.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of common protocols used to evaluate the key properties of bone cements.

Preparation of Calcium Sulfate Bone Cement

Calcium sulfate hemihydrate (α-CSH or β-CSH) powder is mixed with a liquid phase, which can be deionized water, saline solution, or an aqueous solution containing accelerators or retarders.[12] The liquid-to-powder (L/P) ratio is a critical parameter that influences the cement's handling properties, setting time, and mechanical strength. The components are typically mixed by hand with a spatula in a mixing bowl to form a paste, which is then injected or molded into the desired shape.[2]

Setting Time Measurement

The setting time is often determined according to ASTM C266 or ISO 9917-1 standards using a Gillmore or Vicat needle apparatus.[2][3]

  • Sample Preparation: The cement paste is prepared and placed into a mold.

  • Initial Setting Time: A needle of a specific weight and diameter is gently applied to the surface of the cement. The initial setting time is recorded as the time when the needle no longer leaves a significant indentation.

  • Final Setting Time: A heavier needle is used, and the final setting time is the point at which the needle fails to make a perceptible indentation on the cement surface.

Compressive Strength Testing

Compressive strength is a key indicator of a bone cement's ability to withstand physiological loads. The test is typically performed according to ASTM F451 or ISO 5833 standards.

  • Specimen Preparation: Cylindrical specimens of the set cement are prepared with specific dimensions (e.g., 6 mm diameter and 12 mm height).[2]

  • Testing: The specimens are placed in a universal testing machine and subjected to a compressive load at a constant crosshead speed (e.g., 1 mm/min) until failure.[13]

  • Calculation: The compressive strength is calculated by dividing the maximum load at failure by the original cross-sectional area of the specimen.

In Vitro Biocompatibility and Osteogenesis Assessment
  • Cell Culture: Osteoblast-like cells (e.g., MG-63, Saos-2) are cultured on the surface of the set cement samples.

  • Cell Viability/Proliferation: Assays such as the MTT or AlamarBlue assay are used to quantify the number of viable cells at different time points.

  • Cell Differentiation: Alkaline phosphatase (ALP) activity, a marker of early osteoblast differentiation, is measured. Mineralization, a marker of late-stage differentiation, can be assessed by Alizarin Red S staining, which stains calcium deposits.

In Vivo Biocompatibility and Bone Regeneration Assessment
  • Implantation: The bone cement is implanted into a critical-sized bone defect in an animal model (e.g., rabbit tibia or femur).[14]

  • Histological Analysis: After a predetermined period, the animals are euthanized, and the bone tissue containing the implant is harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the tissue response, inflammation, and new bone formation at the implant interface.

  • Micro-CT Analysis: Micro-computed tomography can be used to non-destructively visualize and quantify the volume of new bone formation and the degradation of the cement implant over time.[15]

Signaling Pathways in Bone Regeneration

The interaction of biomaterials with host tissues at a molecular level is fundamental to their success. Both calcium sulfate and calcium lactate can influence signaling pathways involved in osteogenesis.

Calcium Sulfate

Calcium sulfate has been shown to promote bone repair through the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. The dissolution of calcium sulfate releases calcium ions, which can upregulate the expression of TGF-β. This, in turn, activates the Smad2/3 proteins, leading to the transcription of osteogenic genes such as Runx2, Osterix, alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).

TGF_beta_Smad_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Calcium_Sulfate Calcium Sulfate Dissolution Ca_ions Ca²⁺ Ions Calcium_Sulfate->Ca_ions TGF_beta TGF-β Ca_ions->TGF_beta Upregulates TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Osteogenic_Genes Osteogenic Gene Transcription (Runx2, OCN, etc.) Smad_complex->Osteogenic_Genes Promotes

TGF-β/Smad signaling pathway activated by calcium sulfate.
Calcium Lactate

The lactate anion, released from the dissolution of calcium lactate, can also play a role in osteogenesis. Lactate has been shown to induce osteoblast differentiation by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that can promote the expression of genes involved in bone formation.

Lactate_HIF1a_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Calcium_Lactate Calcium Lactate Dissolution Lactate Lactate Calcium_Lactate->Lactate MCT1 MCT1 Transporter Lactate->MCT1 Transport HIF1a HIF-1α MCT1->HIF1a Stabilizes Stabilized_HIF1a Stabilized HIF-1α HIF1a->Stabilized_HIF1a Osteogenic_Genes Osteogenic Gene Transcription Stabilized_HIF1a->Osteogenic_Genes Promotes

Lactate-induced HIF-1α stabilization in osteoblasts.

Experimental Workflow

A typical workflow for the evaluation of a novel bone cement formulation involves a series of in vitro and in vivo experiments to characterize its physicochemical properties and biological performance.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Formulation Bone Cement Formulation (Powder + Liquid) Mixing Mixing Formulation->Mixing Molding Molding / Injection Mixing->Molding Setting Setting Molding->Setting Physicochemical Physicochemical Properties - Setting Time - Compressive Strength - Degradation Setting->Physicochemical Biological Biological Properties - Biocompatibility (Cell Viability) - Osteogenesis (ALP, Mineralization) Setting->Biological Implantation Implantation in Animal Model Biological->Implantation Promising Results Analysis Histology & Micro-CT Analysis Implantation->Analysis

General experimental workflow for bone cement evaluation.

Conclusion

Calcium sulfate is a well-established, biodegradable, and osteoconductive material for bone cement applications, with its properties being extensively documented. It offers clinically relevant setting times and adequate compressive strength for non-load-bearing applications. Its mechanism of action involves the release of calcium ions that stimulate bone regeneration through the TGF-β/Smad signaling pathway.

Calcium lactate, while biocompatible and a source of osteogenic ions, is not well-characterized as a primary bone cement material. Its high solubility suggests it would form a fast-setting but potentially mechanically weak and rapidly degrading cement. Further research is required to fully understand the potential of calcium lactate in bone cement formulations, either as a primary component or as a bioactive additive. For drug development professionals, the rapid degradation of a calcium lactate-based system could be leveraged for fast-release drug delivery applications, while calcium sulfate provides a more sustained release profile coupled with a longer-lasting scaffold. The choice between these materials will ultimately depend on the specific clinical application and the desired balance between mechanical support, degradation rate, and bioactivity.

References

A Researcher's Guide to Selecting Calcium Lactate: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an excipient or a cell culture supplement like calcium lactate (B86563) goes beyond simple procurement. The performance of this seemingly simple salt can have significant implications for experimental outcomes, from the stability of a drug formulation to the viability of a cell culture. While direct, publicly available head-to-head studies comparing the performance of calcium lactate from various commercial suppliers are scarce, this guide provides a framework for researchers to conduct their own evaluations. By employing standardized experimental protocols, users can generate comparative data to inform their selection of the most suitable calcium lactate for their specific application.

Calcium lactate, a salt of lactic acid, is favored in many applications for its good solubility and bioavailability compared to other calcium salts.[1] It is available in different hydration states, most commonly as the pentahydrate, and its properties can be influenced by factors such as particle size and crystalline structure.[1][2] These physical characteristics, along with chemical purity, can vary between suppliers and even between batches, potentially affecting performance in critical applications like direct compression tablet manufacturing and mammalian cell culture.[1][3]

Key Performance Parameters for Comparison

When evaluating calcium lactate from different commercial suppliers, a systematic approach based on key quality and performance parameters is essential. The following table summarizes these critical attributes, with typical specifications derived from major pharmacopeias (e.g., USP, EP, BP, IP) that pharmaceutical-grade calcium lactate should meet.[4][5] Researchers should aim to generate comparative data for these parameters for each supplier under consideration.

Parameter Supplier A Supplier B Supplier C Typical Specification (Pharmaceutical Grade) Significance in Research & Drug Development
Assay (Purity, dried basis) Data to be generatedData to be generatedData to be generated98.0% - 101.0% (C₆H₁₀CaO₆)[4]Ensures accurate dosing and minimizes the impact of non-active ingredients on experimental results.
Loss on Drying Data to be generatedData to be generatedData to be generatedPentahydrate: 22.0% - 27.0%[4]Indicates the hydration state of the calcium lactate, which can affect powder flow, compaction, and stability.[2]
Solubility in Water Data to be generatedData to be generatedData to be generatedSoluble in water[4]Crucial for applications requiring aqueous solutions, such as cell culture media and liquid oral formulations.
Dissolution Rate (in 0.1 N HCl) Data to be generatedData to be generatedData to be generatedFormulation-dependentA critical performance indicator for solid oral dosage forms, impacting bioavailability.
Heavy Metals Data to be generatedData to be generatedData to be generated≤ 10 ppm[4]Essential for safety and to prevent interference with biological systems, especially in cell culture.
Acidity/Alkalinity Data to be generatedData to be generatedData to be generatedPasses test (e.g., ~0.45% as lactic acid)[4]Important for pH-sensitive formulations and to ensure stability of the final product.
Particle Size Distribution Data to be generatedData to be generatedData to be generatedSupplier-specific (e.g., for DC grades)Affects powder flow, blend uniformity, and compaction properties in tablet manufacturing.[2]
Endotoxin Levels (for cell culture) Data to be generatedData to be generatedData to be generatedApplication-specificCritical for cell culture applications to avoid inflammatory responses and ensure cell viability.

Experimental Protocols

To generate the comparative data in the table above, the following experimental protocols can be employed.

Assay of Calcium Lactate (Purity) by Complexometric Titration

This method determines the percentage of calcium lactate in a sample.

  • Principle: Calcium ions are titrated with a standardized solution of disodium (B8443419) edetate (EDTA) at an alkaline pH. The endpoint is detected using a suitable indicator, such as hydroxynaphthol blue, which changes color when all calcium ions have been complexed by the EDTA.[6]

  • Apparatus: Analytical balance, 250 mL conical flask, 50 mL burette, magnetic stirrer.

  • Reagents:

    • Disodium edetate (EDTA) 0.05 M, standardized.

    • Sodium hydroxide (B78521) (NaOH) solution, 2 M.

    • Hydroxynaphthol blue indicator.

    • Dilute hydrochloric acid (HCl) TS.

  • Procedure:

    • Accurately weigh approximately 350 mg of the previously dried calcium lactate sample.[6]

    • Transfer the sample to a 250 mL conical flask and dissolve in 150 mL of water containing 2 mL of dilute HCl TS.[6]

    • While stirring, add about 30 mL of 0.05 M disodium edetate from a 50 mL burette.

    • Add 15 mL of 2 M NaOH solution and 300 mg of hydroxynaphthol blue indicator.[6]

    • Continue the titration with 0.05 M disodium edetate until the solution turns from pink to a clear blue endpoint.[7]

    • Record the total volume of EDTA solution used.

  • Calculation:

    • Each mL of 0.05 M disodium edetate is equivalent to 10.91 mg of C₆H₁₀CaO₆.[6]

    • Purity (%) = (Volume of EDTA in mL × 0.05 M × 10.91 mg/mL) / (Weight of sample in mg) × 100

Determination of Dissolution Rate

This protocol is essential for evaluating the performance of calcium lactate in solid dosage forms.

  • Principle: The rate at which calcium lactate dissolves from a tablet or powder is measured over time in a dissolution medium that simulates physiological conditions (e.g., 0.1 N HCl for stomach acid).

  • Apparatus: USP-compliant dissolution apparatus (e.g., Apparatus 2, paddles), UV-Vis spectrophotometer or HPLC.

  • Reagents:

    • Dissolution medium: 900 mL of 0.1 N HCl.

  • Procedure:

    • Prepare a standard solution of calcium lactate of known concentration in the dissolution medium.

    • Place one tablet or a known quantity of powder from each supplier into a separate dissolution vessel containing the pre-warmed (37 ± 0.5 °C) dissolution medium.

    • Begin paddle rotation at a specified speed (e.g., 50 rpm).

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

    • Filter the samples promptly.

    • Analyze the concentration of dissolved calcium lactate in each sample using a suitable analytical method (e.g., HPLC).

  • Data Presentation: Plot the percentage of calcium lactate dissolved against time for each supplier to compare their dissolution profiles.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method can be used to identify and quantify impurities.

  • Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. This allows for the detection of related substances and potential contaminants.

  • Apparatus: HPLC system with a suitable detector (e.g., UV or Refractive Index).

  • Reagents:

    • High-purity water and solvents (e.g., acetonitrile).

    • Appropriate buffer solutions.

    • Reference standards for known impurities.

  • Procedure:

    • Develop and validate an HPLC method suitable for separating calcium lactate from potential impurities. Ion-exclusion HPLC with UV or RI detection is often used.[8]

    • Prepare solutions of calcium lactate from each supplier at a specified concentration.

    • Inject the solutions into the HPLC system.

    • Record the chromatograms and identify peaks corresponding to impurities by comparing their retention times with those of reference standards.

    • Quantify the impurities based on their peak areas relative to the main calcium lactate peak or a reference standard.

  • Data Presentation: Tabulate the levels (in % or ppm) of identified and unidentified impurities for each supplier.

Visualizing Workflows and Pathways

Logical Workflow for Supplier Qualification

The process of selecting and qualifying a supplier for a critical raw material like calcium lactate can be visualized as a logical workflow. This ensures a systematic and thorough evaluation.

Supplier_Qualification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Final Selection start Identify Potential Suppliers doc_review Request & Review Documentation (CoA, TDS, GMP Cert.) start->doc_review shortlist Shortlist Suppliers Meeting Basic Requirements doc_review->shortlist sampling Request Samples from Shortlisted Suppliers shortlist->sampling testing Perform Comparative Testing (Purity, Dissolution, Impurities) sampling->testing performance Evaluate in Application (e.g., Tablet Formulation, Cell Culture) testing->performance data_analysis Analyze & Compare Data performance->data_analysis selection Select Primary & Secondary Supplier data_analysis->selection end Approve Supplier selection->end

Caption: Workflow for qualifying a calcium lactate supplier.

Calcium Signaling Pathway

Calcium lactate serves as a source of calcium ions, which are critical second messengers in a multitude of cellular signaling pathways. Understanding these pathways is essential for researchers in cell biology and drug development.

Calcium_Signaling_Pathway cluster_0 Extracellular & Membrane cluster_1 Intracellular Calcium Release cluster_2 Downstream Effects stimulus Stimulus (e.g., Hormone, Neurotransmitter) receptor GPCR / Receptor Tyrosine Kinase stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds to pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum (ER) (Ca2+ Store) ca_release Ca2+ Release into Cytosol er->ca_release releases Ca2+ via IP3R cam Calmodulin (CaM) ca_release->cam activates camk CaM-Kinases cam->camk activates response Cellular Responses (Gene Expression, Contraction, etc.) camk->response pkc->response

Caption: Simplified calcium second messenger signaling pathway.

By adopting a systematic and data-driven approach to supplier selection, researchers can ensure the consistency and reliability of their results, ultimately contributing to the success of their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of Calcium Lactate Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe and compliant disposal of calcium lactate (B86563) monohydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Regulatory Overview

Calcium lactate monohydrate is generally not classified as a hazardous substance according to major regulatory frameworks.[1][2][3][4][5] However, it is imperative to consult local, regional, and national regulations, as waste disposal requirements can vary significantly.[1][2][5][6][7] The product is known to be biodegradable.[7]

Key Regulatory Considerations:

Regulation TypeGuidelineCitation
Local/Regional/National Always consult and adhere to the specific waste disposal ordinances of your institution and locality.[1][2][6][7]
Waste Classification While generally non-hazardous, the final determination may depend on the quantity and any potential contamination of the waste.[4][8]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure and ensure safety.

PPE ItemSpecificationCitation
Eye Protection Chemical safety goggles or glasses.[1][4][6][7]
Hand Protection Protective gloves.[1][4][6][7]
Respiratory Protection In case of inadequate ventilation or dust formation, use an approved dust respirator.[1][4][6]
Protective Clothing A lab coat or other suitable protective clothing should be worn.[1][2][7]

Disposal Procedures for Uncontaminated this compound

For pure, uncontaminated this compound, the following step-by-step disposal procedure should be followed:

Step 1: Collection

  • Carefully sweep or shovel the solid material into a designated and clearly labeled waste container.[1][4][6][9]

  • Avoid generating dust during this process.[2][4][9]

Step 2: Containerization

  • Use a suitable, sealable container for the waste. The original product container is often a good choice.[8]

  • Ensure the container is in good condition, free from leaks, and properly labeled as "this compound Waste" or as required by your institution.[2][8]

Step 3: Final Disposal

  • The primary recommended method of disposal is through a licensed chemical waste disposal service.[2][10]

  • In some jurisdictions, incineration in a suitable combustion chamber may be an approved method.[7][10]

  • Do not discharge to sewer systems without explicit permission from your local authorities.[10]

Spill Cleanup and Disposal

In the event of a spill, the cleanup and disposal procedure should be as follows:

For Small Spills:

  • Wear appropriate PPE as outlined in Section 2.

  • Use a shovel or other appropriate tools to carefully place the spilled solid into a convenient and labeled waste disposal container.[1][6]

  • Finish cleaning the area by spreading a small amount of water on the contaminated surface and wiping it clean.[6] Dispose of the cleaning materials in the same waste container.

For Large Spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, use a shovel to transfer the bulk of the material into a suitable waste container.[6]

  • For the remaining residue, you may spread water on the contaminated surface and allow it to be evacuated through the sanitary system, but only if this is in accordance with local and regional authority requirements.[6] It is always best to confirm this with your institution's safety officer first.

Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Triple rinse the container with water.[8]

  • The rinsate (rinse water) may be permissible for drain disposal depending on local regulations.

  • After rinsing, deface or remove the original product label.[8]

  • The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_uncontaminated Uncontaminated Waste cluster_contaminated Contaminated Waste cluster_spill Spill Cleanup cluster_container Empty Container start This compound for Disposal assess_contamination Is the material contaminated? start->assess_contamination assess_spill Is it a spill? start->assess_spill collect_uncontaminated Collect in a labeled, sealed container assess_contamination->collect_uncontaminated No collect_contaminated Collect in a labeled, sealed hazardous waste container assess_contamination->collect_contaminated Yes dispose_uncontaminated Dispose via licensed chemical waste vendor or approved incineration collect_uncontaminated->dispose_uncontaminated spill_size Small or large spill? assess_spill->spill_size Yes is_container_empty Is the container empty? assess_spill->is_container_empty No dispose_contaminated Dispose as hazardous waste according to institutional and local regulations collect_contaminated->dispose_contaminated small_spill Sweep into container, clean residue with water spill_size->small_spill Small large_spill Shovel into container, manage residue per local regulations spill_size->large_spill Large small_spill->collect_contaminated large_spill->collect_contaminated is_container_empty->assess_contamination No rinse_container Triple rinse the container with water is_container_empty->rinse_container Yes dispose_container Dispose of rinsed container as regular lab waste rinse_container->dispose_container

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Calcium lactate monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Calcium Lactate (B86563) Monohydrate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Calcium lactate monohydrate. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Properties of this compound

Understanding the physical and chemical properties of a substance is the first step in safe handling.

PropertyValue
Appearance White powder
Odor Odorless or slightly characteristic odor[1]
pH (1→20 solution) 6.0 - 8.0[1]
Solubility in Water 9.7g / 100ml at 25°C (as Pentahydrate)[1]
Decomposition Temperature 120°C (248°F)[2]
Flammability Non-flammable[1][3]
Stability Stable under normal conditions of handling and storage[1][4]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is vital to minimize exposure and ensure safety when working with this compound.

Engineering Controls

Prior to handling, ensure the following engineering controls are in place:

  • Ventilation: Work in a well-ventilated area.[3] A local exhaust or process enclosure ventilation system is recommended to control dust.[1]

  • Eyewash Stations and Safety Showers: Ensure easy access to eyewash stations and safety showers as a precautionary measure.[5]

Required Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound to create a barrier between you and the chemical.[6]

PPE TypeSpecificationRationale
Hand Protection Impervious gloves (e.g., Nitrile rubber).[4][7][8]To prevent skin contact.[1] Prolonged contact may cause skin irritation.[1][4]
Eye/Face Protection Approved safety goggles with side protection or a face shield.[1][4][5][7][9]To protect eyes from dust particles which may cause irritation.[1][4]
Skin and Body Protection Lab coat, overalls, or other appropriate protective clothing to prevent skin contact.[1][4][5][10] Safety shoes are also recommended.[4][10]To avoid any possibility of skin contact.[1]
Respiratory Protection In case of inadequate ventilation or dust formation, wear a dust mask or a particulate respirator (e.g., P1 or P2 filter).[1][7][11]To prevent inhalation of dust which may cause respiratory tract irritation.[4]
Handling Procedures
  • Avoid Dust Generation: Handle the powder carefully to minimize dust generation and accumulation.[4] Use dry clean-up procedures for any settled dust.[3]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][3] Always wash hands thoroughly with soap and water after handling.[1][3]

  • Storage: Store in a tightly closed original container in a cool, dry, and well-ventilated area.[1][3] Protect from light, including direct sunlight.[1] Store away from incompatible materials such as strong oxidizing agents.[3][4][11]

Emergency and Disposal Plan

Accidental Release Measures (Spills)

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Clean up spills immediately.[3]

    • Wear appropriate PPE, including impervious gloves and safety glasses.[3]

    • Use dry clean-up methods such as sweeping or vacuuming to avoid generating dust.[3]

    • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[3]

    • Wash the area with water and prevent runoff into drains.[3]

  • Major Spills:

    • Clear the area of all personnel and move upwind.[3]

    • Alert the appropriate emergency personnel (e.g., Fire Brigade) and inform them of the location and nature of the hazard.[3]

    • Control personal contact by using the recommended protective equipment and a dust respirator.[3]

    • Prevent the spillage from entering drains, sewers, or water courses.[3]

    • Recover the product wherever possible, then sweep or shovel up the remaining material.[3] If necessary, wet the material with water to prevent dusting.[3]

    • Place residues in labeled containers for disposal.[3]

First Aid Measures
  • Inhalation: Move the exposed person to fresh air at once.[1] If breathing is difficult, give oxygen. Get medical attention if any discomfort continues.[1][2]

  • Skin Contact: Wash the skin immediately with soap and water.[1] Get medical attention if irritation persists after washing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][4] Get medical attention if discomfort continues.[1]

  • Ingestion: Immediately rinse mouth and drink plenty of water.[1] Get medical attention.[1]

Disposal
  • Waste Material: Dispose of waste and residues in accordance with local authority requirements.[1] Incineration in a suitable combustion chamber is a potential disposal method.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[12]

  • Contaminated Packaging: Dispose of as unused product.[12] Handle uncleaned containers like the product itself.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A 1. Verify Engineering Controls (Ventilation, Eyewash Station) B 2. Don Required PPE (Gloves, Goggles, Lab Coat) A->B C 3. Handle Substance (Minimize Dust) B->C D 4. Store Properly (Cool, Dry, Sealed Container) C->D Spill Spill Occurs C->Spill If Spill FirstAid Exposure Occurs (Follow First Aid) C->FirstAid If Exposure E 5. Clean Work Area D->E F 6. Decontaminate/Remove PPE E->F G 7. Wash Hands Thoroughly F->G H 8. Dispose of Waste (Follow Local Regulations) G->H

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.